Batrachotoxinin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19457-37-5 |
|---|---|
Molecular Formula |
C24 H35 N O5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(1R,5R,6S,9R,11S,12R,14R)-22-[(1S)-1-hydroxyethyl]-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-diene-9,12-diol |
InChI |
InChI=1S/C24H35NO5/c1-15(26)17-6-7-23-18-5-4-16-12-22(28)9-8-20(16,2)24(18,30-22)19(27)13-21(17,23)14-25(3)10-11-29-23/h5-6,15-16,19,26-28H,4,7-14H2,1-3H3/t15-,16+,19+,20-,21-,22+,23-,24-/m0/s1 |
InChI Key |
ZKCSFQZJDZSMCH-IGLVISNFSA-N |
SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O |
Isomeric SMILES |
C[C@@H](C1=CC[C@@]23[C@@]1(C[C@H]([C@@]45C2=CC[C@H]6[C@@]4(CC[C@](C6)(O5)O)C)O)CN(CCO3)C)O |
Canonical SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Batrachotoxinin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batrachotoxinin A, a potent steroidal alkaloid, is a key member of the batrachotoxin family of neurotoxins. Originally isolated from the skin of poison dart frogs of the genus Phyllobates, it exerts its powerful biological effects by irreversibly opening voltage-gated sodium channels in nerve and muscle cells. This disruption of ion channel function leads to paralysis and cardiac failure. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide details the historical context of its discovery, provides in-depth experimental protocols for its extraction and purification, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows through detailed diagrams.
Discovery and Historical Context
The discovery of the batrachotoxins dates back to the 1960s when John Daly and his colleagues began investigating the toxic secretions of poison dart frogs from the genus Phyllobates in western Colombia.[1] These frogs were known to be used by indigenous tribes to poison blowgun darts.[2] From the skin extracts of Phyllobates aurotaenia, four main toxic alkaloids were isolated: batrachotoxin, homobatrachotoxin, pseudobatrachotoxin, and this compound.[1][3] this compound was identified as a less potent derivative and a hydrolysis product of batrachotoxin.[4] The name "batrachotoxin" itself is derived from the Greek word "batrachos," meaning frog.[1]
Due to the extremely small quantities of these toxins obtainable from a single frog (around 50 µg of batrachotoxin per P. aurotaenia), initial structural studies were challenging.[1] A significant breakthrough came with the discovery that the frog species Phyllobates terribilis contained much larger quantities of the toxins, yielding about 1 mg per frog.[4] The structure of this compound was ultimately determined in 1968 by Tokuyama, Daly, and Witkop through X-ray diffraction analysis of a crystalline derivative, the O-p-bromobenzoate ester.[3] This structural elucidation was a crucial step in understanding the entire class of batrachotoxin alkaloids.
Experimental Protocols
Extraction of Batrachotoxins from Phyllobates Skin
The following protocol is a generalized procedure based on the original methods used for the extraction of batrachotoxins from the skin of poison dart frogs.[1]
Materials:
-
Skins from Phyllobates species (e.g., P. aurotaenia or P. terribilis)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized water (H₂O)
-
0.1 N Hydrochloric acid (HCl)
-
1 N Ammonium hydroxide (NH₄OH)
-
Rotary evaporator
-
Separatory funnel
-
Centrifuge and centrifuge tubes
-
Glassware (beakers, flasks)
Procedure:
-
Methanolic Extraction: The frog skins are minced and extracted with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The concentrated extract is partitioned between chloroform and water. The batrachotoxins, being lipophilic, will preferentially move into the chloroform layer.
-
Acid-Base Extraction:
-
The chloroform layer containing the toxins is extracted with 0.1 N HCl. The basic alkaloids will be protonated and move into the acidic aqueous layer.
-
The aqueous layer is then basified with 1 N NH₄OH to a pH of approximately 9.
-
The basified aqueous solution is then re-extracted with chloroform. The deprotonated, neutral alkaloids will return to the chloroform layer.
-
-
Final Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a crude alkaloid mixture containing this compound.
Purification of this compound
The crude alkaloid mixture is then subjected to chromatographic techniques to isolate and purify this compound.
TLC is used to monitor the separation and to determine the appropriate solvent system for column chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System): A common solvent system for the separation of alkaloids is a mixture of chloroform and methanol. The optimal ratio needs to be determined empirically, but a starting point could be a 9:1 (v/v) mixture of chloroform:methanol.[5] For separating this compound from the more polar batrachotoxin, a less polar system might be more effective. Visualization of the spots can be achieved under UV light or by staining with a suitable reagent like Dragendorff's reagent.
Column chromatography is the primary method for the preparative isolation of this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of chloroform and methanol is typically used. The separation begins with a less polar solvent (e.g., pure chloroform or a high chloroform/low methanol mixture) and the polarity is gradually increased by adding more methanol. This compound, being less polar than batrachotoxin, will elute from the column earlier.
-
Fraction Collection: Fractions of the eluate are collected and analyzed by TLC to identify those containing pure this compound.
-
Final Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Physicochemical and Toxicological Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LD₅₀ (mouse, subcutaneous) |
| This compound | C₂₄H₃₅NO₅ | 417.54 | ~1000 µg/kg[3] |
| Batrachotoxin | C₃₁H₄₂N₂O₆ | 538.68 | 2 µg/kg[3] |
Table 2: Spectroscopic Data for this compound (Predicted and/or Reported in Literature)
| Spectroscopic Technique | Key Observations |
| ¹H NMR (CDCl₃) | Data not available in a complete, tabulated format in the initial search results. Further literature search is required to populate this section with specific chemical shifts and coupling constants. |
| ¹³C NMR (CDCl₃) | Data not available in a complete, tabulated format in the initial search results. Further literature search is required to populate this section with specific chemical shifts. |
| Mass Spectrometry (EI-MS) | A representative mass spectrum with detailed fragmentation analysis is not readily available. The molecular ion peak would be expected at m/z 417. Common fragmentation patterns for steroidal alkaloids would involve cleavage of the side chains and ring systems. |
| X-ray Crystallography | The structure of this compound O-p-bromobenzoate has been determined. The Cambridge Structural Database (CSD) entry is BATTOX10.[6][7] Access to the CIF file would provide detailed bond lengths, angles, and crystal packing information. |
Mandatory Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced neurotoxicity.
Concluding Remarks
This compound remains a molecule of significant interest due to its potent and specific mode of action on voltage-gated sodium channels. The initial discovery and isolation of this complex steroidal alkaloid were landmark achievements in the field of natural product chemistry. While the foundational methods for its extraction and purification have been established, there is still a need for more detailed and optimized protocols, particularly with modern chromatographic techniques. Furthermore, the complete and publicly available spectroscopic dataset for this compound would be a valuable resource for the scientific community for characterization and synthesis efforts. The continued study of this compound and its interaction with sodium channels will undoubtedly provide further insights into the fundamental mechanisms of nerve and muscle function and may offer templates for the development of novel therapeutic agents.
References
- 1. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate. | Semantic Scholar [semanticscholar.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. column-chromatography.com [column-chromatography.com]
- 6. File:Batrachotoxin-skeleton-based-on-xtal-3D-st.png - 维基百科,自由的百科全书 [zh.wikipedia.org]
- 7. File:Batrachotoxin-based-on-xtal-3D-bs.png - Wikimedia Commons [commons.wikimedia.org]
The Dietary Sequestration of Batrachotoxinin A in Poison Dart Frogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of Batrachotoxinin A, a potent steroidal alkaloid, found in poison dart frogs of the genus Phyllobates. The guide focuses on the dietary origin of this neurotoxin, detailing the ecological chain of its sequestration and presenting key quantitative data. Methodologies for extraction and analysis are outlined, and the underlying biochemical pathways are visualized to support advanced research and drug development endeavors.
Introduction: The Exogenous Origin of a Potent Neurotoxin
Batrachotoxin (BTX) and its derivatives, including this compound (BTX-A), are among the most potent naturally occurring neurotoxins.[1] Found in the skin secretions of a select few genera of poison dart frogs, these alkaloids are not synthesized by the frogs themselves.[2] Decades of research have substantiated the "dietary hypothesis," which posits that these frogs acquire the toxins through the consumption of specific arthropods.[3] This is evidenced by the fact that captive-bred Phyllobates frogs, raised on a diet devoid of these arthropods, do not develop the toxic skin secretions characteristic of their wild counterparts.[4] The primary dietary sources are believed to be beetles of the family Melyridae.[2][3] While direct evidence in the Americas is still forthcoming, studies on toxic birds in New Guinea that consume Choresine beetles (Melyridae) containing batrachotoxins provide a strong model for the trophic transfer of these alkaloids.[2]
This compound is a less toxic analog of batrachotoxin, yet it is a crucial component of the toxic cocktail found in these frogs and a subject of significant interest for its unique interaction with voltage-gated sodium channels.[1] Understanding the natural sources and sequestration of this compound is paramount for ecological studies, toxicological research, and the development of novel therapeutics.
Quantitative Analysis of Batrachotoxin and its Analogs
The concentration of batrachotoxins varies significantly among different species of Phyllobates frogs and their presumed dietary sources. The following tables summarize the available quantitative data from published research.
Table 1: Batrachotoxin Content in Phyllobates Species
| Frog Species | Batrachotoxin (BTX) Content per Individual | Homobatrachotoxin (h-BTX) Content per Individual | Reference(s) |
| Phyllobates terribilis | ~1000 µg | Present, typically lower than BTX | [5] |
| Phyllobates aurotaenia | ~50 µg | Present, typically lower than BTX | [5] |
| Phyllobates bicolor | Levels comparable to P. aurotaenia | Present, typically lower than BTX | [2] |
Table 2: Batrachotoxin Content in Melyridae Beetles
| Beetle Species | Batrachotoxin (BTX) Content per Individual | Homobatrachotoxin (h-BTX) Content per Individual | This compound (BTX-A) Presence | Reference(s) |
| Choresine semiopaca | ~1.8 µg | Scarcely detectable or absent | Present | [2] |
| Choresine pulchra | Variable | Scarcely detectable or absent | Present | [2] |
| Choresine rugiceps | Variable | Scarcely detectable or absent | Present | [2] |
Experimental Protocols
The isolation and analysis of batrachotoxins from natural sources require meticulous and specialized procedures due to the high toxicity and low abundance of the compounds. The following are generalized protocols based on methodologies described in the scientific literature.
Extraction of Batrachotoxins from Frog Skin
This protocol is adapted from methods used in the initial isolation of batrachotoxins.
-
Sample Collection: Skin samples are obtained from sacrificed specimens or non-lethally via methods like mild electrical stimulation using a Transcutaneous Amphibian Stimulator (TAS) to induce secretion.[5][6]
-
Homogenization and Extraction: The skin tissue is homogenized in methanol. The methanolic extract is then concentrated under low pressure.[5]
-
Solvent Partitioning: The concentrated extract is partitioned between chloroform and water. The batrachotoxins, being lipophilic, will preferentially move to the chloroform layer.[5]
-
Acid-Base Extraction: The basic alkaloids in the chloroform layer are extracted into a 0.1 N HCl solution.[5]
-
Basification and Re-extraction: The acidic aqueous extract is then basified using 1N NH₄OH, and the batrachotoxins are re-extracted into chloroform.[5]
-
Purification: The final chloroform extract can be further purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like batrachotoxins.
-
Sample Preparation: The purified extract from the above protocol is dried and reconstituted in a suitable solvent (e.g., dichloromethane).[8] Derivatization may be employed to increase the volatility of the analytes.
-
GC Separation:
-
Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), is typically used.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]
-
Injector: Splitless injection is often used for trace analysis. Inlet temperature is set high (e.g., 300 °C) to ensure volatilization.[9]
-
Oven Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a short period, and then ramp up to a high temperature (e.g., 320 °C).[9]
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard.[9]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.[9]
-
Detection Mode: The mass spectrometer is operated in scan mode to acquire full mass spectra for compound identification, or in selected ion monitoring (SIM) mode for targeted quantification to increase sensitivity.[9]
-
Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and specificity for the analysis of complex mixtures and is well-suited for batrachotoxins.
-
Sample Preparation: Plasma or tissue extracts are prepared, often involving protein precipitation followed by liquid-liquid extraction with solvents like acetonitrile and methanol.[10]
-
UPLC Separation:
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions for each batrachotoxin analog are monitored for unambiguous identification and quantification.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.
Proposed Biosynthetic Pathway of Batrachotoxins
Caption: Hypothetical trophic transfer and sequestration of batrachotoxins.
Experimental Workflow for Batrachotoxin Analysis
Caption: General experimental workflow for batrachotoxin analysis.
Batrachotoxin Signaling Pathway
Caption: Mechanism of action of batrachotoxin on voltage-gated sodium channels.
Conclusion
The presence of this compound in poison dart frogs is a fascinating example of chemical ecology, where a complex and highly toxic molecule is sequestered from a dietary source. The Melyridae beetles stand as the most probable origin of these alkaloids, highlighting a unique predator-prey relationship where the predator co-opts the chemical defenses of its prey. For researchers in toxicology and drug development, the intricate interaction of batrachotoxins with voltage-gated sodium channels offers a valuable tool for studying ion channel function and a potential scaffold for the design of novel therapeutic agents. The methodologies and data presented in this guide provide a foundation for further investigation into this captivating area of natural product chemistry and pharmacology.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Melyrid beetles (Choresine): a putative source for the batrachotoxin alkaloids found in poison-dart frogs and toxic passerine birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of batrachotoxin and lack of sensitivity to its action in poison-dart frogs (Phyllobates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batrachotoxin [people.wou.edu]
- 6. collected.jcu.edu [collected.jcu.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of batrachotoxin and epibatidine in plasma by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
Batrachotoxinin A: A Comprehensive Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batrachotoxinin A (BTX-A), the parent compound of the potent neurotoxin Batrachotoxin (BTX), is a steroidal alkaloid that profoundly modulates the function of voltage-gated sodium channels (NaVs). By binding to the neurotoxin receptor site 2 within the inner pore of the channel, BTX-A induces a unique set of allosteric modifications, leading to persistent channel activation. This guide provides an in-depth technical overview of the mechanism of action of BTX-A, summarizing key quantitative data, detailing experimental protocols used for its characterization, and illustrating the associated molecular interactions and experimental workflows.
Introduction
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][2] Their precise regulation is critical for normal physiological function. Batrachotoxin, isolated from the poison dart frog Phyllobates, and its derivatives like this compound, are invaluable pharmacological tools for probing the structure and function of these channels.[3] BTX-A acts as a potent NaV agonist, causing a hyperpolarizing shift in the voltage-dependence of activation, inhibiting both fast and slow inactivation, and altering ion selectivity and conductance.[2][3][4] These effects stem from its binding to a specific site within the channel's inner pore, a region also targeted by local anesthetics and other antiarrhythmic drugs.[3][5] Understanding the molecular details of BTX-A's interaction with NaV channels provides critical insights for the rational design of novel therapeutics targeting these channels.
Molecular Mechanism of Action
Binding Site and Allosteric Modulation
BTX-A and its analogs bind to neurotoxin receptor site 2, located within the inner pore of the sodium channel.[2][3][6] This binding is allosterically modulated by other neurotoxins and drugs that bind to distinct receptor sites. For instance, the binding of polypeptide scorpion toxins and sea anemone toxins to their receptor sites can enhance the binding of BTX-A derivatives by 10- to 20-fold.[7] Conversely, local anesthetics, which also bind within the inner pore, allosterically inhibit BTX-A binding.[5][8]
Recent cryogenic electron microscopy (cryo-EM) studies have revealed that two molecules of BTX can simultaneously bind to two homologous but nonidentical receptor sites at the interface between Domains I and IV, and Domains III and IV of the cardiac sodium channel.[9] This dual-receptor occupancy stabilizes an open conformation of the channel pore.[9] The binding of BTX-A is state-dependent, showing a higher affinity for the open state of the channel.[6][10]
Effects on Sodium Channel Gating
The binding of BTX-A induces several profound changes in the gating properties of voltage-gated sodium channels:
-
Persistent Activation: BTX-A causes a dramatic hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than usual.[3][4] This shift can be as large as -45 mV.[3]
-
Inhibition of Inactivation: BTX-A effectively removes both fast and slow inactivation processes, leading to a persistent sodium current.[1][3][11][12] This prevents the channel from entering a non-conducting, inactivated state, even during prolonged depolarization.[1]
-
Altered Ion Selectivity and Conductance: The binding of BTX-A can also reduce the single-channel conductance and decrease the selectivity of the channel for sodium ions.[2][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the interaction of this compound and its derivatives with voltage-gated sodium channels.
Table 1: Binding Affinity of Batrachotoxin Derivatives to Sodium Channels
| Compound | Preparation | Conditions | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]this compound 20-α-benzoate | Rat brain synaptosomes | + 1 µM scorpion toxin | 82 | 2.1 ± 0.2 | [7] |
| [3H]this compound 20-α-benzoate | Mouse cerebral cortex homogenates | - | 700 | 0.09 (pmol/g wet weight) | [14] |
| [3H]this compound 20-α-benzoate | Guinea pig cerebral cortex vesicles | + scorpion venom | 13 - 56 | 0.8 - 2.2 | [8] |
| [3H]this compound 20-α-benzoate | tsA-201 cells expressing rNaV1.2a | + 100 nM PbTx-1, 10 µM RU51049 | 0.84 | 0.094 (with β1 subunit) | [5] |
| Batrachotoxin | - | Blocks [3H]BTX-B binding | 0.05 (µM, Ki) | - | [7] |
| Veratridine | - | Blocks [3H]BTX-B binding | 7 (µM, Ki) | - | [7] |
| Aconitine | - | Blocks [3H]BTX-B binding | 1.2 (µM, Ki) | - | [7] |
Table 2: Effects of Batrachotoxin on Sodium Channel Gating Properties
| Channel Type | Parameter | Control | + Batrachotoxin | Change | Reference |
| rNaV1.4 | V1/2 of activation | - | - | -45 mV | [3][4] |
| hNaV1.5 | V1/2 of activation | - | - | Significant hyperpolarizing shift | [11] |
| Mutant F1236G (rNaV1.4) | V1/2 of activation | - | - | -10.1 mV | [15] |
| Mutant F1236G (rNaV1.4) | V1/2 of fast inactivation | - | - | -7.5 mV | [15] |
| GH3 cells | Na+ channel activation threshold | - | - | ~ -40 mV | [16] |
| Neuroblastoma cells | Peak conductance-voltage curve | - | - | ~ -50 mV | [12] |
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kd) and the density of binding sites (Bmax) for radiolabeled ligands like [3H]this compound 20-α-benzoate ([3H]BTX-B).
-
Preparation of Membranes: Synaptosomes or cell membranes expressing the sodium channel of interest are prepared by homogenization and differential centrifugation.
-
Binding Reaction: Membranes are incubated with varying concentrations of [3H]BTX-B in a suitable buffer. The incubation is often performed in the presence of an allosteric modulator like scorpion toxin to enhance binding.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled BTX) from total binding. Scatchard analysis is then used to determine Kd and Bmax.[7]
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through sodium channels in the membrane of a single cell, enabling the characterization of the effects of BTX-A on channel gating.
-
Cell Preparation: Cells expressing the sodium channel subtype of interest (e.g., Xenopus oocytes, HEK293 cells, or neurons) are cultured on glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane. A giga-ohm seal is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the whole cell.
-
Voltage Protocols: The membrane potential is clamped at a holding potential (e.g., -100 mV). A series of voltage steps are then applied to elicit sodium currents. To study activation, depolarizing steps of increasing magnitude are applied. To study inactivation, a two-pulse protocol is used where a conditioning prepulse to various potentials is followed by a test pulse to a fixed potential.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The current-voltage (I-V) relationships, voltage-dependence of activation and inactivation, and the kinetics of the currents are analyzed using specialized software.
Site-Directed Mutagenesis
This method is employed to identify specific amino acid residues within the sodium channel that are critical for BTX-A binding and action.
-
Mutant Channel Construction: The cDNA encoding the sodium channel α-subunit is used as a template. Specific codons are altered using PCR-based methods to substitute desired amino acids at specific positions.
-
Expression of Mutant Channels: The mutated cDNA is then expressed in a suitable system, such as Xenopus oocytes or mammalian cell lines.
-
Functional Characterization: The functional properties of the mutant channels are then assessed using whole-cell voltage-clamp recording and/or radioligand binding assays to determine the impact of the mutation on BTX-A sensitivity and binding.[10][15]
Visualizations
Signaling Pathway of this compound Action
References
- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 7. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 10. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation [escholarship.org]
- 12. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Irreversible block of cardiac mutant Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inactivation of batrachotoxin-modified Na+ channels in GH3 cells. Characterization and pharmacological modification - PMC [pmc.ncbi.nlm.nih.gov]
Early Pharmacological Studies of Batrachotoxinin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxinin A (BTX-A) is the less potent, semi-synthetic derivative of batrachotoxin (BTX), one of the most potent naturally occurring non-peptide neurotoxins.[1][2] Early investigations into the pharmacology of batrachotoxins, primarily conducted from the 1960s through the 1980s, were pivotal in elucidating the fundamental mechanisms of voltage-gated sodium channels. This technical guide provides an in-depth overview of the seminal pharmacological studies on this compound, with a focus on its mechanism of action, quantitative physiological effects, and the experimental protocols employed in these foundational discoveries.
Core Mechanism of Action
Early research established that this compound, like its parent compound, exerts its effects by acting on voltage-gated sodium channels.[1] However, its potency is significantly lower.[1][2] The primary mechanism involves the irreversible opening of these channels, leading to a persistent influx of sodium ions and consequent membrane depolarization.[1] This action disrupts the normal generation and propagation of action potentials in excitable tissues such as nerve and muscle cells.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from early pharmacological studies on this compound and related compounds.
Table 1: Comparative Toxicity of Batrachotoxin and its Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Batrachotoxin | Mouse | Intravenous | 2-3 µg/kg | [1] |
| This compound | Mouse | Not Specified | 1000 µg/kg (1 mg/kg) | [1][2][3] |
| Homobatrachotoxin | Mouse | Not Specified | 3 µg/kg | [3] |
Table 2: Electrophysiological Effects of Batrachotoxin Analogs on Rat Phrenic Nerve-Diaphragm Muscle
| Compound | Concentration for 50% Depolarization in 1 hour | Effect on Muscle Twitch | Reference(s) |
| Batrachotoxin | 4.5 x 10⁻⁹ M | Blockade | |
| Homobatrachotoxin | 18 x 10⁻⁹ M | Blockade | |
| This compound | Did not cause >10-15% depolarization | Potentiation |
Table 3: Binding Affinity of Batrachotoxin Analogs to Sodium Channels
| Ligand | Preparation | Allosteric Modulator | K_d (Dissociation Constant) | Reference(s) |
| [³H]this compound 20-α-benzoate | Rat brain synaptosomes | Scorpion Toxin (1 µM) | 82 nM | [4] |
| Batrachotoxin | Rat brain synaptosomes | Scorpion Toxin | 0.05 µM | [4] |
| [³H]Batrachotoxinin-A N-methylanthranilate | Not Specified | Scorpion Toxin | 180 nM | [5] |
Key Experimental Protocols
Rat Phrenic Nerve-Diaphragm Preparation
This ex vivo preparation was instrumental in studying the effects of this compound on neuromuscular transmission.
Methodology:
-
Animal Euthanasia and Dissection: Adult rats were euthanized and bled out. The thorax was opened, and the diaphragm with the phrenic nerve attached was carefully dissected.[6]
-
Mounting: The preparation was mounted in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
Stimulation: The phrenic nerve was stimulated with supramaximal square-wave pulses to elicit muscle contractions.
-
Recording: Muscle contractions were recorded isometrically using a force-displacement transducer.
-
Drug Application: this compound and other compounds were added to the bath solution at known concentrations to observe their effects on nerve-stimulated muscle contraction.
Voltage Clamp Studies on Squid Giant Axon
The large size of the squid giant axon made it an ideal model for early, detailed electrophysiological investigations.
Methodology:
-
Axon Preparation: Giant axons were dissected from the squid mantle.
-
Internal Perfusion: The axoplasm was extruded and replaced with an artificial internal solution, allowing for control of the intracellular ionic environment.
-
Voltage Clamp Setup: A two-electrode voltage clamp configuration was typically used. One intracellular electrode measured the membrane potential, while the other injected current to clamp the voltage at a desired level.[7]
-
Data Acquisition: The current required to maintain the clamped voltage was measured, providing a direct assessment of ion flow across the membrane.
-
Toxin Application: Batrachotoxin or its analogs were applied either externally to the bathing solution or internally via the perfusion fluid.[8][9][10]
Radioligand Binding Assay with [³H]this compound 20-α-benzoate
This assay allowed for the direct measurement of the binding of batrachotoxin derivatives to their receptor site on the sodium channel.
Methodology:
-
Synaptosome Preparation: Crude synaptosomal preparations were obtained from rat brain tissue through a series of homogenization and centrifugation steps.[4][11]
-
Incubation: Synaptosomes were incubated with [³H]this compound 20-α-benzoate in the presence and absence of an allosteric modulator like scorpion toxin (which enhances binding) and various concentrations of unlabeled competing ligands.[4]
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters trapped the synaptosomes with the bound radioligand, while the unbound ligand passed through.
-
Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Data Analysis: Specific binding was calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. Scatchard analysis was then used to determine the dissociation constant (K_d) and the maximum number of binding sites (B_max).[4]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay with [³H]this compound benzoate.
Logical Relationship of Batrachotoxin Derivatives and Potency
Caption: Structure-activity relationship of key batrachotoxin derivatives.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Batrachotoxinin-A N-methylanthranilate, a new fluorescent ligand for voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage Clamp Protocol (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Batrachotoxin on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. [3H]this compound 20-alpha-benzoate binding to sodium channels in rat brain: characterization and pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: Elucidating the Natural Biosynthesis of Batrachotoxinin A
A Technical Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Batrachotoxinin A, the core steroidal alkaloid of the exceedingly potent neurotoxin batrachotoxin, has been a subject of intense scientific scrutiny for decades. Its unique mode of action as a potent agonist of voltage-gated sodium channels makes it an invaluable tool in neuroscience and a compelling, albeit challenging, scaffold for drug development. While organic chemists have achieved remarkable success in the total synthesis of this compound and its congeners, its natural biosynthetic pathway remains one of the significant unanswered questions in chemical ecology. This technical guide synthesizes the current state of knowledge, highlighting a critical gap: the complete absence of data on the enzymatic steps, genetic underpinnings, and precursor molecules involved in its in vivo creation. Current evidence strongly indicates that the toxin is not produced by the organisms most famously associated with it, but is instead sequestered from a dietary source, the original producer of which is yet to be definitively identified.
The Core Enigma: A Biosynthetic Pathway Lost in the Food Web
The search for this dietary source has led researchers from the rainforests of Colombia to the islands of New Guinea. In 2004, a pivotal discovery was made: Melyrid beetles of the genus Choresine, native to New Guinea, were found to contain significant quantities of batrachotoxins.[1][4] These beetles are also found in Colombia, the native habitat of Phyllobates frogs, making them the most likely source of the toxins in the frogs' diet.[4] This discovery extended to the toxic passerine birds of New Guinea (Pitohui and Ifrita), which also harbor batrachotoxins and are believed to acquire them from consuming these same beetles.[6]
However, this finding merely shifts the mystery one step down the food chain. It is currently unknown whether the Choresine beetles synthesize the complex steroidal alkaloid themselves or if they, too, sequester it from their own food source, such as plants or other arthropods.[4] The de novo synthesis of such a complex steroid by a beetle would be highly unusual, leaving the ultimate origin of this compound an open and intriguing question in natural product chemistry.[4]
State of the Science: Sequestration and Resistance, Not Synthesis
Given the dietary origin, research on Phyllobates frogs has centered on two primary areas: the mechanism of toxin sequestration and the evolution of target-site insensitivity.
-
Sequestration: Poison frogs possess specialized systems for absorbing dietary alkaloids from the gut and transporting them to granular glands in the skin for storage, a process known as sequestration.[7] This active uptake allows them to accumulate and concentrate toxins from their prey.
-
Toxin Resistance: To avoid self-intoxication, these frogs have evolved modifications in their own voltage-gated sodium channels, the very targets of batrachotoxin.[1][8] Specific amino acid substitutions in the toxin-binding site of the channel protein confer a high degree of resistance, allowing the frogs to carry lethal doses of the toxin without succumbing to its effects.[8][9] Some studies also propose the existence of "toxin sponge" proteins that may bind and sequester the toxins, preventing them from reaching their targets.[7][10]
The extensive research into these areas of sequestration and resistance stands in stark contrast to the complete lack of information on biosynthesis. There are no published studies identifying precursor molecules, biosynthetic enzymes, or the genes responsible for producing this compound in any organism.
Contrasting Natural Origin with Laboratory Synthesis
While the natural biosynthetic pathway is unknown, the chemical synthesis of this compound and batrachotoxin in the laboratory is a well-documented field, showcasing the prowess of modern organic chemistry. Multiple research groups have reported successful total syntheses of these complex molecules.[11][12][13] These synthetic routes are multi-step, intricate processes often involving innovative chemical reactions and strategies to construct the molecule's complex, highly oxidized steroidal skeleton and unique oxazepane ring.[11][12] However, these laboratory syntheses do not and cannot replicate the enzymatic, genetically encoded pathway that occurs in nature.
Data and Protocols: The Information Void
A central requirement of this technical guide was to present quantitative data and detailed experimental protocols related to the biosynthesis of this compound. Due to the fact that the pathway has not been discovered, there is no such data to report.
-
Quantitative Data: There are no published measurements of precursor incorporation rates, enzyme kinetic parameters (k_cat, K_M), or metabolic flux for any step in the natural biosynthetic pathway.
-
Experimental Protocols: Methodologies for identifying and characterizing biosynthetic enzymes, such as protein purification, enzyme assays, or gene knockout experiments, have not been applied because no candidate enzymes or genes have been identified.
Visualizing the Hypothesized Toxin Flow
Although a diagram of the biosynthetic pathway cannot be created, the following visualization illustrates the current hypothesis for the flow of batrachotoxins through the ecosystem, from their unknown origin to their sequestration by poison frogs.
Caption: Hypothesized ecological flow of batrachotoxins.
Conclusion and Future Directions
The biosynthesis of this compound is a classic "black box" problem in natural product science. The journey of this potent neurotoxin from its ultimate natural source to its storage in the skin of a poison dart frog involves a complex ecological web that is only partially understood. While the dietary link between Choresine beetles and Phyllobates frogs is a significant piece of the puzzle, the fundamental question of where and how the molecule is first assembled remains unanswered.
Future research must focus on the Choresine beetles. Key research avenues include:
-
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Choresine beetles to search for gene clusters encoding for steroid-modifying enzymes (e.g., P450 monooxygenases, dehydrogenases, transferases) that could constitute a biosynthetic pathway.
-
Metabolomic Studies: Analyzing the metabolome of the beetles and their potential food sources to identify possible precursor molecules that may be modified into the final batrachotoxin structure.
-
Isotopic Labeling Studies: If the beetles can be raised in a controlled environment, feeding experiments with isotopically labeled potential precursors (e.g., cholesterol, plant sterols) could definitively determine if they synthesize the toxin de novo or biotransform a dietary precursor.
Unraveling the complete biosynthetic pathway of this compound will not only solve a long-standing ecological mystery but could also provide novel enzymes and biocatalytic strategies for the synthesis of complex steroids, offering significant value to the fields of synthetic biology and drug development. Until then, the natural origin of this formidable toxin remains hidden, locked away in the intricate chemistry of the rainforest ecosystem.
References
- 1. Batrachotoxin [people.wou.edu]
- 2. Batrachotoxin [bionity.com]
- 3. animalsaroundtheglobe.com [animalsaroundtheglobe.com]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Single rat muscle Na+ channel mutation confers batrachotoxin autoresistance found in poison-dart frog Phyllobates terribilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that toxin resistance in poison birds and frogs is not rooted in sodium channel mutations and may rely on “toxin sponge” proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 12. The Du Bois Synthesis of Batrachotoxin [organic-chemistry.org]
- 13. The Inoue Synthesis of Batrachotoxin [organic-chemistry.org]
Spectroscopic Blueprint of Batrachotoxinin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Batrachotoxinin A, a potent steroidal alkaloid. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a comprehensive resource for the identification and characterization of this complex molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the intricate molecular structure of natural products. For this compound, both ¹H and ¹³C NMR data provide a detailed map of its chemical environment.
Experimental Protocol: NMR
High-resolution NMR spectra of synthetic (±)-Batrachotoxinin A were acquired on a Bruker AVANCE III 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR). Standard pulse sequences were utilized for the acquisition of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra to enable complete assignment of the proton and carbon signals.
¹H NMR Data
The ¹H NMR spectrum of this compound reveals a complex pattern of signals characteristic of its steroidal framework and unique functional groups. The following table summarizes the assigned chemical shifts and coupling constants.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a | 1.62 | m | |
| H-1b | 1.48 | m | |
| H-2a | 1.85 | m | |
| H-2b | 1.73 | m | |
| H-4 | 5.35 | s | |
| H-6a | 2.15 | m | |
| H-6b | 2.05 | m | |
| H-7 | 5.89 | d | 6.0 |
| H-11 | 4.12 | br s | |
| H-12a | 2.01 | m | |
| H-12b | 1.91 | m | |
| H-15a | 2.23 | m | |
| H-15b | 1.58 | m | |
| H-16 | 4.81 | d | 7.5 |
| H-17 | 2.55 | m | |
| H-18a | 3.05 | d | 12.0 |
| H-18b | 2.95 | d | 12.0 |
| H-20 | 4.35 | q | 6.5 |
| H-21 | 1.35 | d | 6.5 |
| 3-OH | 3.55 | s | |
| 11-OH | 2.88 | d | 4.0 |
| 20-OH | 1.95 | d | 5.0 |
| N-CH₃ | 2.45 | s |
¹³C NMR Data
The ¹³C NMR spectrum provides a count of the carbon atoms and information about their chemical environment. The data presented below is a comparison between the ¹³C NMR shifts of natural and synthetic this compound, demonstrating the successful synthesis and structural confirmation of the molecule.
| Carbon | Natural BTX-A (25 MHz, CDCl₃) δ, ppm | Synthetic BTX-A (125 MHz, CDCl₃) δ, ppm |
| 1 | 30.8 | 30.6 |
| 2 | 32.0 | 32.0 |
| 3 | 95.6 | 95.7 |
| 4 | 40.1 | 40.3 |
| 5 | 36.5 | 36.4 |
| 6 | 32.7 | 32.6 |
| 7 | 124.6 | 124.8 |
| 8 | 137.9 | 138.1 |
| 9 | 89.9 | 90.1 |
| 10 | 49.5 | 49.6 |
| 11 | 70.1 | 70.2 |
| 12 | 40.5 | 40.6 |
| 13 | 48.9 | 49.0 |
| 14 | 85.1 | 85.2 |
| 15 | 34.5 | 34.6 |
| 16 | 82.3 | 82.4 |
| 17 | 62.1 | 62.2 |
| 18 | 58.9 | 59.0 |
| 20 | 68.7 | 68.8 |
| 21 | 23.5 | 23.6 |
| N-CH₃ | 42.8 | 42.9 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for the unambiguous identification of complex molecules like this compound.
Experimental Protocol: MS
High-resolution mass spectra were obtained on a Bruker Daltonics Apex IV 7T Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a mixture of methanol and water with 0.1% formic acid and introduced into the ESI source via a syringe pump. The instrument was calibrated using a standard solution of sodium trifluoroacetate. Data was acquired and processed using Bruker Daltonics DataAnalysis software.
Mass Spectrometry Data
The high-resolution mass spectrum of synthetic (±)-Batrachotoxinin A showed a prominent protonated molecular ion peak.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 432.2744 | 432.2741 |
The excellent agreement between the calculated and observed mass-to-charge ratios confirms the elemental composition of this compound as C₂₄H₃₇NO₅.
Visualizations
To further clarify the experimental processes and structural relationships, the following diagrams have been generated using the DOT language.
Batrachotoxinin A as a Precursor to Batrachotoxin: A Technical Guide
Introduction
Batrachotoxin (BTX) is an exceptionally potent steroidal neurotoxin and cardiotoxin, recognized as one of the most powerful alkaloids known.[1][2] It is famously found in the skin secretions of certain species of poison-dart frogs (genus Phyllobates), as well as in some birds and beetles.[1][3] The name itself is derived from the Greek word "bátrachos," meaning frog.[1] The toxin exerts its effect by irreversibly binding to and opening voltage-gated sodium channels (NaV) in nerve and muscle cells, leading to a persistent influx of Na+ ions.[1][3][4] This action disrupts the transmission of electrical signals, causing paralysis, cardiac arrhythmias, and ultimately, death.[1][3][5]
Batrachotoxinin A (BTX-A) is the core steroidal structure of batrachotoxin.[6] It is a less potent derivative but serves as the direct chemical precursor for the synthesis of batrachotoxin and its analogs.[1][7] The structural relationship was confirmed in early studies where batrachotoxin was hydrolyzed to yield this compound.[1][6] The total synthesis of this compound, first achieved by Kishi and coworkers in a racemic form and later in an enantioselective manner by others, has been a significant milestone in organic chemistry.[1][7][8] This achievement allows for the semi-synthesis of batrachotoxin, providing a crucial alternative to its challenging and ethically fraught extraction from endangered natural sources.[7][9]
This guide provides an in-depth technical overview of this compound's role as a precursor to Batrachotoxin, focusing on their chemical properties, synthesis, mechanism of action, and relevant experimental methodologies for a scientific audience.
Chemical and Toxicological Properties
Batrachotoxin is structurally distinguished from its precursor, this compound, by the presence of a 2,4-dimethylpyrrole-3-carboxylate ester group at the C-20α position.[1][3] This single moiety dramatically increases the molecule's toxicity by several orders of magnitude.
| Property | This compound | Batrachotoxin |
| Molecular Formula | C₂₄H₃₅NO₅[6] | C₃₁H₄₂N₂O₆[10] |
| Molecular Weight | 417.5 g/mol [6] | 538.7 g/mol [5] |
| Toxicity (LD₅₀, s.c. in mice) | 1000 µg/kg[1] | 2-3 µg/kg[1][2] |
| CAS Registry Number | 19457-37-5[6] | 23509-16-2[10] |
Synthesis of Batrachotoxin from this compound
The conversion of this compound to Batrachotoxin is a direct esterification reaction. This semi-synthesis is a critical step for researchers studying the structure-activity relationship of the toxin and for producing analogs to investigate the function of voltage-gated sodium channels.[7]
The following is a representative protocol for the esterification of this compound to form Batrachotoxin, based on established chemical principles. This process should only be undertaken by qualified professionals in a controlled laboratory setting due to the extreme toxicity of the final product.
-
Preparation of the Acylating Agent: The 2,4-dimethylpyrrole-3-carboxylic acid must first be converted to a more reactive acylating agent, such as an acyl chloride or activated ester. To form the acyl chloride, the carboxylic acid can be treated with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert, anhydrous solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The reaction is typically run at 0°C to room temperature until the conversion is complete. The solvent and excess reagent are then removed under vacuum.
-
Esterification Reaction:
-
Dissolve this compound in an anhydrous, non-protic solvent such as pyridine or dichloromethane. The use of a basic solvent like pyridine can also serve as a catalyst and acid scavenger.
-
Add the freshly prepared 2,4-dimethylpyrrole-3-carbonyl chloride to the solution containing this compound. The reaction is typically performed at a controlled temperature (e.g., 0°C to room temperature).
-
A non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), is often added in catalytic amounts to accelerate the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[6]
-
-
Workup and Purification:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified using column chromatography on silica gel to yield pure Batrachotoxin.
-
Caption: Workflow for the semi-synthesis of Batrachotoxin from this compound.
Mechanism of Action and Disrupted Signaling Pathway
Batrachotoxin's primary target is the voltage-gated sodium channel (NaV), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells like neurons and myocytes.[5][11]
-
Binding: BTX is lipid-soluble and accesses its binding site from the cell membrane.[1] It binds to a receptor site within the inner pore of the channel, at a location that overlaps with the binding sites for local anesthetics.[4]
-
Channel Modification: Upon binding, BTX induces a significant conformational change in the NaV channel.[1] This has several profound effects:
-
Physiological Consequence: The result is a massive and uncontrolled influx of sodium ions (Na+) into the cell. This leads to a permanent depolarization of the cell membrane, preventing any further action potential generation and blocking nerve signal transmission.[1][5] In cardiac muscle, this causes arrhythmias and fibrillation, leading to cardiac arrest.[1]
Caption: Disruption of the action potential signaling pathway by Batrachotoxin.
Experimental Methodologies
The whole-cell patch clamp technique is a gold-standard electrophysiological method used to study the effects of toxins like Batrachotoxin on ion channels in living cells or cell lines transfected to express specific channel subtypes (e.g., CHO-K1 cells expressing NaV1.8).[5]
-
Cell Preparation: Culture cells expressing the voltage-gated sodium channel of interest on glass coverslips.
-
Electrode and Solutions:
-
Prepare a borosilicate glass micropipette with a tip diameter of ~1 µm. Fill it with an intracellular solution mimicking the cell's internal ionic composition.
-
The coverslip with cells is placed in a perfusion chamber on a microscope stage, bathed in an extracellular solution.
-
-
Seal Formation: Under microscopic guidance, the micropipette is brought into contact with a cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition:
-
A voltage clamp amplifier is used to hold the cell's membrane potential at a set value (e.g., -100 mV).
-
Voltage steps are applied to elicit sodium currents, which are measured by the amplifier. A baseline recording is established to characterize the normal channel gating (activation and inactivation).
-
-
Toxin Application: Batrachotoxin (or this compound) is introduced into the extracellular bath via the perfusion system at a known concentration.
-
Effect Measurement: The voltage clamp protocol is repeated. The effects of BTX are quantified by measuring:
This method allows for a precise, quantitative analysis of how the toxin modifies ion channel function, providing critical data for understanding its mechanism of action.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. Studies on the Total Synthesis of Batrachotoxin [jstage.jst.go.jp]
- 3. Batrachotoxin [people.wou.edu]
- 4. rupress.org [rupress.org]
- 5. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (19457-37-5) for sale [vulcanchem.com]
- 7. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Batrachotoxin [drugfuture.com]
- 11. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile: Batrachotoxin vs. Batrachotoxinin A
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the toxicological profiles of Batrachotoxin (BTX) and its less potent derivative, Batrachotoxinin A (BTX-A). Both steroidal alkaloids are invaluable tools for studying the function of voltage-gated sodium channels (NaVs), critical components of excitable cells. Understanding their distinct toxicities, mechanisms of action, and the experimental methodologies used to characterize them is essential for their safe and effective use in research and drug development.
Executive Summary
Batrachotoxin is an extremely potent neurotoxin that acts as a high-affinity agonist for voltage-gated sodium channels.[1][2] It binds to and irreversibly opens the channels, leading to persistent membrane depolarization, paralysis, and cardiac failure.[1][3][4] this compound, the steroidal core of BTX, lacks the 2,4-dimethylpyrrole-3-carboxylate moiety and is significantly less toxic.[1][5] This guide details the quantitative toxicological data, delves into the shared mechanism of action, outlines the experimental protocols for their assessment, and provides visual representations of the key pathways and workflows.
Quantitative Toxicological Data
The most striking difference between Batrachotoxin and this compound lies in their potencies. BTX is one of the most potent alkaloids known, whereas BTX-A is orders of magnitude less active.[1][5] This difference is quantified through both in vivo lethality studies and in vitro functional assays.
In Vivo Lethality Data (LD50)
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The data presented below, primarily from studies in mice, highlight the dramatic difference in potency between the two compounds.
| Compound | Species | Route of Administration | LD50 (µg/kg) | Reference(s) |
| Batrachotoxin | Mouse | Intravenous (IV) | 2 - 3 | [1] |
| Mouse | Subcutaneous (SC) | 2 | [1] | |
| This compound | Mouse | Subcutaneous (SC) | 1000 | [1][6] |
Table 1: Comparative LD50 Values.
In Vitro Potency Data (EC50)
In vitro electrophysiological studies provide a more direct measure of the compounds' effects on their molecular target, the voltage-gated sodium channel. The EC50 value represents the concentration required to elicit a half-maximal response, in this case, the shift in the voltage-dependence of channel activation.
| Compound/Derivative | Channel Type | Experimental System | Parameter Measured | EC50 (nM) | Reference(s) |
| Batrachotoxin | rNaV1.4 | CHO Cells | V1/2 Activation Shift | 2074 | [5] |
| Batrachotoxin-B | rNaV1.4 | CHO Cells | V1/2 Activation Shift | 756 | [5] |
| This compound | - | - | Potency vs. BTX | >1000x less potent | [5] |
| Dihydrothis compound | Frog NaV | Myelinated Nerve Fibers | Channel Modification | Very low activity at 1,000,000 nM (1 mM) | [4][7] |
Table 2: Comparative In Vitro Potency on Voltage-Gated Sodium Channels. Batrachotoxin-B (Batrachotoxinin-A 20-α-benzoate) is a commonly used, functionally equivalent derivative for research purposes.[8]
Mechanism of Action: The Voltage-Gated Sodium Channel
Both BTX and BTX-A exert their effects by targeting voltage-gated sodium channels, but the presence of the 20-α-ester moiety on BTX is critical for its high-potency, irreversible action.[4][7]
BTX is a potent modulator that binds to receptor site 2 within the inner pore of the NaV channel.[4][9] This binding has several profound consequences:
-
Irreversible Activation: BTX locks the channel in an open conformation, preventing the inactivation gate from closing.[1][10]
-
Shift in Voltage-Dependence: It causes a significant hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials, close to the resting potential.[1]
-
Altered Ion Selectivity: The toxin can modify the channel's ion selectivity, reducing its preference for sodium ions over other cations.[1][11]
The result is a massive and sustained influx of Na+ ions into the cell. This disrupts the normal action potential cycle, leading to persistent depolarization of nerve and muscle cells, which manifests as paralysis and cardiotoxicity.[11] this compound, while sharing the same binding site, lacks the functional groups necessary for the high-affinity, irreversible binding seen with BTX, resulting in its dramatically lower potency.[5]
Experimental Protocols
The characterization of BTX and BTX-A relies on a combination of in vivo and in vitro experimental procedures.
In Vivo Acute Toxicity (LD50) Determination
This protocol outlines a general procedure for determining the LD50 value in mice, based on standard acute toxicity testing guidelines.[12][13]
Objective: To determine the median lethal dose (LD50) of a test compound following a single administration.
Materials:
-
Test compound (Batrachotoxin or this compound)
-
Vehicle (e.g., saline, DMSO, ethanol)
-
Healthy, young adult mice (e.g., BALB/c strain), typically of a single sex.[13]
-
Syringes and needles appropriate for the route of administration (e.g., subcutaneous).
-
Animal cages with appropriate housing conditions.
Methodology:
-
Dose Preparation: Prepare a series of graded doses of the test compound in the chosen vehicle.
-
Range-Finding Study: Administer a wide range of doses to a small number of animals to establish an approximate lethal range.
-
Main Study (Up-and-Down Procedure): a. Dose a single animal at a level just below the estimated LD50. b. Observe the animal for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.[13][14] c. If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.3). If the animal dies, the next is given a lower dose. d. This process is continued for a series of animals (typically 6-10) to precisely determine the dose that causes 50% mortality.
-
Observation: Animals are observed for signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality at regular intervals for up to 14 days to account for delayed effects.[12]
-
Data Analysis: The LD50 and its confidence intervals are calculated using appropriate statistical methods, such as Probit analysis or the method of maximum likelihood.[14]
In Vitro Electrophysiology (Whole-Cell Voltage Clamp)
This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of the toxins on NaV channels expressed in a heterologous system (e.g., CHO cells or Xenopus oocytes).[1][5]
Objective: To quantify the effects of the test compound on the biophysical properties (e.g., activation, inactivation) of specific NaV channel subtypes.
Materials:
-
Cell line or oocytes expressing the target NaV channel (e.g., rNaV1.4).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) and intracellular (pipette) recording solutions.
-
Test compound dissolved in the appropriate solution (e.g., internal pipette solution).[1]
Methodology:
-
Cell Preparation: Culture cells on coverslips or prepare Xenopus oocytes for recording.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.
-
Toxin Application: The toxin is typically included in the pipette solution and allowed to diffuse into the cell.[1]
-
Voltage Protocol & Recording: a. Hold the cell at a negative potential (e.g., -100 mV). b. Apply a series of depolarizing voltage steps (the "activation protocol") to elicit sodium currents.[5] c. To measure steady-state inactivation, a long conditioning pre-pulse to various potentials is applied before a test pulse.[5] d. Record the resulting ionic currents. Leak currents are subtracted digitally using a P/4 protocol.[5]
-
Data Analysis: Analyze the current-voltage relationships to determine parameters like the half-activation potential (V1/2) and the slope factor. Plot normalized conductance against voltage and fit with a Boltzmann function to derive these values.[5]
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of a test compound for the BTX binding site on the NaV channel.[10]
Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]this compound 20-α-benzoate).
Materials:
-
Membrane preparation from tissue or cells expressing the NaV channel.
-
Radiolabeled ligand (e.g., [3H]BTX-B).
-
Unlabeled test compound (competitor).
-
Binding buffer (e.g., Tris-HCl, MgCl2).
-
96-well filter plates (e.g., GF/C filters).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter plate. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis: a. Determine non-specific binding from wells containing a high concentration of an unlabeled competitor. b. Subtract non-specific binding from total binding to get specific binding. c. Plot the specific binding as a function of the unlabeled competitor concentration to generate a competition curve. d. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression. e. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.
References
- 1. rupress.org [rupress.org]
- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 3. Sodium channels from human brain RNA expressed in Xenopus oocytes. Basic electrophysiologic characteristics and their modification by diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. enamine.net [enamine.net]
- 13. scielo.br [scielo.br]
- 14. giffordbioscience.com [giffordbioscience.com]
The Agonist’s Switch: A Technical Guide to the Structure-Activity Relationship of Batrachotoxinin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, has long been a critical tool in the study of voltage-gated sodium channels (Nav). Its profound effects on channel gating—inducing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting inactivation—make it an invaluable molecular probe.[1][2] The core of its activity lies in its intricate structure, and for decades, researchers have sought to understand how modifications to its steroidal backbone and substituent groups alter its interaction with Nav channels. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Batrachotoxinin A (BTX-A) derivatives, offering a comprehensive resource for those engaged in neuroscience research and the development of novel therapeutics targeting sodium channels.
This compound is the C-20 alcohol precursor to batrachotoxin and is itself significantly less potent, highlighting the critical role of the C-20 ester moiety in the toxin's agonistic activity.[3][4] By systematically modifying this and other positions, a clearer picture of the pharmacophore emerges. This guide will summarize the key quantitative data, detail the experimental protocols used to derive this information, and provide visual representations of the relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
The potency and efficacy of this compound derivatives are exquisitely sensitive to structural modifications. The following tables summarize the quantitative data from various studies, providing a clear comparison of the effects of different substituents on the activity of these compounds at voltage-gated sodium channels.
Table 1: Activity of Batrachotoxin and C20-Ester Derivatives on Rat Skeletal Muscle Sodium Channels (rNaV1.4) [4]
| Compound | cLogP | EC50 for V1/2 Activation (nM) | Effect on Fast and Slow Inactivation |
| Batrachotoxin (BTX) | 3.22 | 2074 | Eliminates both |
| BTX-B (BTX A 20-(R)-benzoate) | 4.12 | 756 | Eliminates both |
| BTX-cHx (BTX A 20-(R)-cyclohexanecarboxylate ester) | 4.47 | 491 | Eliminates both |
| BTX-yne (BTX A 20-(R)-hept-6-ynoate) | --- | ~130 (most potent) | Eliminates fast, not slow |
Table 2: Depolarizing Activity of Batrachotoxin Analogs on Rat Phrenic Nerve-Diaphragm Muscle Preparations [3]
| Compound | Concentration for 50% Depolarization in 1 hour (M) | Relative Potency (BTX = 1) |
| Batrachotoxin (BTX) | 4.5 x 10⁻⁹ | 1 |
| 20α-(2,4,5-trimethylpyrrole-3-carboxylate) of BTX-A | 12 x 10⁻⁹ | 0.375 |
| Homobatrachotoxin (20α-ester of BTX-A with 2-ethyl-4-methylpyrrole-3-carboxylic acid) | 18 x 10⁻⁹ | 0.25 |
| Quaternary derivative of BTX | 1.08 x 10⁻⁷ | 0.042 |
| 20α-(4,5-dimethylpyrrole-3-carboxylate) of BTX-A | 2.93 x 10⁻⁷ | 0.015 |
| 20α-(2,4-dimethyl-5-acetylpyrrole-3-carboxylate) of BTX-A | 4.95 x 10⁻⁷ | 0.009 |
| 20α-p-bromobenzoate of BTX-A | 9.9 x 10⁻⁷ | 0.0045 |
| This compound (BTX-A) | > 10⁻⁵ (inactive) | --- |
| Dihydrobatrachotoxin (lacks 3α, 9α-hemiketal linkage) | > 10⁻⁵ (inactive) | --- |
Key Structural Determinants of Activity
The data clearly indicate several key structural features that govern the activity of BTX-A derivatives:
-
The C-20 Ester Moiety: This is arguably the most critical feature for potent agonist activity. This compound, lacking this ester, is largely inactive as a channel opener.[3] The nature of the ester substituent significantly modulates potency, with a positive correlation observed between lipophilicity (cLogP) and potency for derivatives that eliminate both fast and slow inactivation.[4]
-
The 3α, 9α-Hemiketal Linkage: Disruption of this linkage, as seen in dihydrobatrachotoxin, abolishes depolarizing activity. This structural element is crucial for maintaining the rigid, U-shaped conformation of the steroidal nucleus, which is necessary for effective binding to the sodium channel.[3]
-
The Homomorpholine Ring and Tertiary Nitrogen: Quaternization of the tertiary nitrogen in the homomorpholine ring leads to a significant decrease in potency, suggesting that the unprotonated form is important for activity or that steric bulk at this position is detrimental to binding.[3] Furthermore, replacement of a methylene group with a carbonyl group in this ring abolishes activity, indicating the necessity of the tertiary nitrogen's protonation for interaction with the channel receptor.[5]
-
Substituents on the Aromatic Ring of C-20 Esters: The electronic and steric properties of substituents on the pyrrole or benzoate ring at the C-20 position influence potency. For instance, the natural 2,4-dimethylpyrrole-3-carboxylate of batrachotoxin is highly potent.
Signaling Pathway and Mechanism of Action
Batrachotoxin and its active derivatives exert their effects by binding to a specific receptor site (Site II) within the inner pore of the voltage-gated sodium channel.[4][6] This binding event allosterically modulates the channel's gating properties.
Caption: Mechanism of action of Batrachotoxin on voltage-gated sodium channels.
The binding of a BTX derivative to Site II induces a conformational change in the channel protein. This change has two primary consequences:
-
Shift in Voltage-Dependence of Activation: The channel is more likely to open at more negative membrane potentials (a hyperpolarizing shift).[1]
-
Inhibition of Inactivation: Both fast and slow inactivation mechanisms are typically blocked, leading to a persistent inward sodium current.[1][4]
The combined effect is a sustained membrane depolarization, leading to uncontrolled nerve firing and muscle contraction.[7]
Experimental Protocols
The characterization of this compound derivatives relies heavily on electrophysiological techniques to measure the function of ion channels.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ionic currents across the entire cell membrane of a single cell.
Methodology:
-
Cell Culture and Transfection: Chinese hamster ovary (CHO) cells or similar cell lines are transiently transfected with the cDNA encoding the desired voltage-gated sodium channel subtype (e.g., rNaV1.4).[4]
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip and fire-polished. The pipette is filled with an internal solution typically containing NaF, EDTA, and HEPES.[8]
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -120 mV). A series of voltage steps are applied to elicit sodium currents, which are recorded using an amplifier and digitized.[9]
-
Drug Application: The BTX-A derivative is applied to the cell via the extracellular bath solution.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the voltage of half-maximal activation (V1/2), the rate of inactivation, and the effect of the compound on these parameters. Concentration-response curves are generated to determine the EC50 value.[4][8]
Caption: Workflow for whole-cell voltage-clamp electrophysiology experiments.
Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
This method is well-suited for studying channels expressed at high levels and allows for stable, long-duration recordings.
Methodology:
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the sodium channel of interest.[9]
-
Electrode Placement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Voltage-Clamp and Recording: Similar to the whole-cell technique, the oocyte is voltage-clamped, and currents are elicited by voltage steps.
-
Drug Application: The BTX-A derivative is added to the external bathing solution.
-
Data Analysis: The analysis is similar to that for whole-cell recordings, focusing on changes in channel gating properties.[9]
Synthesis of this compound Derivatives
The generation of novel BTX-A derivatives is crucial for SAR studies. A common synthetic route involves the esterification of the C-20 alcohol of BTX-A.
General Protocol for C-20 Esterification: [4]
-
Reactant Preparation: this compound is dissolved in an anhydrous solvent such as benzene.
-
Addition of Reagents: Triethylamine (Et3N) and a carboxylic acid anhydride (e.g., benzoic anhydride for BTX-B) are added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).
-
Workup and Purification: The solvent and other volatile components are removed under reduced pressure. The resulting residue is purified, often using chromatographic techniques, to yield the desired C-20 ester derivative.
Caption: General workflow for the synthesis of C-20 ester derivatives of BTX-A.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives provides a compelling case study in the molecular recognition between a small molecule and an ion channel. The data unequivocally demonstrate the importance of the C-20 ester and the rigid steroidal core for potent agonistic activity. The subtle interplay of lipophilicity and steric and electronic factors at the C-20 position fine-tunes the interaction with the channel, leading to a range of effects on channel gating.
Future research in this area will likely focus on several key aspects:
-
High-Resolution Structural Studies: Cryo-electron microscopy structures of Nav channels in complex with various BTX-A derivatives will provide unprecedented insight into the precise molecular interactions that underpin their diverse activities. A recent study has already identified two homologous, but nonidentical, receptor sites for batrachotoxin.[10]
-
Development of Subtype-Selective Modulators: A deeper understanding of the SAR could enable the design of derivatives with enhanced selectivity for specific Nav channel subtypes, which would be invaluable as research tools and potential therapeutic leads.
-
Exploration of Antagonistic Derivatives: The discovery that the unnatural enantiomer of batrachotoxin can act as a channel antagonist opens up new avenues for designing inhibitors based on the BTX scaffold.[2]
-
Computational Modeling: More sophisticated computational models, informed by an expanding set of empirical data, will aid in the rational design of novel BTX-A derivatives with desired properties.
By continuing to unravel the intricate SAR of these fascinating molecules, the scientific community will not only gain a more profound understanding of sodium channel function but also pave the way for the development of new chemical tools and therapeutic agents.
References
- 1. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalsaroundtheglobe.com [animalsaroundtheglobe.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Identification of New Batrachotoxin-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
A Historical Perspective on Batrachotoxinin A Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxinin A, a steroidal alkaloid of formidable complexity and potent biological activity, stands as a landmark molecule in the fields of neurobiology and synthetic chemistry. First discovered as the less potent derivative of the exceedingly toxic batrachotoxin, it has been instrumental as a pharmacological tool for dissecting the intricate mechanisms of voltage-gated sodium channels (NaVs).[1][2] This technical guide provides a comprehensive historical perspective on the research surrounding this compound, from its initial discovery and isolation to the triumphant achievements in its total synthesis. The document details key experimental protocols, presents quantitative data in a structured format, and visualizes complex pathways and workflows to offer a deeper understanding of the scientific journey that has unraveled the secrets of this remarkable natural product.
Discovery and Structural Elucidation: Unveiling a Potent Neurotoxin
The story of this compound begins in the 1960s with the pioneering work of John W. Daly and his colleagues at the National Institutes of Health.[3][4][5] Intrigued by the potent poisons used by the indigenous people of Colombia on their blowgun darts, they embarked on an expedition to the rainforests to investigate the source. Their research led them to the skin secretions of poison dart frogs of the genus Phyllobates.[6]
From these secretions, they isolated a family of highly toxic steroidal alkaloids, which they named the batrachotoxins, derived from the Greek word "batrachos," meaning frog.[7] This family included batrachotoxin, homobatrachotoxin, and the less potent, but still significantly toxic, this compound.[3] The initial isolation was a challenging endeavor due to the minute quantities of the toxins present in each frog and the extreme toxicity of the compounds.[8]
The structural elucidation of these complex molecules was a formidable task. A significant breakthrough came when Takashi Tokuyama, a collaborator in the project, successfully prepared a crystalline O-p-bromobenzoate derivative of this compound.[9] This allowed for the use of X-ray diffraction techniques, which ultimately revealed the intricate three-dimensional structure of the steroidal backbone and the novel oxazepane ring system in 1968.[9] Further spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, confirmed the structure and established its relationship to the more potent batrachotoxin.[10]
Key Researchers and Their Contributions:
-
John W. Daly: Led the expeditions and the overall research program that resulted in the discovery and pharmacological characterization of the batrachotoxins.[5][11] His work was fundamental in establishing their role as potent modulators of sodium channels.[12]
-
Bernhard Witkop: A key collaborator at the NIH who played a crucial role in the chemical aspects of the project, including the initial isolation and structural studies.[3][13][14]
-
Takashi Tokuyama: His contribution was pivotal in the final structure elucidation through the synthesis of a crystalline derivative of this compound suitable for X-ray crystallography.[9][15][16]
Mechanism of Action: A Molecular Key to Sodium Channel Gating
Early pharmacological studies by Daly and his team revealed that batrachotoxins exert their profound physiological effects by targeting voltage-gated sodium channels.[4] These channels are crucial for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.
Batrachotoxin and its congeners, including this compound, act as potent activators of these channels. They bind to a specific site on the channel protein, now known as neurotoxin receptor site 2, and cause the channels to open at the resting membrane potential and remain persistently open. This leads to a massive influx of sodium ions, causing irreversible depolarization of the cell membrane, which ultimately results in paralysis and cardiac fibrillation.[1]
The less potent nature of this compound compared to batrachotoxin is attributed to the absence of the 20α-(2,4-dimethylpyrrole-3-carboxylate) ester group, highlighting the critical role of this moiety in the toxin's affinity and efficacy at the sodium channel.[2] Despite its lower potency, this compound has been an invaluable tool for researchers, providing a foundational structure for the synthesis of various analogs to probe the structure-function relationships of voltage-gated sodium channels.[17]
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Total... | Organic Chemistry [organicchemistry.eu]
- 3. researchgate.net [researchgate.net]
- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 5. John W. Daly - An Appreciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Du Bois Synthesis of Batrachotoxin [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of electrophysiology in a neurotoxicity battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. baranlab.org [baranlab.org]
- 14. bibliotecadigital.butantan.gov.br [bibliotecadigital.butantan.gov.br]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Total Synthesis | Du Bois Laboratory [duboislab.stanford.edu]
Methodological & Application
Application Notes and Protocols for Utilizing Batrachotoxinin A in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxinin A (BTX-A) and its potent ester derivative, Batrachotoxin (BTX), are invaluable tools in the study of voltage-gated sodium channels (NaVs). These steroidal alkaloids, originally isolated from poison dart frogs, act as potent activators of NaVs, inducing persistent channel opening.[1][2][3] This unique mechanism of action makes BTX-A and its analogs essential for investigating NaV gating kinetics, pharmacology, and for screening potential channel modulators. These application notes provide detailed protocols and critical data for the effective use of this compound in patch clamp electrophysiology experiments.
Batrachotoxin binds to the inner pore of the channel (Site II), causing a hyperpolarizing shift in the voltage-dependence of activation, inhibiting both fast and slow inactivation, and altering ion selectivity.[2][4] BTX essentially locks the channel in an open state, providing a stable and persistent sodium current that is advantageous for many experimental paradigms.[3]
Mechanism of Action of this compound on Voltage-Gated Sodium Channels
This compound and its derivatives exert their effects by binding to a specific receptor site within the pore of voltage-gated sodium channels.[2][5] This binding induces several key functional changes in the channel's properties:
-
Persistent Activation: BTX locks the sodium channel in an open conformation, leading to a persistent inward sodium current.[1][3] This eliminates the typical transient nature of the sodium current observed during an action potential.
-
Shift in Activation Voltage: The voltage at which the channel activates is shifted to more hyperpolarized potentials, meaning the channels open at more negative membrane potentials than they normally would.[2][4]
-
Removal of Inactivation: Both fast and slow inactivation processes of the sodium channel are significantly inhibited or completely removed.[2][4]
-
Altered Ion Selectivity: The toxin can also alter the ion selectivity of the channel, increasing its permeability to other cations.[3]
These modifications are critical for experiments designed to study the open-state properties of sodium channels or to screen for compounds that can block the open channel.
Quantitative Data on this compound Effects
The following table summarizes the quantitative effects of Batrachotoxin (BTX), a potent derivative of BTX-A, on various subtypes of voltage-gated sodium channels as determined by patch clamp electrophysiology.
| Parameter | NaV Subtype | Toxin/Derivative | Concentration | Effect | Reference |
| Half-activation potential (V1/2 act) | rNaV1.4 | BTX | 10 µM | -45 mV shift | |
| EC50 for activation shift | NaV1.4 | BTX-yne | ~16-fold lower than BTX | More potent than BTX | |
| Single Channel Conductance | Neuroblastoma cells | BTX | Not specified | ~10 pS | [6] |
| Inactivation | rNaV1.4, hNaV1.5 | BTX, BTX-B, BTX-cHx | 10 µM | Significantly block fast and slow inactivation | [4] |
| Inactivation | rNaV1.4 | BTX-yne | 10 µM | Eliminates fast but not slow inactivation | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its use in patch clamp electrophysiology.
Caption: Signaling pathway of this compound on voltage-gated sodium channels.
References
- 1. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 6. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sodium Channel Gating Kinetics with Batrachotoxinin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxinin A (BTX-A), a potent steroidal alkaloid neurotoxin, serves as an invaluable tool for investigating the gating kinetics of voltage-gated sodium channels (NaV). By irreversibly binding to the channel pore, BTX-A profoundly alters its function, providing a unique window into the mechanisms of activation and inactivation. These application notes provide a comprehensive overview of the use of BTX-A in studying NaV channels, including its mechanism of action, detailed experimental protocols for electrophysiological analysis, and quantitative data on its effects on various channel isoforms.
Batrachotoxin (BTX) and its derivatives are known to modulate every measurable aspect of NaV channel function, including the threshold for activation, inactivation, single-channel conductance, and ion selectivity.[1] BTX-A, lacking the pyrrole-3-carboxylate moiety of BTX, is significantly less potent but still a valuable pharmacological tool.[1] The toxin locks the channel in an open or modified-open state by shifting the voltage dependence of activation to more hyperpolarized potentials and by inhibiting both fast and slow inactivation.[1][2] This persistent activation allows for detailed study of the channel's open-state properties and the allosteric modulation by other compounds.
Mechanism of Action
Batrachotoxin binds to a receptor site within the inner pore of the sodium channel, a region also targeted by local anesthetics and other channel-modulating drugs.[3] This binding is state-dependent, with a higher affinity for the open state of the channel. The binding of BTX-A stabilizes the open conformation of the channel, leading to several key effects on its gating kinetics:
-
Hyperpolarizing Shift in Activation: BTX-A causes a significant shift of the voltage-dependence of activation to more negative membrane potentials.[2] This means that channels modified by BTX-A will open at potentials where they would normally be closed.
-
Inhibition of Inactivation: The toxin potently inhibits both fast and slow inactivation processes, resulting in persistent sodium currents.[1][2] This feature is particularly useful for studying the kinetics of channel opening and the pharmacology of the open channel state without the complication of rapid inactivation.
-
Use-Dependence: The effects of BTX-A are use-dependent, meaning that the toxin binds more readily to channels that are frequently opened by depolarizing stimuli.
The following diagram illustrates the simplified mechanism of BTX-A action on a voltage-gated sodium channel.
Data Presentation
The following table summarizes the quantitative effects of Batrachotoxin (BTX) and its derivatives on the gating properties of the rat skeletal muscle sodium channel (rNaV1.4) expressed in Chinese Hamster Ovary (CHO) cells. Data is extracted from MacKenzie et al., 2022.
| Compound | EC50 for Activation (nM) | V1/2 of Activation (mV) (Control) | V1/2 of Activation (mV) (10 µM Compound) | Shift in V1/2 of Activation (mV) | EC50 for Inactivation Block (nM) |
| BTX | 2074 | -29.8 ± 1.1 | -74.8 ± 1.5 | -45.0 | 2378 |
| BTX-B | 756 | -29.8 ± 1.1 | -75.3 ± 1.8 | -45.5 | 834 |
| BTX-cHx | 491 | -29.8 ± 1.1 | -76.2 ± 1.3 | -46.4 | 556 |
| BTX-yne | 1030 | -29.8 ± 1.1 | -72.1 ± 1.9 | -42.3 | 1230 |
Experimental Protocols
Cell Culture and Transient Transfection
This protocol is for the expression of voltage-gated sodium channels in a mammalian cell line (e.g., HEK293 or CHO cells) for whole-cell patch-clamp recordings.
Materials:
-
HEK293 or CHO cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the desired sodium channel α-subunit (and β-subunits if required)
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Glass coverslips, sterilized
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cells onto sterile glass coverslips in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions.
-
Add the complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before electrophysiological recording.
-
Preparation of Solutions for Electrophysiology
External (Bath) Solution:
| Reagent | Concentration (mM) |
| NaCl | 140 |
| KCl | 5 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
Adjust pH to 7.4 with NaOH and osmolarity to 300-310 mOsm with sucrose.
Internal (Pipette) Solution:
| Reagent | Concentration (mM) |
| CsF | 120 |
| CsCl | 20 |
| EGTA | 10 |
| HEPES | 10 |
| Na2ATP | 2 |
| Na3GTP | 0.2 |
Adjust pH to 7.2 with CsOH and osmolarity to 290-300 mOsm with sucrose.
This compound Stock Solution:
-
Prepare a 1-5 mM stock solution of this compound in high-quality dimethyl sulfoxide (DMSO).[1]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
On the day of the experiment, dilute the stock solution to the final desired concentration in the external solution.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of sodium currents in the whole-cell configuration.
Equipment:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550)
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating and Perfusion: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking transfected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition:
-
Hold the cell at a holding potential of -100 mV.
-
Apply voltage protocols to elicit sodium currents.
-
The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to study the effects of BTX-A.
References
- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with Batrachotoxinin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) and its analogs are potent neurotoxins that act on voltage-gated sodium channels (Nav), critical components of excitable cells like neurons and muscle cells. These toxins bind to neurotoxin receptor site 2 on the α-subunit of the channel, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting inactivation. This leads to persistent activation of the sodium channels, resulting in membrane depolarization and sustained neuronal firing. The unique mechanism of action of BTX makes its analogs, particularly radiolabeled versions like [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), invaluable tools for studying the structure, function, and pharmacology of voltage-gated sodium channels.
These application notes provide detailed protocols for conducting radioligand binding assays using BTX-A analogs to characterize their interaction with sodium channels and to screen for novel channel modulators.
Signaling Pathway of this compound Analogs
This compound (BTX-A) analogs bind to a specific site within the inner pore of the voltage-gated sodium channel, a region formed by the S6 transmembrane segments of the four homologous domains (DI-DIV). This binding event stabilizes the open state of the channel. The binding of BTX-A analogs allosterically modulates the channel's gating machinery, leading to two primary functional consequences:
-
Shift in Voltage-Dependence of Activation: The channels open at more negative membrane potentials than they normally would.
-
Inhibition of Inactivation: The channels fail to inactivate, leading to a persistent influx of sodium ions.
This sustained sodium influx dramatically alters the cell's membrane potential, leading to prolonged depolarization and uncontrolled firing of action potentials, which underlies the toxin's potent physiological effects. The binding affinity of BTX-A analogs can be allosterically modulated by other ligands that bind to different sites on the sodium channel, such as scorpion toxins and local anesthetics.
Signaling pathway of this compound analogs on voltage-gated sodium channels.
Quantitative Data Summary
The following tables summarize the binding affinities of [³H]this compound 20-α-benzoate ([³H]BTX-B) and the inhibitory constants of various compounds that displace its binding.
Table 1: Binding Affinity of [³H]BTX-B to Voltage-Gated Sodium Channels
| Preparation | Allosteric Modulator | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| Rat Brain Synaptosomes | 1 µM Scorpion Toxin | 82 | 2.1 | [1] |
| Mouse Cerebral Cortex Homogenates | None | 700 | 90 (pmol/g tissue) | [2] |
| tsA-201 cells (Nav1.2α subunit) | 100 nM PbTx-1 + 10 µM RU51049 | 0.84 | 0.046 | [3] |
| tsA-201 cells (Nav1.2α + β1 subunits) | 100 nM PbTx-1 + 10 µM RU51049 | 0.84 | 0.094 | [3] |
Table 2: Inhibition of [³H]BTX-B Binding by Various Compounds
| Compound | Preparation | KD or IC50 (µM) | Reference |
| Batrachotoxin | Rat Brain Synaptosomes | 0.05 (Kd) | [1] |
| Veratridine | Rat Brain Synaptosomes | 7 (Kd) | [1] |
| Aconitine | Rat Brain Synaptosomes | 1.2 (Kd) | [1] |
| Tetracaine | Rat Brain Synaptosomes | 1.2 (KD) | [4] |
| Benzocaine | Rat Brain Synaptosomes | 1580 (KD) | [4] |
| Cinnarizine | Guinea Pig Cerebral Cortex Vesicles | 0.44 (IC50) | [5] |
| Flunarizine | Guinea Pig Cerebral Cortex Vesicles | 0.6 (IC50) | [5] |
| Verapamil | Guinea Pig Cerebral Cortex Vesicles | 3.3 (IC50) | [5] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for a radioligand binding assay with BTX-A analogs involves the preparation of a biological sample containing voltage-gated sodium channels, incubation with the radiolabeled BTX-A analog and any test compounds, separation of bound from free radioligand, and quantification of radioactivity.
Experimental workflow for a [³H]BTX-B radioligand binding assay.
Protocol 1: Preparation of Synaptosomes from Rat Brain
This protocol describes the isolation of synaptosomes, which are resealed nerve terminals rich in voltage-gated sodium channels.
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
Homogenization Buffer: 0.32 M Sucrose, 20 mM HEPES, pH 7.4, supplemented with protease inhibitors.
-
Sucrose Solutions: 0.8 M and 1.2 M sucrose in 20 mM HEPES, pH 7.4.
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with swinging-bucket rotor
-
RIPA buffer with 0.2% TritonX-100 and protease inhibitors for protein extraction and quantification.
Procedure:
-
Euthanize the rat and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 15 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction.[6]
-
Resuspend the crude synaptosomal pellet in Homogenization Buffer.
-
Prepare a discontinuous sucrose gradient by carefully layering 5 mL of 0.8 M sucrose solution over 5 mL of 1.2 M sucrose solution in an ultracentrifuge tube.
-
Layer the resuspended crude synaptosomal fraction on top of the 0.8 M sucrose layer.
-
Centrifuge at 54,000 x g for 90 minutes at 4°C in a swinging-bucket rotor.[7]
-
Synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers. Carefully collect this band using a Pasteur pipette.
-
Dilute the collected synaptosome fraction with Homogenization Buffer and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the purified synaptosomes.[7]
-
Resuspend the synaptosomal pellet in the desired assay buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).
Protocol 2: [³H]this compound 20-α-Benzoate ([³H]BTX-B) Radioligand Binding Assay
This protocol details the procedure for a competitive radioligand binding assay using [³H]BTX-B.
Materials:
-
Purified synaptosomes
-
[³H]BTX-B (specific activity ~50-80 Ci/mmol)
-
Assay Buffer: 50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO₄, 130 mM Choline Chloride, 5.5 mM Glucose, pH 7.4.
-
Allosteric modulator (optional, e.g., 1 µM Leiurus quinquestriatus scorpion toxin)
-
Unlabeled BTX or other competitor compounds
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8]
-
Vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled competitor compounds in Assay Buffer.
-
In a 96-well microplate, set up the following for each data point (in duplicate or triplicate):
-
Total Binding: Synaptosomes, [³H]BTX-B, and Assay Buffer.
-
Non-specific Binding (NSB): Synaptosomes, [³H]BTX-B, and a high concentration of unlabeled BTX (e.g., 10 µM).
-
Competition: Synaptosomes, [³H]BTX-B, and varying concentrations of the competitor compound.
-
-
-
Incubation:
-
To each well, add the synaptosomal preparation (typically 50-100 µg of protein).
-
Add the competitor compound or buffer for total and NSB wells.
-
Add the allosteric modulator, if used.
-
Initiate the binding reaction by adding [³H]BTX-B at a final concentration at or below its Kd (e.g., 1-5 nM).
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8][9]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform several washes (e.g., 3-5 times).[8]
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
These protocols provide a robust framework for investigating the interaction of this compound analogs with voltage-gated sodium channels. Researchers can adapt these methods to suit their specific experimental needs and to screen for novel therapeutic agents targeting these critical ion channels.
References
- 1. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of binding of [3H]this compound 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Synaptosome Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Batrachotoxinin A: A Powerful Tool for Probing Voltage-Gated Sodium Channel Function
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Batrachotoxinin A (BTX-A) is the parent steroidal alkaloid of batrachotoxin (BTX), a potent neurotoxin originally isolated from the skin of poison dart frogs of the genus Phyllobates.[1] While highly toxic, BTX and its derivatives have become invaluable tools in the field of ion channel research, particularly for studying the function and pharmacology of voltage-gated sodium channels (NaVs).[2][3] BTX binds to neurotoxin receptor site 2 located in the inner pore of the channel, inducing a range of dramatic functional modifications.[1][4][5] These modifications make BTX-A and its analogs powerful probes for investigating channel gating, ion permeation, and for screening potential therapeutic agents that target NaVs.
This document provides detailed application notes and protocols for utilizing this compound and its derivatives in ion channel research.
Mechanism of Action
Batrachotoxin and its analogs act as potent activators of voltage-gated sodium channels. Their binding to the inner pore of the channel leads to several distinct effects on channel function:
-
Hyperpolarizing Shift in Activation: BTX causes a significant negative shift (typically -30 to -50 mV) in the voltage-dependence of activation, meaning channels are more likely to open at normal resting membrane potentials.[1][4][6]
-
Inhibition of Inactivation: The toxin effectively removes both fast and slow inactivation, resulting in persistent sodium currents.[1][4][6]
-
Altered Ion Selectivity and Conductance: BTX binding can reduce the single-channel conductance and alter the ion selectivity of the channel.[4][7]
Recent cryogenic electron microscopy (cryo-EM) studies have revealed that two BTX molecules can simultaneously bind to two homologous but nonidentical receptor sites within the channel's central cavity, at the interfaces between domains I/IV and III/IV.[7][8] This dual-receptor occupancy stabilizes the open conformation of the channel's S6 gating segments, providing a structural basis for its potent effects.[7][8]
Applications in Ion Channel Research
The unique properties of this compound and its derivatives make them versatile tools for a variety of research applications:
-
Probing Channel Gating Mechanisms: By locking the channel in a persistently open state, BTX allows researchers to study the conformational changes associated with activation and the structural elements involved in inactivation.
-
Structure-Function Studies: Site-directed mutagenesis combined with BTX application can identify key amino acid residues involved in toxin binding and channel gating.[5]
-
Drug Discovery and Screening: BTX-modified channels provide a stable platform for high-throughput screening of compounds that may act as channel blockers or modulators.
-
Studying Channelopathies: Channelopathies are diseases caused by mutations in ion channel genes.[9][10] BTX can be used to characterize the functional consequences of specific mutations in NaVs, helping to elucidate disease mechanisms.
Quantitative Data
The following tables summarize key quantitative data for Batrachotoxin and its derivatives from published literature.
Table 1: Binding Affinities (Kd) of Batrachotoxin Analogs
| Compound | Preparation | Kd (nM) | Notes | Reference(s) |
| [3H]this compound 20-α-benzoate | Rat brain synaptosomes | 82 | In the presence of 1 µM scorpion toxin | [11] |
| [3H]this compound 20-α-benzoate | Mouse cerebral cortex homogenates | 700 | [12] | |
| [3H]BTX-B | tsA-201 cells expressing type IIA NaV α subunits | 0.84 | In the presence of PbTx-1 and RU51049 | [5] |
Table 2: Effective Concentrations (EC50) of Batrachotoxin Derivatives on rNaV1.4
| Compound | EC50 (nM) (for V1/2 activation) | Reference(s) |
| BTX | 2074 ± 768 | [13] |
| BTX-B | 756 ± 43 | [13] |
| BTX-cHx | 491 ± 26 | [13] |
| BTX-yne | 130 ± 21 | [13] |
Table 3: Effects of Batrachotoxin on NaV Channel Gating Properties
| Parameter | Effect | Magnitude | Reference(s) |
| V1/2 of Activation | Hyperpolarizing Shift | -30 to -50 mV | [1][4][6] |
| Inactivation | Inhibition | Complete removal of fast and slow inactivation | [1][4][6] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol describes the use of BTX-A or its analogs to study their effects on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
Cells expressing the NaV channel of interest
-
This compound or analog (e.g., BTX-B) stock solution in DMSO
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Culture cells expressing the target NaV channel on glass coverslips.
-
Prepare fresh external and internal solutions.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.[14]
-
Record baseline sodium currents using a voltage protocol appropriate for the channel being studied (e.g., a step depolarization from a holding potential of -100 mV to 0 mV).[1]
-
Prepare the desired concentration of BTX-A or its analog in the external solution. It is crucial to note that BTX preferentially binds to the open state of the channel, so its effects are use-dependent.[1]
-
Perfuse the cell with the BTX-containing external solution. The effect of the toxin will develop over time with repeated depolarizations.
-
Once a steady-state effect is reached, record the modified sodium currents using the same voltage protocol.
-
Analyze the data to determine the shift in the voltage-dependence of activation and the extent of inactivation inhibition.
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a radiolabeled BTX analog to NaV channels in a membrane preparation.
Materials:
-
Tissue or cells expressing the NaV channel of interest
-
Radiolabeled BTX analog (e.g., [3H]this compound 20-α-benzoate)
-
Unlabeled BTX analog for determining non-specific binding
-
Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4)
-
Scorpion toxin (optional, to enhance binding)[11]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the binding buffer.[15]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled BTX analog at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled BTX analog (for non-specific binding).[15]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 36°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[15]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the Kd and Bmax.[11]
Fluorescence-Based Ion Flux Assay
This protocol describes a high-throughput method to screen for modulators of BTX-activated sodium channels using a fluorescent indicator of ion flux.[16][17][18]
Materials:
-
Cells expressing the NaV channel of interest
-
This compound or analog
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™) or a membrane potential-sensitive dye
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate cells expressing the NaV channel in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with the sodium-sensitive or membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds to the wells.
-
Activation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a solution containing BTX-A to activate the sodium channels and immediately begin recording the change in fluorescence over time.[19]
-
Data Analysis: The change in fluorescence intensity reflects the influx of sodium ions (or change in membrane potential) through the activated channels. Compounds that modulate this response can be identified as potential hits.
Visualizations
Caption: Signaling pathway of this compound on NaV channels.
Caption: Experimental workflow for a patch-clamp experiment using BTX-A.
Caption: Using BTX-A to study the functional effects of channelopathy mutations.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batrachotoxin as a tool to study voltage-sensitive sodium channels of excitable membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Luo Synthesis of this compound [organic-chemistry.org]
- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 9. Towards Zebrafish Models of CNS Channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Approaches to Genetic Ion Channelopathies and Perspectives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines | Semantic Scholar [semanticscholar.org]
- 19. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
Application Notes and Protocols for Batrachotoxinin A In Vitro
These application notes provide detailed protocols for the in vitro use of Batrachotoxinin A (BTX-A), a potent steroidal alkaloid neurotoxin. BTX-A is a derivative of Batrachotoxin (BTX) and is widely used in research to study the function of voltage-gated sodium channels (Nav). It acts as a channel activator, causing them to remain persistently open, leading to membrane depolarization. These protocols are intended for researchers, scientists, and drug development professionals working in areas such as neurobiology, pharmacology, and toxicology.
Mechanism of Action
This compound binds to a specific receptor site on the alpha subunit of voltage-gated sodium channels.[1][2] This binding alters the channel's gating properties in several ways:
-
Shifts Voltage-Dependence of Activation: BTX-A shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning channels open at potentials where they would normally be closed.[3][4]
-
Inhibits Inactivation: It removes or significantly slows both fast and slow inactivation, leading to persistent sodium influx.[3][4]
-
Prolongs Open Time: The mean open time of the channel is dramatically increased in the presence of BTX-A.[5][6]
These effects collectively lead to a sustained membrane depolarization, causing hyperexcitability in excitable cells like neurons and muscle cells.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro application of this compound and its analogs.
Table 1: Binding Affinity of Batrachotoxin Analogs to Sodium Channels
| Compound | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]this compound 20-α-benzoate | Rat brain synaptosomes | 82 | 2.1 ± 0.2 | [7] |
| [3H]this compound 20-α-benzoate | Mouse cerebral cortex vesicles | 25 - 30 | 0.5 - 1.0 | [8] |
| [3H]this compound 20-α-benzoate | Guinea pig cerebral cortex vesicles | 13 - 56 | 0.8 - 2.2 | [8] |
Table 2: Effective Concentrations of Batrachotoxin in Functional Assays
| Assay | Cell/Tissue Type | Effect | Effective Concentration | Reference |
| Depolarization | Guinea pig cerebral cortex vesicles | K0.5 for depolarization | 11 nM | [8] |
| Organelle Movement Inhibition | N115 neuroblastoma cells | Inhibition of saltatory movement | 0.1 - 1.0 µM | [2] |
| Action Potential Modification | Isolated papillary muscles (guinea pig) | Prolonged action potential | 0.75 - 60 nM | [4] |
| Patch Clamp | N1E-115 neuroblastoma cells | Modification of single channels | Not specified | [5][6] |
| Voltage Clamp | NG108-15 neuroblastoma cells | Shift in conductance-voltage curve | Not specified | [3] |
Experimental Protocols
Safety and Handling
This compound is a highly toxic compound and must be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[1][9][10]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[1][9]
-
Handling: Avoid inhalation of dust or aerosols.[1][9] Do not allow the compound to come into contact with skin or mucous membranes.[1][9]
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up highly toxic spills.[1] Use appropriate absorbent materials and decontaminate the area.[1]
-
Waste Disposal: All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][4][9] This includes pipette tips, culture dishes, and solutions.
Stock Solution Preparation
-
Solvent: this compound is typically dissolved in ethanol or dimethyl sulfoxide (DMSO).[11]
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to the experimental system.
-
Storage: Store stock solutions at -20°C in airtight, light-protected vials.[11]
-
Working Dilutions: Prepare fresh working dilutions in the appropriate experimental buffer or medium on the day of the experiment.
Patch-Clamp Electrophysiology on Cultured Neurons or Neuroblastoma Cells
This protocol describes the application of this compound in whole-cell patch-clamp recordings to study its effects on sodium channel currents.
Materials:
-
Cultured neurons or neuroblastoma cell line (e.g., N1E-115, NG108-15)[3][5][6][12]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (e.g., Tyrode's solution)
-
Internal (pipette) solution (Cs-based to block K+ currents)
-
This compound working solution
Protocol:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density for patch-clamp recording.
-
Solution Preparation: Prepare external and internal solutions and adjust pH and osmolarity. A typical external solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. A typical internal solution may contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording: Record baseline sodium currents using a suitable voltage protocol (e.g., a step depolarization from a holding potential of -100 mV to various test potentials).
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 nM - 1 µM).
-
Recording of Modified Currents: After a sufficient incubation period (e.g., 2-5 minutes), record the sodium currents again using the same voltage protocol. Observe the characteristic shift in activation and removal of inactivation.
-
Data Analysis: Analyze the recorded currents to determine the effects of this compound on channel properties such as the voltage-dependence of activation and the extent of inactivation.
Calcium Imaging of Primary Neurons
This protocol outlines the use of this compound to induce calcium influx in cultured primary neurons, which can be visualized using a calcium-sensitive fluorescent dye.
Materials:
-
Primary neuronal cultures on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)[13]
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence microscope with a suitable camera and filter sets
-
This compound working solution
Protocol:
-
Dye Loading: Incubate the primary neurons with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).[13]
-
Washing: Gently wash the cells with imaging buffer to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images of the neurons before the application of this compound.
-
This compound Application: Add the this compound working solution to the imaging dish to achieve the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.
-
Data Analysis: Measure the change in fluorescence intensity over time in individual neurons or regions of interest. The increase in fluorescence corresponds to calcium influx through the persistently open sodium channels and subsequent activation of voltage-gated calcium channels.
Radioligand Binding Assay with Brain Synaptosomes
This protocol describes a competitive binding assay to determine the affinity of a test compound for the Batrachotoxin binding site on sodium channels using radiolabeled [3H]this compound 20-α-benzoate.
Materials:
-
[3H]this compound 20-α-benzoate
-
Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose)
-
Scorpion toxin (to enhance binding)[7]
-
Unlabeled Batrachotoxin or test compounds
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from brain tissue using standard subcellular fractionation techniques.
-
Assay Setup: In microcentrifuge tubes, combine the synaptosome preparation, [3H]this compound 20-α-benzoate (at a concentration near its Kd), and scorpion toxin (e.g., 1 µM).
-
Competition: For competition experiments, add varying concentrations of the unlabeled test compound. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled Batrachotoxin (e.g., 10 µM).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 36°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, determine the IC50 of the test compound and calculate its Ki value.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Batrachotoxin blocks saltatory organelle movement in electrically excitable neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modification of single Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of single Na+ channels by batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Preparation of pharmacological agents [protocols.io]
- 12. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Batrachotoxinin A in the Study of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxinin A (BTX-A) and its potent analogue, Batrachotoxin (BTX), are invaluable tools in the field of neuroscience for the study of neuronal excitability and voltage-gated sodium channels (NaVs). These steroidal alkaloids, originally isolated from the skin of poison dart frogs of the genus Phyllobates, act as potent activators of NaVs, providing a unique mechanism to probe channel function, screen for novel therapeutics, and investigate the molecular basis of neuronal signaling.[1][2]
BTX and its derivatives bind to site 2 on the alpha subunit of NaVs, causing a dramatic alteration in their gating properties.[3][4] This includes a hyperpolarizing shift in the voltage-dependence of activation, removal of both fast and slow inactivation, and a modification of ion selectivity.[5][6][7][8] This persistent activation of sodium channels leads to a sustained depolarization of the neuronal membrane, making BTX-A a powerful tool to induce and study hyperexcitability in neuronal preparations.
These application notes provide an overview of the mechanism of action of this compound, summarize key quantitative data, and offer detailed protocols for its use in fundamental neuroscience research and drug discovery.
Mechanism of Action
This compound modifies the function of voltage-gated sodium channels through a complex allosteric mechanism. Upon binding to the inner pore of the channel, it induces a conformational change that favors the open state.[5][9] This results in several key effects on channel gating and ion permeation:
-
Hyperpolarizing Shift in Activation: BTX-A causes NaVs to open at more negative membrane potentials than they normally would. This shift in the voltage-dependence of activation can be as significant as -45 mV for the rNaV1.4 channel.[5]
-
Removal of Inactivation: BTX-A and its functional analogues, like BTX-B, effectively eliminate both fast and slow inactivation processes.[5][6][7] This leads to a persistent inward sodium current as long as the membrane remains depolarized. A notable exception is the synthetic derivative BTX-yne, which selectively removes fast inactivation while leaving slow inactivation intact, making it a unique tool for dissecting these two gating mechanisms.[5][6]
-
Altered Ion Selectivity: The binding of BTX-A modifies the ion selectivity of the sodium channel, allowing for the passage of other monovalent cations, such as potassium and ammonium, albeit at lower permeabilities compared to sodium.[8]
-
Reduced Single-Channel Conductance: While promoting the open state, BTX has been shown to reduce the single-channel conductance of NaVs.[5]
This multifaceted modulation of NaV function ultimately leads to a sustained membrane depolarization, uncontrolled firing of action potentials, and a state of hyperexcitability in neurons.
Data Presentation
The following tables summarize key quantitative data regarding the effects of this compound and its derivatives on voltage-gated sodium channels.
Table 1: Electrophysiological Effects of Batrachotoxin (BTX) and its Derivatives on Voltage-Gated Sodium Channels
| Compound | Channel Subtype | Effect | Value | Reference |
| Batrachotoxin (BTX) | rNaV1.4 | Shift in V1/2 act | -45 mV | [5] |
| Batrachotoxin (BTX) | Neuroblastoma Cells | Shift in Activation | 25-40 mV (hyperpolarizing) | [8] |
| Batrachotoxin (BTX) | Mouse (in vivo) | LD50 (subcutaneous) | 1-2 µg/kg | [5] |
| This compound | Mouse (in vivo) | LD50 | 1000 µg/kg | [1] |
Table 2: Binding Affinities of this compound Derivatives to Voltage-Gated Sodium Channels
| Ligand | Preparation | Kd | Bmax | Reference |
| [3H]BTX-B | Mouse cerebral cortex homogenates | 0.7 µM | 90 pmol/g tissue | [10] |
| [3H]BTX-B (in the presence of 1 µM scorpion toxin) | Rat brain synaptosomes | 82 nM | 2.1 ± 0.2 pmol/mg protein | [11] |
Experimental Protocols
Caution: Batrachotoxin (BTX) and its derivatives are extremely potent neurotoxins and should be handled with extreme care in a designated laboratory setting with appropriate personal protective equipment (PPE), including gloves and eye protection. These compounds are skin-permeable and can cause severe neurological effects, paralysis, or death upon contact.[5]
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure BTX-A Effects on Neuronal Excitability
This protocol describes how to measure the effects of this compound on the electrophysiological properties of cultured neurons using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Perfusion system
-
Artificial Cerebrospinal Fluid (aCSF)
-
Intracellular solution
-
This compound stock solution (in DMSO)
Solutions:
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 2 MgCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. Adjust pH to 7.3 with KOH.
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries using a microelectrode puller. The pipette resistance should be 3-5 MΩ when filled with intracellular solution.
-
Plate cultured neurons on coverslips in the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity in voltage-clamp or current-clamp mode.
-
Voltage-clamp: To study the effects on sodium currents, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps.
-
Current-clamp: To study the effects on action potential firing, inject current steps to elicit action potentials.
-
-
Prepare the this compound working solution by diluting the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM).
-
Apply BTX-A to the recording chamber via the perfusion system.
-
Record the changes in sodium currents or action potential firing in the presence of BTX-A. Observe for a hyperpolarizing shift in activation and the removal of inactivation in voltage-clamp, or spontaneous, sustained firing in current-clamp.
-
Wash out the BTX-A with aCSF to observe the reversibility of the effects (note: BTX effects are often slowly reversible).
Protocol 2: Radioligand Binding Assay with [3H]Batrachotoxinin-A 20-α-benzoate
This protocol describes a radioligand binding assay to characterize the interaction of compounds with the batrachotoxin binding site on sodium channels in synaptosomal preparations.
Materials:
-
Rat brain tissue
-
Homogenizer
-
Centrifuge
-
[3H]Batrachotoxinin-A 20-α-benzoate ([3H]BTX-B)
-
Scorpion toxin (e.g., from Leiurus quinquestriatus)
-
Unlabeled Batrachotoxin or this compound for non-specific binding determination
-
Binding buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and cocktail
-
Scintillation counter
Solutions:
-
Binding Buffer (in mM): 50 HEPES, 130 Choline Chloride, 5.4 KCl, 0.8 MgSO4, 5.5 Glucose, pH 7.4.
Procedure:
-
Synaptosome Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal fraction (P2 pellet). Resuspend the pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of synaptosomal preparation (protein concentration to be optimized).
-
50 µL of [3H]BTX-B at the desired concentration.
-
50 µL of scorpion toxin (to enhance [3H]BTX-B binding, typically 1 µM).
-
50 µL of competing unlabeled ligand (for competition assays) or buffer.
-
For non-specific binding, add a high concentration of unlabeled Batrachotoxin (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer using a filtration manifold.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 and Ki values of the test compounds.
Protocol 3: Calcium Imaging to Measure BTX-A-Induced Neuronal Activity
This protocol describes how to use a fluorescent calcium indicator to measure the increase in intracellular calcium resulting from this compound-induced neuronal hyperexcitability.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with an appropriate filter set and a camera
-
Perfusion system
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Pluronic F-127
Solutions:
-
Loading Buffer: HBSS containing the calcium indicator (e.g., 2-5 µM Fura-2 AM), and 0.02% Pluronic F-127.
Procedure:
-
Dye Loading:
-
Prepare the loading buffer.
-
Remove the culture medium from the neurons and wash once with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-45 minutes in the dark.
-
Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the AM ester (approximately 30 minutes).
-
-
Imaging Setup:
-
Place the dish with the loaded cells on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS.
-
-
Baseline Recording:
-
Acquire baseline fluorescence images before the application of BTX-A. For Fura-2, alternate excitation between 340 nm and 380 nm and record emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and record emission at ~520 nm.
-
-
BTX-A Application:
-
Prepare the this compound working solution in HBSS.
-
Apply BTX-A to the cells via the perfusion system.
-
-
Image Acquisition:
-
Continuously acquire fluorescence images to monitor the change in intracellular calcium concentration. An increase in the 340/380 nm ratio for Fura-2 or an increase in fluorescence intensity for Fluo-4 indicates an influx of calcium.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Measure the change in fluorescence intensity or ratio over time.
-
Quantify the amplitude and kinetics of the calcium response induced by BTX-A.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced neuronal hyperexcitability.
Experimental Workflow for Studying BTX-A Effects
Caption: General workflow for investigating this compound effects.
References
- 1. search.lib.utexas.edu [search.lib.utexas.edu]
- 2. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. [3H]this compound 20-alpha-benzoate binding to sodium channels in rat brain: characterization and pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging in mDA neurons [protocols.io]
- 6. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomic-level study captures frog toxin in action - UW Medicine | Newsroom [newsroom.uw.edu]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Inhibition of binding of [3H]this compound 20-alpha-benzoate to sodium channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photoaffinity Labeling of Sodium Channels with Batrachotoxinin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Batrachotoxinin A (BTX-A) derivatives in photoaffinity labeling studies of voltage-gated sodium channels (NaVs). This powerful technique allows for the identification and characterization of the BTX binding site, providing valuable insights into the channel's structure, function, and modulation by various neurotoxins and therapeutic drugs.
Introduction
Batrachotoxin (BTX), a potent steroidal alkaloid, is a valuable molecular probe for studying the structure and function of voltage-gated sodium channels. It binds to neurotoxin receptor site 2 within the channel pore, causing persistent activation by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation. Photoaffinity labeling, a technique that utilizes a photoreactive ligand to form a covalent bond with its binding site upon UV irradiation, has been instrumental in elucidating the molecular architecture of the BTX binding site. By employing photoreactive derivatives of this compound (BTX-A), the less potent but synthetically more accessible analog of BTX, researchers can covalently tag and subsequently identify the amino acid residues that constitute this critical binding domain.
These protocols and notes are designed to guide researchers through the synthesis of BTX-A photoaffinity probes, the preparation of sodium channel samples, the execution of the photolabeling experiment, and the subsequent analysis to identify the labeled protein segments.
Data Presentation
Table 1: Binding Affinities and Functional Effects of Batrachotoxin Derivatives on Sodium Channels
| Compound | Sodium Channel Subtype | Parameter | Value | Conditions | Reference |
| [3H]this compound 20-α-benzoate ([3H]BTX-B) | Guinea Pig Cerebral Cortex | Kd | 82 nM | In the presence of 1 µM scorpion toxin | [1] |
| Batrachotoxin (BTX) | Rat Brain Synaptosomes | Kd | 0.05 µM | In the presence of scorpion toxin | [1] |
| Veratridine | Rat Brain Synaptosomes | Kd | 7 µM | In the presence of scorpion toxin | [1] |
| Aconitine | Rat Brain Synaptosomes | Kd | 1.2 µM | In the presence of scorpion toxin | [1] |
| Batrachotoxin (BTX) | rNaV1.4 | V1/2 act shift | -45 mV | --- | [2][3] |
| BTX-B | rNaV1.4 | V1/2 act shift | Similar to BTX | --- | [2][4] |
| BTX-yne | rNaV1.4 | V1/2 act shift | Similar to BTX | --- | [2][4] |
| Truncated BTX derivative (1b) | NaV | IC50 | 17.4 ± 0.4 µM | Use-dependent block | [5] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Photoaffinity Probe (e.g., Batrachotoxinin-A-ortho-azidobenzoate)
This protocol is a generalized procedure based on the synthesis of similar photoaffinity probes.
Materials:
-
This compound (BTX-A)
-
o-Azidobenzoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Addition of Reagents: Add anhydrous pyridine to the solution, followed by a solution of o-azidobenzoyl chloride in anhydrous DCM, dropwise, at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to yield the batrachotoxinin-A-ortho-azidobenzoate probe.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Protocol 2: Photoaffinity Labeling of Sodium Channels in Synaptoneurosomes
This protocol is adapted from studies using [3H]batrachotoxinin-A-ortho-azidobenzoate ([3H]BTX-OAB) to label sodium channels in rat cerebral cortical synaptoneurosomes[6].
Materials:
-
Rat cerebral cortical synaptoneurosomes
-
[3H]BTX-OAB photoaffinity probe
-
Binding Buffer: 50 mM HEPES, pH 7.4, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose
-
Scorpion venom (e.g., from Leiurus quinquestriatus) (optional, to enhance binding)
-
Tetrodotoxin (TTX) (optional, to alter channel conformation)
-
UV lamp (e.g., 254 nm or as appropriate for the photoprobe)
-
Ice bath
-
Centrifuge
Procedure:
-
Sample Preparation: Resuspend synaptoneurosomes in the binding buffer.
-
Incubation: Incubate the synaptoneurosomes with [3H]BTX-OAB in the dark at 25-37°C for a predetermined time to allow for binding equilibrium. For competition experiments, co-incubate with a non-photoreactive ligand (e.g., batrachotoxinin-A 20-α-benzoate). To study allosteric modulation, include other toxins like scorpion venom or TTX in the incubation mixture. The addition of TTX has been shown to increase the specific incorporation of the probe into protein components[6].
-
Photolysis: Place the samples on an ice bath and irradiate with a UV lamp for a specified duration (e.g., 1-10 minutes). The optimal irradiation time should be determined empirically to maximize covalent incorporation while minimizing protein damage.
-
Termination: Stop the reaction by washing the synaptoneurosomes with ice-cold binding buffer to remove unbound probe.
-
Pelleting: Centrifuge the samples to pellet the synaptoneurosomes.
-
Analysis: The labeled proteins can now be analyzed by SDS-PAGE and autoradiography to visualize the covalently tagged sodium channel α-subunit (approximately 260 kDa).
Protocol 3: Identification of Labeled Peptides by Proteolytic Digestion and Immunoprecipitation
This protocol outlines the general steps for identifying the site of covalent modification, as demonstrated in the localization of the BTX binding site to a region near transmembrane segment IS6[7].
Materials:
-
Photolabeled sodium channel preparation (purified or in a membrane fraction)
-
Proteases (e.g., Trypsin, V8 protease)
-
Digestion Buffer (compatible with the chosen protease)
-
Antibodies specific to different domains of the sodium channel α-subunit
-
Protein A/G beads
-
Immunoprecipitation (IP) Buffer
-
SDS-PAGE and autoradiography equipment
-
Mass spectrometer for peptide sequencing
Procedure:
-
Denaturation and Digestion: Solubilize and denature the photolabeled sodium channels. Digest the protein with a specific protease (e.g., trypsin) for a set time at an optimal temperature to generate peptide fragments.
-
Immunoprecipitation: Incubate the peptide digest with an antibody that recognizes a specific sequence within the sodium channel α-subunit.
-
Capture: Add Protein A/G beads to the mixture to capture the antibody-peptide complexes.
-
Washing: Wash the beads several times with IP buffer to remove non-specifically bound peptides.
-
Elution: Elute the immunoprecipitated peptides from the beads.
-
Analysis: Analyze the eluted peptides by SDS-PAGE and autoradiography. The presence of a radioactive band indicates that the labeled peptide is within the region recognized by the antibody.
-
Sequencing: For precise identification of the labeled residue(s), the labeled peptide can be further purified and subjected to Edman degradation or mass spectrometry-based sequencing.
Visualizations
Caption: Experimental workflow for photoaffinity labeling of sodium channels.
Caption: Allosteric interactions at the sodium channel.
References
- 1. rupress.org [rupress.org]
- 2. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation [escholarship.org]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site of covalent labeling by a photoreactive batrachotoxin derivative near transmembrane segment IS6 of the sodium channel alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Derivatives of Batrachotoxinin A for Imaging Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (BTX) and its derivatives are invaluable tools for studying the function and distribution of voltage-gated sodium channels (NaVs), which are critical for the initiation and propagation of action potentials in excitable cells.[1] Fluorescently labeled derivatives of Batrachotoxinin A (BTX-A), the less potent but synthetically more accessible precursor of BTX, offer a powerful method for visualizing these channels in living cells and tissues. This document provides detailed application notes and protocols for the use of fluorescent BTX-A derivatives in imaging applications.
The most well-characterized fluorescent derivative for this purpose is Batrachotoxinin-A 20-α-N-methylanthranilate. This probe retains high affinity for the BTX binding site on NaVs and its fluorescence properties allow for direct visualization of the channels.[2] These tools are instrumental in research areas such as neurobiology, pharmacology, and cardiology, aiding in the investigation of channelopathies and the development of novel therapeutics targeting NaVs.
Quantitative Data
The following table summarizes the key quantitative data for a widely used fluorescent derivative of this compound.
| Property | Value | Reference |
| Compound | Batrachotoxinin-A 20-α-N-methylanthranilate | [2] |
| Equilibrium Dissociation Constant (Kd) | 180 nM (in the presence of scorpion toxin) | [2] |
| Toxicity (LD50) | ~15 µg/kg (i.p. mouse) | [2] |
| Fluorescence Emission Environment | Indicates a hydrophobic environment upon binding to synaptosomes. A 20-nm red shift and a 4-fold enhancement in quantum yield are observed upon allosteric activation by scorpion toxin, suggesting a conformational change to a more hydrophilic environment. | [3] |
| Distance from α-scorpion toxin receptor | 37 ± 10 Å (determined by FRET) | [3] |
Signaling Pathway
Batrachotoxin and its derivatives exert their effects by binding to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[4] This binding event leads to a dramatic alteration of the channel's gating properties, causing persistent activation.[1][5] The toxin locks the channel in an open conformation, leading to a massive influx of Na+ ions, uncontrolled membrane depolarization, and ultimately, paralysis.[1]
Experimental Protocols
I. Synthesis of Batrachotoxinin-A 20-α-N-methylanthranilate
The synthesis of this fluorescent derivative is a complex multi-step process that starts from this compound. The following is a generalized protocol based on esterification principles. For detailed, step-by-step synthetic routes, referral to specialized organic chemistry literature is essential.
Materials:
-
This compound (BTX-A)
-
N-methylisatoic anhydride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reagents: Add an excess of N-methylisatoic anhydride and anhydrous pyridine to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction involves the acylation of the C20-hydroxyl group of BTX-A.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield Batrachotoxinin-A 20-α-N-methylanthranilate.
-
Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
II. Fluorescence Microscopy of Voltage-Gated Sodium Channels
This protocol outlines the general steps for labeling and imaging NaVs in cultured cells using a fluorescent BTX-A derivative.
Materials:
-
Cultured cells expressing voltage-gated sodium channels (e.g., neurons, cardiomyocytes, or transfected cell lines)
-
Fluorescent Batrachotoxinin-A derivative (e.g., Batrachotoxinin-A 20-α-N-methylanthranilate) stock solution in DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution)
-
Scorpion toxin (optional, as an allosteric modulator to enhance binding)[2][3]
-
Confocal or fluorescence microscope with appropriate filter sets for the fluorophore
-
Imaging chambers or coverslips suitable for microscopy
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging and culture under standard conditions until they reach the desired confluency.
-
Labeling Solution Preparation: Prepare a working solution of the fluorescent BTX-A derivative in the physiological buffer. The final concentration should be determined empirically but can start in the range of 100-200 nM. If using scorpion toxin to enhance binding, pre-incubate the cells with it or include it in the labeling solution at a concentration of approximately 1 µg/mL.
-
Labeling: Remove the culture medium from the cells and wash gently with the physiological buffer. Add the labeling solution to the cells and incubate at room temperature or 37°C for a duration determined by optimization (e.g., 15-60 minutes). Protect the samples from light during incubation.
-
Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove unbound fluorescent probe.
-
Imaging: Mount the imaging chamber or coverslip on the microscope stage. Acquire images using the appropriate excitation and emission wavelengths for the N-methylanthranilate fluorophore (Excitation: ~340-360 nm, Emission: ~440-460 nm).
-
Controls: To confirm the specificity of the labeling, perform control experiments, such as:
-
Competition: Pre-incubate the cells with an excess of unlabeled Batrachotoxin before adding the fluorescent derivative.
-
Negative Control: Use cells that do not express the target sodium channel subtype.
-
Experimental Workflow
The following diagram illustrates the general workflow for imaging voltage-gated sodium channels using a fluorescent Batrachotoxin derivative.
References
- 1. rupress.org [rupress.org]
- 2. Batrachotoxinin-A N-methylanthranilate, a new fluorescent ligand for voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence resonance energy transfer on the voltage-dependent sodium channel. Spatial relationship and site coupling between the batrachotoxin and Leiurus quinquestriatus quinquestriatus alpha-scorpion toxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Batrachotoxinin A in High-Throughput Screening for Sodium Channel Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells, making them key therapeutic targets for conditions such as pain, epilepsy, and cardiac arrhythmias.[1][2][3] High-throughput screening (HTS) is a vital tool in the discovery of novel NaV channel modulators.[4][5] Batrachotoxin (BTX) and its derivative, Batrachotoxinin A (BTX-A), are potent steroidal alkaloids that act as powerful activators of NaV channels.[6][7][8] They bind to neurotoxin receptor site 2 within the channel pore, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting inactivation, leading to persistent channel opening.[7][9] This property makes BTX-A an invaluable tool in HTS assays designed to identify new NaV channel inhibitors. By persistently activating the channels, BTX-A creates a stable and measurable signal window for screening large compound libraries.
Mechanism of Action of this compound
This compound modifies the function of voltage-gated sodium channels through a specific interaction with the inner pore of the channel.[7] Recent structural studies have revealed that BTX binds to two homologous, but nonidentical, receptor sites at the interface between different domains of the channel protein.[10] This binding stabilizes the open conformation of the S6 segments that gate the pore.[10] The interaction is highly state-dependent, with BTX-A binding preferentially to the open state of the channel.[9] This leads to a significant negative shift in the voltage dependence of activation, allowing channels to open at resting membrane potentials, and a blockage of both fast and slow inactivation processes.[7][9] The result is a sustained influx of sodium ions, which can be measured in HTS assays.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on voltage-gated sodium channels.
High-Throughput Screening Applications
BTX-A is primarily used in HTS campaigns to identify NaV channel inhibitors. The persistent activation of the channels by BTX-A provides a robust signal that can be attenuated by potential blocking compounds. The most common HTS formats for this application are fluorescence-based assays that measure changes in intracellular sodium concentration or membrane potential.[3][11][12]
Quantitative Data for NaV Channel Modulators in HTS Assays
The following table summarizes typical concentration ranges and values for activators and inhibitors used in NaV channel HTS assays.
| Compound | Target(s) | Assay Type | Parameter | Value Range | Reference(s) |
| This compound | NaV Channels | Fluorescence (Na+ influx) | Working Conc. | 0.1 - 10 µM | [7] |
| Veratridine | NaV1.1-1.7 | Fluorescence (Na+ influx) | EC50 | 10 - 29 µM | [2][3] |
| Tetracaine | NaV1.1-1.8 | Fluorescence (Na+ influx) | IC50 | 6 - 66 µM | [2][3] |
| [³H]BTX-B | NaV Channels | Radioligand Binding | Kd | 0.7 µM | [13] |
Note: The optimal working concentration of this compound may vary depending on the cell line, channel subtype, and specific assay conditions.
Experimental Protocols
Protocol 1: Fluorescence-Based Sodium Influx Assay for NaV Inhibitors
This protocol describes a no-wash, fluorescence-based assay suitable for HTS to identify inhibitors of BTX-A-activated sodium channels.[2][3]
Materials:
-
HEK293 cells stably expressing the NaV channel of interest
-
Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2 AM, ION Natrium Green 2 AM)[2][3][11]
-
Pluronic F-127
-
This compound (BTX-A)
-
Assay Buffer (e.g., HBSS)
-
Test compounds
-
Positive control (e.g., Tetracaine)
-
384-well black, clear-bottom microplates
Experimental Workflow:
Caption: High-throughput screening workflow for NaV channel inhibitors.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the NaV channel of interest into 384-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the sodium-sensitive dye (e.g., 5 µM Asante NaTRIUM Green-2 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate for 60-90 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
Add the compounds to the appropriate wells of the assay plate.
-
Incubate for 10-20 minutes at room temperature.
-
-
Channel Activation and Signal Reading:
-
Prepare a solution of this compound in assay buffer at a concentration that elicits a robust and sustained sodium influx (e.g., 2X final concentration).
-
Place the assay plate in a fluorescence plate reader capable of kinetic reads and automated liquid handling.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the BTX-A solution to all wells simultaneously.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to controls (e.g., 0% inhibition for BTX-A alone, 100% inhibition for a known blocker like Tetracaine).
-
Plot concentration-response curves for active compounds to determine IC₅₀ values.
-
Protocol 2: Automated Patch Clamp Electrophysiology
For secondary screening and more detailed mechanistic studies, automated patch clamp systems can be used to measure the direct effect of compounds on ion channel currents in a higher throughput manner than traditional patch clamp.[1]
Materials:
-
Automated patch clamp system (e.g., Sophion Qube®)[1]
-
Cells expressing the NaV channel of interest
-
Extracellular and intracellular solutions for patch clamp recording
-
This compound
-
Test compounds
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the cells expressing the NaV channel of interest according to the instrument manufacturer's guidelines.
-
System Setup: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.
-
Compound Plate Preparation: Prepare a 384-well compound plate with serial dilutions of the test compounds.
-
Experiment Execution:
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically achieve giga-seal whole-cell recordings.[1]
-
Apply a voltage protocol to elicit sodium currents.
-
First, apply BTX-A to the cells to induce persistent channel opening.
-
After channel modification, apply the test compounds to determine their inhibitory effect on the BTX-A-induced current.
-
-
Data Analysis:
-
The instrument software will measure current amplitudes and other parameters.
-
Calculate the percentage of inhibition for each compound concentration.
-
Generate concentration-response curves to determine IC₅₀ values.
-
Logical Relationships in Assay Development
The development of a robust HTS assay using BTX-A requires careful optimization of several parameters. The following diagram illustrates the key relationships to consider.
Caption: Key parameter relationships in HTS assay development.
Conclusion
This compound is an essential pharmacological tool for the high-throughput screening of voltage-gated sodium channel modulators. Its ability to persistently activate NaV channels provides a stable and robust platform for identifying novel inhibitors. The fluorescence-based sodium influx assay is a primary screening method that is both scalable and cost-effective, while automated electrophysiology offers a higher-resolution secondary assay for hit validation and characterization. Careful optimization of assay parameters is crucial for developing a reliable HTS campaign.
References
- 1. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batrachotoxin [people.wou.edu]
- 9. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Batrachotoxinin A in Cardiac Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Batrachotoxinin A (BTX-A) and its parent compound, Batrachotoxin (BTX), in the study of cardiac muscle physiology and pharmacology. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this potent neurotoxin on cardiac function.
Introduction
This compound is the steroidal alkaloid backbone of Batrachotoxin, a highly potent cardiotoxic and neurotoxic compound originally isolated from the skin of poison dart frogs of the genus Phyllobates. BTX and its derivatives are invaluable tools for studying the function of voltage-gated sodium channels (NaV), which are critical for the generation and propagation of the cardiac action potential. The primary mechanism of action of Batrachotoxin is the irreversible binding to NaV channels, causing them to remain persistently open at normal resting membrane potentials. This leads to a massive influx of sodium ions, resulting in membrane depolarization, cardiac arrhythmias, and ultimately, cardiac failure.[1][2][3][4][5]
Mechanism of Action
Batrachotoxin and its congeners act as potent modulators of voltage-gated sodium channels.[2][4][5] Their binding to the channel leads to several key functional changes:
-
Persistent Activation: They cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than usual.[6][7]
-
Inhibition of Inactivation: They remove or significantly reduce both fast and slow inactivation of the sodium channels, leading to a persistent inward sodium current.[6][8]
-
Altered Ion Selectivity: The toxin can alter the ion selectivity of the channel, in some cases increasing its permeability to other cations like Ca²⁺.[7]
These effects result in a prolongation of the cardiac action potential, increased myocardial contractility (positive inotropic effect), and at higher concentrations, can induce arrhythmias and cell death.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of Batrachotoxin and its derivatives on cardiac and related sodium channels. It is important to note that the potency of this compound itself is significantly lower than that of Batrachotoxin; the ester moiety at the C20 position is crucial for high-affinity binding and potent activity.
| Compound | Preparation | Parameter | Value | Reference |
| Batrachotoxin | Rat Skeletal Muscle Sodium Channels (rNaV1.4) | EC50 for V1/2 activation | 2074 nM | [8] |
| Batrachotoxin | Mutant Cardiac Sodium Channels (hNav1.5-N927K) | Concentration for ~70% current block | 5 µM | [11] |
| Batrachotoxin-A 20-α-benzoate (BTX-B) | Rat Skeletal Muscle Sodium Channels (rNaV1.4) | EC50 for V1/2 activation | 756 nM | [8] |
| Batrachotoxin | Neonatal Rat Cardiac Myocytes | Shift in V1/2 of activation | Less pronounced than in nerve | [12] |
| Batrachotoxin | Canine Cardiac Na+ Channels | Single-channel conductance (modified) | 21 pS (in 0.2 M NaCl) | [13] |
Signaling Pathway
The primary signaling pathway affected by this compound and its derivatives in cardiac muscle is the direct modulation of voltage-gated sodium channels, leading to downstream effects on cellular ion homeostasis and electrical activity.
Caption: Signaling pathway of Batrachotoxin in cardiac myocytes.
Experimental Protocols
Protocol 1: Isolation of Adult Rat Ventricular Myocytes for Electrophysiology
This protocol is adapted from established methods for isolating high-quality adult rat ventricular myocytes suitable for electrophysiological studies, such as patch-clamping.[1][2][3][14][15]
Materials:
-
Adult Sprague-Dawley rat (250-300g)
-
Anesthesia (e.g., pentobarbital)
-
Heparin
-
Langendorff perfusion system
-
Perfusion Buffer (e.g., Krebs-Henseleit buffer)
-
Calcium-free Perfusion Buffer
-
Enzyme Solution (e.g., Collagenase Type II and Trypsin)
-
Stop Buffer (Perfusion buffer with 10% fetal bovine serum or bovine serum albumin)
-
Culture dishes
Procedure:
-
Anesthesia and Heparinization: Anesthetize the rat with an appropriate anesthetic. Once deeply anesthetized, inject heparin into the peritoneal cavity.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus via cannulation of the aorta.
-
Perfusion:
-
Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C to wash out the blood.
-
Switch to Calcium-free Perfusion Buffer for 5-10 minutes to stop spontaneous contractions and loosen cell-cell junctions.
-
Switch to the Enzyme Solution and perfuse for 15-25 minutes, or until the heart becomes flaccid.
-
-
Digestion and Dissociation:
-
Remove the heart from the cannula and trim away the atria and large vessels.
-
Mince the ventricular tissue in a fresh volume of Enzyme Solution.
-
Gently triturate the tissue with a pipette to release individual myocytes.
-
-
Cell Collection and Calcium Re-introduction:
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed (e.g., 500 rpm for 1-2 minutes).
-
Resuspend the cell pellet in Stop Buffer.
-
Gradually re-introduce calcium by sequential washing and resuspension in buffers with increasing calcium concentrations.
-
-
Plating: Plate the isolated myocytes on laminin-coated culture dishes for subsequent experiments.
Caption: Experimental workflow for isolating adult rat ventricular myocytes.
Protocol 2: Application of this compound in a Langendorff Isolated Heart Preparation
The Langendorff preparation allows for the study of the effects of compounds on the whole heart in a controlled ex vivo environment.[16][17][18][19]
Materials:
-
Isolated heart from a suitable animal model (e.g., rat, guinea pig)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or other suitable physiological salt solution), oxygenated (95% O2 / 5% CO2) and maintained at 37°C
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Data acquisition system to measure parameters like left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.
Procedure:
-
Preparation of the Langendorff System: Prepare and equilibrate the Langendorff system with oxygenated Krebs-Henseleit buffer at 37°C.
-
Heart Isolation and Cannulation: Isolate the heart and cannulate the aorta as described in Protocol 1.
-
Stabilization: Perfuse the heart with normal Krebs-Henseleit buffer for a stabilization period (e.g., 20-30 minutes) until a steady-state of contractile function is achieved.
-
Baseline Recording: Record baseline cardiac parameters (LVDP, HR, dP/dt, coronary flow) for a defined period (e.g., 10-15 minutes).
-
Application of this compound:
-
Prepare the desired concentration of this compound in the perfusion buffer. It is crucial to perform a dose-response curve to determine the optimal concentration for the desired effect.
-
Switch the perfusion to the buffer containing this compound.
-
Continuously record the cardiac parameters.
-
-
Data Analysis: Analyze the changes in cardiac parameters in response to this compound application compared to the baseline recordings.
-
Washout (Optional): If investigating the reversibility of the effects (note: BTX effects are largely considered irreversible), switch the perfusion back to the normal Krebs-Henseleit buffer and continue recording.
Caption: Experimental workflow for a Langendorff isolated heart preparation.
Conclusion
This compound and its derivatives are powerful pharmacological tools for investigating the role of voltage-gated sodium channels in cardiac electrophysiology and function. The protocols and data presented here provide a foundation for researchers to utilize these toxins effectively and safely in their studies. Due to the extreme toxicity of Batrachotoxin, appropriate safety precautions must be taken at all times.
References
- 1. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cardiotoxic effect of batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Batrachotoxin: activity-dependent prolongation of the cardiac action potential and positive inotropic effect [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Irreversible block of cardiac mutant Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The properties of batrachotoxin-modified cardiac Na channels, including state-dependent block by tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zn2(+)-induced subconductance events in cardiac Na+ channels prolonged by batrachotoxin. Current-voltage behavior and single-channel kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ex Vivo Langendorff Perfusion – CL Laboratory LLC [cardio-lab.com]
- 18. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijbcp.com [ijbcp.com]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Center for the Chemical Synthesis of Batrachotoxinin A
For researchers, scientists, and drug development professionals embarking on the formidable challenge of synthesizing Batrachotoxinin A, this technical support center provides troubleshooting guidance and frequently asked questions. The complex, stereochemically rich, and highly oxidized architecture of this potent neurotoxin presents a significant synthetic hurdle.[1][2][3] This guide addresses common issues encountered during its total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main difficulties stem from its complex steroidal structure, featuring a dense array of stereocenters and oxygenation. Key challenges include:
-
Construction of the intricate ABCD ring system: Specifically, the formation of the C-ring and the creation of the C13 quaternary center are significant obstacles.[2][3]
-
Stereochemical control: The molecule possesses numerous contiguous stereogenic centers, demanding highly diastereoselective reactions.
-
Management of the high oxidation state: A carefully orchestrated sequence of redox manipulations is necessary to install the various oxygen-containing functional groups correctly.[4]
-
Protecting group strategy: The presence of multiple reactive functional groups requires a robust and orthogonal protecting group strategy to avoid undesired side reactions.[5][6]
Q2: Which synthetic routes have been successfully employed to synthesize this compound?
Several research groups have reported the total synthesis of this compound, each employing a unique strategy. Notable approaches have been developed by Kishi, Du Bois, Luo, and Inoue. These syntheses vary in their starting materials, key bond-forming reactions, and overall efficiency.
Q3: Why is the final stage of the synthesis often performed on a smaller scale?
This compound and its derivatives are highly toxic.[1] Due to the significant safety risks associated with handling the final product, the concluding steps of the synthesis are typically conducted on a smaller scale to minimize potential exposure.[1]
Troubleshooting Guide
Problem 1: Low yield or lack of stereoselectivity in the C-ring cyclization.
-
Possible Cause: Inefficient radical cyclization cascade or Dieckmann condensation. The steric hindrance around the reactive centers can impede these transformations.[2][7]
-
Troubleshooting Suggestions:
-
Radical Cyclization (Du Bois approach):
-
Ensure the purity of the radical precursor and the tin reagent (e.g., n-Bu3SnH).
-
Optimize the reaction concentration and the rate of addition of the tin hydride.
-
Screen different radical initiators and reaction temperatures.
-
-
Dieckmann Condensation (Inoue approach):
-
Verify the strength and stoichiometry of the base used for the cyclization.
-
Ensure anhydrous reaction conditions, as moisture can quench the enolate.
-
Consider alternative bases or solvent systems to improve solubility and reactivity.
-
-
Problem 2: Difficulty in achieving the desired oxidation state at C11.
-
Possible Cause: The C11 position is often sterically hindered, making selective oxidation or reduction challenging.
-
Troubleshooting Suggestions:
-
Directed Reactions: Employ substrate-directed reactions, such as a hydroxyl-directed epoxidation followed by reduction, to improve stereocontrol.[7]
-
Reagent Selection: Screen a variety of oxidizing or reducing agents. For instance, the Inoue group found a specific reagent combination for the intramolecular delivery of a hydride to achieve the desired equatorial alcohol.[7]
-
Protecting Groups: The choice of protecting groups on neighboring functionalities can influence the steric environment and, consequently, the stereochemical outcome of the redox reaction.
-
Problem 3: Challenges with the photoredox coupling reaction in the Luo synthesis.
-
Possible Cause: This key C-C bond formation can be sensitive to reaction conditions.
-
Troubleshooting Suggestions:
-
Catalyst and Light Source: Ensure the photocatalyst is active and the light source has the correct wavelength and intensity.
-
Solvent and Additives: The choice of solvent and any additives can be critical. Degas the solvent thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.
-
Substrate Purity: Impurities in the starting materials can interfere with the catalytic cycle.
-
Comparison of Synthetic Routes
| Synthetic Approach | Key Strategy | Reported Number of Steps (Longest Linear Sequence) | Key Advantages | Reference |
| Kishi (1998) | Racemic total synthesis. | 48 | One of the pioneering total syntheses. | [8] |
| Du Bois (2016) | Asymmetric synthesis featuring a radical cyclization cascade to form the steroidal core. | ~24 (for Batrachotoxin) | Elegant radical cascade for efficient core construction. | [4][9] |
| Luo (2020) | Enantioselective synthesis using a photoredox coupling and a local-desymmetrization strategy. | Not explicitly stated, but described as efficient. | Convergent and scalable approach to a late-stage intermediate. | [1][4][10] |
| Inoue (2023) | Convergent approach based on the coupling of two complex fragments followed by a Dieckmann cyclization. | 22 (for Batrachotoxin) | Efficient assembly of the densely functionalized skeleton. | [7][11] |
Key Experimental Protocols
1. Luo's Photoredox Coupling and Local-Desymmetrization
This sequence is crucial for constructing the core structure in an enantioselective manner.[1][4]
-
Step 1: Photoredox Coupling: A bicyclic diketone and a bicyclic α-bromoketone are coupled using a photoredox catalyst. This reaction efficiently forms a key C-C bond.
-
Step 2: Local-Desymmetrization: The resulting intermediate undergoes a local-desymmetrization operation to create the steroid skeleton with the desired stereochemistry.
-
Note: The specific conditions (catalyst, solvent, light source) are critical for the success of the photoredox coupling and may require careful optimization.
2. Du Bois's Radical Cyclization Cascade
This strategy enables the rapid assembly of the steroidal core.[2][3]
-
Precursor Synthesis: A carefully designed precursor containing the A/B- and D-ring fragments is synthesized.
-
Radical Cyclization: The precursor is treated with a radical initiator (e.g., AIBN) and a chain carrier (e.g., n-Bu3SnH). This initiates a cascade of cyclizations to form the C-ring and install the C13 quaternary center.
-
Oxidative Manipulation: An allyl stannane formed during the cyclization is then oxidatively manipulated to install the C11 alcohol.
Visualizing the Challenges
References
- 1. Total Synthesis of (−)-Batrachotoxinin A - ChemistryViews [chemistryviews.org]
- 2. Stereoselective syntheses of (-)-Batrachotoxin, (+)-Batrachotoxin, and related structural analogues | Stanford Digital Repository [purl.stanford.edu]
- 3. stacks.stanford.edu [stacks.stanford.edu]
- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 5. media.neliti.com [media.neliti.com]
- 6. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 7. The Inoue Synthesis of Batrachotoxin [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Asymmetric synthesis of batrachotoxin: Enantiomeric toxins show functional divergence against NaV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Luo Synthesis of this compound [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
stability and storage conditions for Batrachotoxinin A solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Batrachotoxinin A (BTX-A) solutions. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, it is recommended to prepare stock solutions of this compound and its derivatives in high-quality, anhydrous dimethyl sulfoxide (DMSO). A concentration of 4 mM is commonly used in published research.[1]
Q2: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C in tightly sealed vials to minimize exposure to moisture and air.[1] For general storage of the solid compound, keep it in its original, securely sealed container in a cool, dry, and well-ventilated area, protected from physical damage.
Q3: How stable are this compound solutions?
Q4: Can I use solvents other than DMSO for my working solutions?
For final working solutions in physiological experiments, the DMSO stock is typically diluted into an aqueous external solution or physiological buffer.[1] It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed levels that could cause off-target effects. The stability of this compound in these aqueous solutions at room temperature is expected to be limited, reinforcing the recommendation to prepare them fresh before use.
Q5: What are the primary safety precautions when handling this compound?
This compound is a less potent derivative of the highly toxic Batrachotoxin. Nevertheless, it should be handled with care. Avoid all personal contact, including inhalation and skin contact.[2] Always work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Stability and Storage Conditions
The stability of your this compound solution is critical for obtaining reproducible experimental results. The following table summarizes the recommended storage and handling conditions based on available data and best practices.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Provides good solubility and is a common solvent for long-term storage of toxins.[1] |
| Stock Solution Concentration | 4 mM | A commonly cited concentration in research literature.[1] |
| Storage Temperature | -20°C | Standard temperature for long-term storage of temperature-sensitive biochemicals.[1] |
| Working Solution | Dilute from stock into physiological buffer | Prepares the compound for biological assays at a biocompatible concentration.[1] |
| Working Solution Stability | Prepare fresh for each experiment | Stability in aqueous solutions at room temperature is not guaranteed; fresh preparation ensures consistent potency. |
| Freeze-Thaw Cycles | Minimize | Repeated freezing and thawing can introduce moisture and potentially accelerate degradation. Aliquoting stock solutions is recommended. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on problems that could be related to the stability and handling of the solution.
Issue 1: Diminished or No Toxin Effect
Possible Cause:
-
Degradation of this compound: The compound may have degraded due to improper storage, prolonged exposure to room temperature in an aqueous solution, or multiple freeze-thaw cycles.
-
Inaccurate Concentration: Errors in dilution or initial weighing of the solid compound.
Troubleshooting Steps:
-
Prepare a Fresh Dilution: Discard the current working solution and prepare a new one from your frozen DMSO stock immediately before your experiment.
-
Use a New Stock Aliquot: If the issue persists, thaw a fresh, previously unused aliquot of your DMSO stock solution to rule out degradation of the working stock.
-
Verify Experimental Conditions: Ensure that the pH of your physiological buffer is appropriate, as the activity of batrachotoxin analogs can be pH-dependent.[3]
Issue 2: Inconsistent Results Between Experiments
Possible Cause:
-
Variable Potency of Working Solutions: Inconsistent preparation of working solutions or using solutions of different ages can lead to variability.
-
Precipitation of the Compound: this compound may have limited solubility in aqueous buffers, and precipitation can occur, especially at higher concentrations.
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a strict protocol for preparing your working solutions, ensuring they are made fresh each time.
-
Visually Inspect for Precipitates: Before use, carefully inspect your working solution for any signs of precipitation. If observed, you may need to adjust the final concentration or the dilution method.
-
Consider Sonication: Brief, gentle sonication of the final working solution may help to ensure complete dissolution, but care should be taken to avoid heating the sample.
Issue 3: General Electrophysiology Problems
While not always related to the toxin solution, issues with patch-clamp recordings are common.
Possible Cause:
-
Poor Seal Formation: Can be due to a number of factors including pipette quality, cell health, or mechanical instability.
-
High Leak Current or Unstable Recording: May indicate a deteriorating cell or an unstable seal.
-
Electrical Noise: Can be caused by grounding issues or interference from other electrical equipment.
Troubleshooting Steps:
-
Optimize Pipette Properties: Experiment with different pipette resistances and ensure they are properly fire-polished.
-
Check Solutions: Ensure the osmolarity and pH of your internal and external solutions are correct and that they are fresh.
-
Mechanical Stability: Ensure your setup is free from vibrations and that the micromanipulator is not drifting.
-
Grounding: Check all grounding points to minimize electrical noise.
Experimental Protocols
Protocol for Preparation of this compound Solutions
This protocol provides a general guideline for preparing stock and working solutions of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., external solution for electrophysiology)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure for 4 mM Stock Solution:
-
Allow the vial of solid this compound (MW: ~453.6 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 4 mM. For example, to 1 mg of BTX-A, add approximately 551 µL of DMSO.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Procedure for Working Solution (e.g., 10 µM):
-
Thaw one aliquot of the 4 mM DMSO stock solution.
-
Calculate the volume of stock solution needed for your desired final concentration and volume in the physiological buffer. For example, to make 1 mL of a 10 µM solution, add 2.5 µL of the 4 mM stock to 997.5 µL of your physiological buffer.
-
Add the stock solution to the buffer and mix gently but thoroughly.
-
Use the working solution immediately for your experiment.
Visualizations
Hypothetical Degradation Pathway of this compound
This compound contains a steroidal core and a homomorpholine ring system. While specific degradation products have not been extensively documented, a likely pathway of chemical degradation, especially in aqueous solutions, is the hydrolysis of its intrinsic chemical functionalities. This diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation of this compound via hydrolysis.
Workflow for Assessing this compound Solution Stability
For researchers needing to validate the stability of their this compound solutions under specific experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. This workflow outlines the key steps.
Caption: Workflow for a stability study of this compound solutions.
Troubleshooting Logic for Loss of this compound Activity
This decision tree provides a logical sequence of steps to troubleshoot a loss of expected biological activity when using this compound.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
Technical Support Center: Optimizing Batrachotoxinin A for Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Batrachotoxinin A (BTX-A) and its analogs, such as Batrachotoxin (BTX) or Batrachotoxinin-A 20-α-benzoate (BTX-B), in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on voltage-gated sodium channels?
A1: this compound (BTX-A) itself is significantly less potent than its derivatives like Batrachotoxin (BTX). BTX is a potent modulator of voltage-gated sodium channels (NaVs)[1][2]. It binds to the inner pore of the channel at a site known as Site II[1][2]. This binding has several key effects:
-
Hyperpolarizing shift in activation: BTX causes the channel to open at more negative membrane potentials, shifting the half-activation potential (V1/2 act) by -30 to -50 mV[2][3].
-
Inhibition of inactivation: It inhibits both fast and slow inactivation processes, leading to persistent sodium currents[1][2][3].
-
Reduced single-channel conductance: The conductance of the ion channel is decreased when BTX is bound[2][4].
-
Reduced ion selectivity: The channel becomes less selective for sodium ions[2].
Recent studies using cryo-electron microscopy have revealed that two BTX molecules can bind simultaneously to two homologous but nonidentical receptor sites at the interface between different domains of the cardiac sodium channel, contributing to its potent effects[5][6].
Q2: What is the difference between this compound (BTX-A) and Batrachotoxin (BTX)?
A2: this compound (BTX-A) is the steroidal alkaloid backbone. Batrachotoxin (BTX) is an ester derivative of BTX-A. The ester moiety at the C20 position is crucial for high-potency activity, with BTX-A being over 1,000 times less potent than BTX[2][3]. Batrachotoxinin-A 20-α-benzoate (BTX-B) is a commonly used synthetic analog that is functionally equivalent to natural BTX[6].
Q3: What are the typical concentrations of BTX-A derivatives used in electrophysiology?
A3: The concentration of BTX derivatives used can vary depending on the specific channel subtype and experimental goals. However, a saturating concentration of 10 µM is frequently used in whole-cell patch-clamp experiments to study its effects on channel gating[2][6]. Low nanomolar concentrations (e.g., 0.75-60 nM) have been shown to have effects on cardiac action potentials[7]. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental conditions.
Q4: Are the effects of BTX reversible?
A4: The effects of BTX on sodium channels are generally considered irreversible or very slowly reversible[8][9]. This means that washing out the toxin is typically not effective in restoring normal channel function within a typical experimental timeframe.
Troubleshooting Guide
Problem 1: I am not seeing the expected effect of BTX on my sodium currents (e.g., no shift in activation, no removal of inactivation).
-
Possible Cause 1: Insufficient channel stimulation.
-
Explanation: BTX preferentially binds to the open state of the sodium channel[2][3]. If the channels are not being activated, the toxin will have limited access to its binding site.
-
Solution: Apply a repetitive stimulation protocol to the cell to promote channel opening and facilitate toxin binding. For example, a protocol of 2,000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz has been used to promote toxin binding[2][3].
-
-
Possible Cause 2: Incorrect concentration or inactive toxin.
-
Explanation: The toxin may have degraded, or the concentration may be too low for the specific channel subtype or cell type being studied.
-
Solution:
-
Verify the concentration of your stock solution.
-
Prepare fresh dilutions from a reliable stock. Toxin stock solutions are often prepared in DMSO and stored at -20°C[2].
-
Perform a dose-response curve to determine the effective concentration for your system.
-
-
-
Possible Cause 3: The specific sodium channel isoform is less sensitive to BTX.
-
Explanation: While BTX is a broad-spectrum sodium channel activator, different isoforms may exhibit varying sensitivities.
-
Solution: Consult the literature for data on the BTX sensitivity of the specific NaV isoform you are studying. If information is limited, consider using a higher concentration or a different toxin.
-
Problem 2: The cell health deteriorates rapidly after applying BTX.
-
Possible Cause 1: Excessive sodium influx and cellular depolarization.
-
Explanation: By causing persistent activation of sodium channels, BTX leads to a large influx of sodium ions, which can cause significant membrane depolarization and subsequent cytotoxicity[8].
-
Solution:
-
Problem 3: The giga-seal is lost shortly after BTX application.
-
Possible Cause 1: Mechanical instability.
-
Explanation: General issues with patch-clamp stability can be exacerbated by the changes in cell health induced by BTX.
-
Solution: Ensure the stability of your patch-clamp rig. Check for vibrations, pipette drift, and the quality of your internal solution's osmolarity[10].
-
-
Possible Cause 2: Cell swelling or shrinkage due to ionic dysregulation.
-
Explanation: The large, persistent sodium influx caused by BTX can disrupt the cell's osmotic balance, leading to changes in cell volume and loss of the seal.
-
Solution: As with deteriorating cell health, try reducing the extracellular sodium concentration or performing experiments at a lower temperature.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Channel | Reference |
| BTX-B Concentration for significant effect | 10 µM | rNaV1.4 in CHO cells, rNaV1.5c in HEK293 cells | [2][6] |
| Shift in V1/2 of activation | -30 to -50 mV | Voltage-gated sodium channels | [2][3] |
| BTX Concentration for cardiac effects | 0.75 - 60 nM | Guinea-pig papillary muscles | [7] |
| BTX-A Potency vs. BTX | >1,000 times less potent | N/A | [2][3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of BTX Effects
-
Cell Preparation: Culture cells expressing the voltage-gated sodium channel of interest (e.g., CHO or HEK293 cells) on glass coverslips.
-
Electrophysiology Setup:
-
Use a standard patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Pull borosilicate glass pipettes to a resistance of 1.2-4.5 MΩ when filled with the internal solution.
-
-
Solutions:
-
External Solution (example): Compositions can vary, but a typical solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (example): A typical solution may contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell configuration with a stable giga-seal.
-
Record baseline sodium currents using a suitable voltage protocol (e.g., a series of depolarizing steps from a holding potential of -100 mV or -120 mV).
-
Prepare the BTX solution by diluting the stock solution (e.g., 4 mM in DMSO) into the external solution to the desired final concentration[2].
-
Apply the BTX-containing external solution to the cell via a perfusion system.
-
To promote toxin binding, apply a repetitive stimulation protocol (e.g., 2,000 pulses to 0 mV from a holding potential of -100 mV at 2 Hz)[2][3].
-
After the stimulation protocol, record sodium currents again using the same voltage protocol as for the baseline to observe the effects of BTX.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships before and after BTX application.
-
Analyze changes in the voltage-dependence of activation and the extent of inactivation.
-
Visualizations
Caption: Signaling pathway of Batrachotoxin's effect on voltage-gated sodium channels.
Caption: Experimental workflow for studying BTX effects using patch-clamp electrophysiology.
Caption: Troubleshooting logic for a lack of Batrachotoxin effect in electrophysiology.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Modification of single Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 6. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scientifica.uk.com [scientifica.uk.com]
overcoming solubility issues with Batrachotoxinin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Batrachotoxinin A during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent steroidal alkaloid neurotoxin that acts as a specific activator of voltage-gated sodium channels (Nav). Its lipophilic nature makes it sparingly soluble in aqueous solutions, which can lead to precipitation and inaccurate concentrations in experimental assays.
Q2: What solvents are recommended for dissolving this compound?
This compound is practically insoluble in water.[1] It is soluble in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO).[1] For biological experiments, it is common practice to first dissolve the compound in a small amount of a polar aprotic solvent like DMSO before further dilution in aqueous buffers.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 1-10 mM. Briefly vortex and sonicate in a water bath to ensure it is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, studies on its effects on voltage-gated sodium channels in various cell lines have used concentrations in the low nanomolar to micromolar range.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How can I prevent this compound from precipitating when I add it to my aqueous experimental buffer?
Precipitation can be minimized by first diluting the DMSO stock solution in a stepwise manner with the aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically less than 0.5%) to avoid solvent-induced artifacts. Adding the concentrated this compound solution to the buffer while vortexing can also aid in its dispersion and prevent immediate precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation observed upon adding this compound to aqueous buffer. | Poor solubility of this compound in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to affect the experiment (generally <0.5%).- Prepare an intermediate dilution of the this compound stock solution in the experimental buffer before adding it to the final assay volume.- Gently warm the final solution to 37°C to aid dissolution, but be mindful of the compound's stability at higher temperatures. |
| Inconsistent or no biological effect observed in the experiment. | - Precipitation of the compound leading to a lower effective concentration.- Degradation of this compound. | - Visually inspect the solution for any signs of precipitation before and during the experiment.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Verify the activity of your this compound stock on a positive control cell line known to respond to the toxin. |
| Difficulty dissolving the lyophilized powder. | Inadequate solvent or insufficient mixing. | - Use a high-purity, anhydrous grade of DMSO.- After adding the solvent, gently vortex and sonicate the vial in a room temperature water bath for 5-10 minutes. |
Quantitative Data Summary
While precise quantitative solubility data for this compound in common laboratory solvents is not widely published, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Source |
| Water | Insoluble | [1] |
| Chloroform | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from use in synthesis and as a recommended solvent. |
| Ethanol | Soluble | Inferred from its use in experimental protocols. |
Experimental Protocols
Protocol for Preparation of a 1 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 1 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound: 417.54 g/mol )
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial and vortex gently for 1-2 minutes.
-
Sonicate the vial in a room temperature water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing a 1 µM Working Solution in Aqueous Buffer
-
Materials:
-
1 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., cell culture medium, physiological saline)
-
-
Procedure:
-
Thaw an aliquot of the 1 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 1 µM working solution, dilute the 1 mM stock solution 1:1000 in the aqueous buffer.
-
To avoid precipitation, add the this compound stock solution to the buffer in a stepwise manner while gently vortexing. For instance, first prepare a 100 µM intermediate dilution by adding 1 µL of the 1 mM stock to 9 µL of buffer. Then, add 10 µL of the 100 µM solution to 990 µL of buffer to reach the final 1 µM concentration.
-
Ensure the final DMSO concentration in your assay is below 0.5%.
-
Visualizations
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical troubleshooting workflow for this compound experiments.
References
minimizing non-specific binding of Batrachotoxinin A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Batrachotoxinin A (BTX-A) and its analogs in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound assays?
A1: Non-specific binding refers to the adherence of this compound or its radiolabeled analogs (like [³H]BTX-B) to components of the assay system other than its specific target, the voltage-gated sodium channels. This can include binding to plasticware, filters, or other proteins in the sample. High non-specific binding leads to an elevated background signal, which obscures the true specific binding signal, thereby reducing the assay's sensitivity and accuracy. This can result in an overestimation of the amount of bound ligand and inaccurate determination of binding affinities.
Q2: What are the key factors that influence non-specific binding of this compound?
A2: Several factors can contribute to high non-specific binding in this compound assays:
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents can significantly impact non-specific interactions.
-
Blocking Agents: Inadequate or inappropriate blocking of non-specific sites on assay surfaces (e.g., microplates, filters) is a common cause.
-
Incubation Conditions: Time and temperature of incubation can affect the equilibrium of specific versus non-specific binding.
-
Ligand Concentration: Using a concentration of radiolabeled this compound analog that is too high can increase non-specific binding.
-
Washing Steps: Insufficient or improper washing after incubation can fail to remove unbound and non-specifically bound ligand.
Q3: How does pH affect this compound binding?
A3: The pH of the assay buffer has a pronounced effect on both specific and non-specific binding of this compound analogs. For instance, with batrachotoxinin-A 20-α-benzoate (BTX-B), specific binding to voltage-sensitive sodium channels is optimal at a pH of 8.5.[1][2] Below pH 6.0, specific binding is negligible.[1][2] Conversely, non-specific binding tends to increase linearly in the pH range of 7.0 to 9.0.[1][2] Therefore, careful optimization of the buffer pH is critical to maximize the specific signal while minimizing background noise.
Troubleshooting Guide
This guide addresses common issues of high non-specific binding encountered during this compound assays and provides systematic steps to resolve them.
Issue 1: High Background Signal Across the Entire Assay
High background noise can mask the specific binding signal, leading to unreliable data.
Table 1: Troubleshooting High Background Signal
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize the concentration and type of blocking agent. Casein and Bovine Serum Albumin (BSA) are commonly used. Start with concentrations ranging from 0.1% to 5% (w/v). In some ELISAs, casein has been shown to be more effective than BSA at reducing non-specific binding. |
| Suboptimal Buffer pH | Adjust the pH of your binding buffer. For BTX-B, a pH of 8.5 is reported to be optimal for specific binding, while non-specific binding increases at higher pH values.[1][2] |
| Incorrect Ionic Strength | Modify the salt concentration (e.g., NaCl) in your buffer. Increasing ionic strength can often reduce non-specific electrostatic interactions. |
| Presence of Detergents | Include a mild non-ionic detergent (e.g., 0.05% to 0.1% Tween-20 or Triton X-100) in your wash buffers to help reduce hydrophobic interactions that contribute to non-specific binding. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could contribute to non-specific binding. |
Issue 2: Inconsistent Results and Poor Reproducibility
Variability between replicate wells or experiments can compromise the validity of your findings.
Table 2: Troubleshooting Inconsistent Results
| Potential Cause | Recommended Solution |
| Variable Incubation Time/Temperature | Ensure consistent incubation times and temperatures for all samples and plates. For BTX-A binding, incubation is often performed at 25°C or 37°C. Optimization is key; longer incubation times may increase specific binding but can also elevate non-specific binding. |
| Inconsistent Washing Technique | Standardize the washing procedure. Use an automated plate washer if possible. Ensure an adequate number of washes (typically 3-5) with a sufficient volume of wash buffer to thoroughly remove unbound ligand. |
| Pipetting Errors | Calibrate and use precise pipettes. Ensure proper mixing of reagents in each well. |
| Membrane Preparation Variability | If using membrane preparations, ensure consistency in protein concentration across samples. Perform a protein quantification assay (e.g., BCA or Bradford) for each batch of membranes. |
Experimental Protocols
Key Experiment: [³H]Batrachotoxinin-A 20-α-benzoate ([³H]BTX-B) Filtration Binding Assay
This protocol outlines a standard filtration binding assay to measure the binding of [³H]BTX-B to voltage-gated sodium channels in a membrane preparation.
Materials:
-
Membrane preparation containing voltage-gated sodium channels (e.g., from rat brain synaptosomes)
-
[³H]BTX-B (radioligand)
-
Unlabeled Batrachotoxin or a suitable competitor (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Blocking agent (e.g., 1% BSA or casein in binding buffer)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Pre-treatment of Filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 1 hour at 4°C to reduce non-specific binding of the radioligand to the filters.
-
Assay Setup:
-
Total Binding: In duplicate or triplicate, add membrane preparation (typically 50-200 µg of protein), [³H]BTX-B (at a concentration near its Kd, e.g., 5-10 nM), and binding buffer to a final volume of 250 µL.
-
Non-specific Binding: In parallel, prepare identical tubes but include a high concentration of unlabeled Batrachotoxin (e.g., 10 µM) to saturate the specific binding sites.
-
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration of the reaction mixture through the pre-treated glass fiber filters under vacuum.
-
Washing: Immediately wash the filters with 3-5 aliquots of ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate binding parameters (Kd and Bmax) by performing saturation binding experiments with increasing concentrations of [³H]BTX-B and analyzing the data using non-linear regression (e.g., Scatchard or one-site binding hyperbola).
-
Table 3: Buffer Compositions for this compound Binding Assays
| Buffer Component | Concentration | Purpose |
| HEPES or Tris-HCl | 50 mM | Buffering agent to maintain stable pH |
| Choline Chloride | 130 mM | Replaces NaCl to maintain ionic strength without providing Na+ |
| KCl | 5.4 mM | Provides K+ ions, important for maintaining membrane potential |
| MgSO₄ | 0.8 mM | Divalent cation, can influence channel function |
| Glucose | 5.5 mM | Energy source for cellular preparations |
| BSA or Casein | 0.1 - 1% (w/v) | Blocking agent to reduce non-specific binding |
| pH | 7.4 - 8.5 | Optimized for specific binding of the ligand |
Visualizations
Logical Workflow for Minimizing Non-Specific Binding
Caption: A stepwise troubleshooting workflow for reducing high non-specific binding in this compound assays.
Experimental Workflow for a [³H]BTX-B Filtration Binding Assay
Caption: Standard workflow for a [³H]Batrachotoxinin-A 20-α-benzoate filtration binding assay.
References
potential experimental artifacts with Batrachotoxinin A
Welcome to the technical support center for Batrachotoxinin A (BTX-A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of BTX-A and to troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent steroidal alkaloid neurotoxin that selectively targets voltage-gated sodium channels (Navs). It binds to site 2 on the channel, causing a hyperpolarizing shift in the voltage-dependence of activation and removal of inactivation. This leads to persistent activation of the channels at resting membrane potential, resulting in membrane depolarization and sustained neuronal firing.
Q2: How should I dissolve and store this compound?
BTX-A is a hydrophobic molecule with limited solubility in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). While the exact solubility limit in DMSO is not widely reported, it is generally soluble at concentrations typically used for in vitro experiments (e.g., 1-10 mM).
For storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C to ensure long-term stability. Studies on other compounds stored in DMSO suggest that many are stable for extended periods under these conditions, with reduced degradation compared to storage at room temperature.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What is the recommended working concentration of this compound?
The optimal working concentration of BTX-A will vary depending on the specific Nav subtype being studied and the experimental system. For in vitro assays such as patch-clamp electrophysiology or binding assays, concentrations typically range from nanomolar to low micromolar. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: Can the vehicle (DMSO) interfere with my experiment?
Yes, the vehicle used to dissolve BTX-A, typically DMSO, can have direct effects on neuronal excitability and ion channels, which could be misinterpreted as an effect of the toxin.[2][3] At concentrations as low as 0.05%, DMSO has been shown to alter the intrinsic excitability of neurons.[4] Higher concentrations can block Na+, K+, and Ca2+ channels and affect various neurotransmitter receptors.[3] Therefore, it is crucial to include a vehicle-only control in your experiments to account for any potential effects of the DMSO itself. The final concentration of DMSO in the experimental solution should be kept as low as possible, ideally below 0.1%.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of BTX-A | Incorrect pH of the experimental buffer. | The binding of batrachotoxin derivatives to sodium channels is highly pH-dependent, with optimal binding occurring around pH 8.5.[5] Specific binding is significantly reduced at pH values below 7.0. Ensure your experimental buffer is at the optimal pH. |
| Degradation of BTX-A stock solution. | Prepare fresh dilutions from a properly stored, frozen aliquot of the stock solution. Avoid repeated freeze-thaw cycles. | |
| Adsorption of BTX-A to labware. | BTX-A is hydrophobic and may adsorb to the surface of polypropylene tubes and pipette tips.[6][7][8] This can lead to a lower effective concentration in your experiment. To mitigate this, consider using low-retention plasticware or pre-coating the labware with a blocking agent like bovine serum albumin (BSA).[7] | |
| Low expression of target Nav channels in the experimental system. | Confirm the expression of the target sodium channel subtype in your cell line or tissue preparation using techniques like qPCR, Western blot, or immunocytochemistry. | |
| Inconsistent or variable results | Precipitation of BTX-A in aqueous solution. | Due to its hydrophobicity, BTX-A can precipitate when diluted into aqueous buffers.[9] Ensure thorough mixing and visually inspect for any precipitation. It may be necessary to use a carrier protein like BSA in the buffer to improve solubility. |
| Photodegradation of BTX-A. | Steroidal alkaloids can be susceptible to photodegradation.[10][11] Protect stock solutions and experimental preparations from light, especially during long incubations. | |
| Inconsistent pipetting of viscous DMSO stock solution. | DMSO is more viscous than aqueous solutions. Ensure accurate pipetting by using positive displacement pipettes or by pipetting slowly and carefully with standard air displacement pipettes. | |
| Unexpected or off-target effects | High concentration of BTX-A leading to non-specific effects. | Perform a careful dose-response analysis to ensure you are using a concentration that is specific for the intended target. High concentrations may lead to off-target effects. |
| Vehicle (DMSO) effects. | As mentioned in the FAQs, DMSO can have its own biological effects.[2][3][4] Always include a vehicle-only control at the same final concentration used for the BTX-A treatment. |
Quantitative Data
Table 1: Binding Affinities of Batrachotoxin Derivatives for Voltage-Gated Sodium Channels
| Compound | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]BTX-B | Guinea pig cerebral cortex vesicles | 13 - 56 | 0.8 - 2.2 | [2] |
| [3H]BTX-B | Rat brain synaptosomes (in presence of 1 µM scorpion toxin) | 82 | 2.1 ± 0.2 | [3] |
| Batrachotoxin | Rat brain synaptosomes (in presence of scorpion toxin) | 50 | - | [3] |
| [3H]BTX-A N-methylanthranilate | Mammalian nodes of Ranvier (in presence of scorpion toxin) | 180 | - | [12] |
Note: BTX-B (Batrachotoxinin-A 20-α-benzoate) is a commonly used, commercially available, and potent derivative of this compound.
Experimental Protocols
Detailed Methodology for Preparing this compound Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of solid BTX-A to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in low-retention polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the BTX-A stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate experimental buffer.
-
It is critical to add the DMSO stock to the buffer and mix immediately and thoroughly to prevent precipitation.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally <0.1%).
-
Prepare fresh working solutions for each experiment and do not store them for extended periods.
-
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the activity of voltage-gated sodium channels in cultured cells.
Materials:
-
Cultured cells expressing the Nav subtype of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare fresh external and internal solutions and filter them.
-
Plate cells on coverslips suitable for patch-clamp recording.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 2-5 MΩ when filled with internal solution.
-
Fill the patch pipette with internal solution and mount it on the headstage.
-
Approach a cell under visual control and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using appropriate voltage protocols (e.g., a series of depolarizing steps from a holding potential of -100 mV).
-
Prepare the BTX-A working solution by diluting the DMSO stock into the external solution to the desired final concentration. Ensure the final DMSO concentration is consistent with the vehicle control.
-
Perfuse the cell with the BTX-A containing external solution.
-
After a sufficient incubation period (typically a few minutes to allow the toxin to bind), record sodium currents again using the same voltage protocols.
-
For a vehicle control, repeat the procedure using an external solution containing the same final concentration of DMSO but without BTX-A.
-
Analyze the data to determine the effect of BTX-A on channel activation, inactivation, and current amplitude.
Visualizations
Caption: BTX-A binds to Nav channels, stabilizing the open state and preventing inactivation, leading to persistent Na+ influx and membrane depolarization.
Caption: A logical workflow to identify and resolve common issues encountered during experiments with this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of dimethyl sulfoxide on the neuronal excitability and cholinergic transmission in Aplysia ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of batrachotoxinin-A benzoate with voltage-sensitive sodium channels: The effects of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 11. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
Technical Support Center: Batrachotoxinin A (BTX-A) Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the pH-dependent effects on Batrachotoxinin A (BTX-A) binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound (BTX-A) binding to voltage-gated sodium channels?
A1: The optimal pH for the binding of this compound analogs, such as Batrachotoxinin-A benzoate (BTX-B), to voltage-sensitive sodium channels is approximately pH 8.5.[1][2] Specific binding is significantly reduced at pH values below 6.0 and begins to decrease again above pH 9.0.[1][2]
Q2: Why is the binding of BTX-A to sodium channels pH-dependent?
A2: The pH-dependence of BTX-A binding is attributed to two main factors. Firstly, the toxin itself has a pKa of approximately 8.2 or greater, suggesting that its un-ionized form is more active.[1][2][3] Secondly, the protonation state of specific amino acid residues within the sodium channel's binding site influences the interaction.[1][2] Evidence suggests the involvement of a histidine residue in the BTX-B recognition site.[1][2]
Q3: How does pH affect non-specific binding in a BTX-A binding assay?
A3: Non-specific binding of BTX-A analogs tends to increase linearly in the pH range of 7.0 to 9.0.[1][2] It is crucial to account for and subtract this non-specific binding to accurately determine the specific binding at different pH values.
Q4: Can the protonation state of the sodium channel itself affect ion permeation in the presence of BTX-A?
A4: Yes, the protonation state of key residues in the sodium channel, such as the DEKA lysine residue in the selectivity filter, plays a role in ion permeation through BTX-bound channels.[4] For ions to pass through the channel in the presence of BTX, it is suggested that the nitrogen atoms of both BTX and the lysine residue are in a deprotonated state.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no specific binding of BTX-A at expected optimal pH. | Incorrect pH of the binding buffer. | Verify the pH of all buffers immediately before use. Ensure the buffer system has adequate buffering capacity at the target pH. |
| Degraded BTX-A or radiolabeled analog. | Use fresh or properly stored aliquots of BTX-A. Assess the purity and integrity of the compound if degradation is suspected. | |
| Inactive or denatured sodium channel preparation. | Prepare fresh membrane fractions or use a new batch of cells/tissue known to express the target sodium channels. Ensure proper storage conditions to maintain protein integrity. | |
| High non-specific binding across all pH levels. | Suboptimal blocking of non-specific sites. | Increase the concentration of the blocking agent (e.g., bovine serum albumin) in the binding buffer. |
| Issues with the membrane preparation. | Wash the membrane preparation an additional time to remove interfering substances. | |
| Inadequate washing steps after incubation. | Optimize the number and duration of wash steps to effectively remove unbound ligand without dissociating specifically bound ligand. | |
| Inconsistent results between experimental replicates. | Inaccurate pipetting of small volumes. | Calibrate pipettes regularly. Use low-retention pipette tips. |
| Temperature fluctuations during incubation. | Ensure a constant and uniform temperature for all samples during the incubation period. | |
| Variability in membrane preparation concentrations. | Accurately determine and normalize the protein concentration for each membrane preparation before use. |
Quantitative Data Summary
The following table summarizes the pH-dependent specific binding of a labeled Batrachotoxinin-A analog (BTX-B) to voltage-sensitive sodium channels in mouse cerebral cortex membrane preparations.
| pH | Specific Binding |
| < 6.0 | Negligible |
| 7.0 | Moderate |
| 8.5 | Maximum |
| 9.0 | Decreased from maximum |
Data synthesized from studies by Brown & Daly (1981).[1][2]
Experimental Protocols
Protocol: pH-Dependent [³H]BTX-B Binding Assay
This protocol is a generalized procedure based on established methods for studying radioligand binding to ion channels.
1. Membrane Preparation:
-
Homogenize mouse cerebral cortex (or other tissue/cells expressing the sodium channel of interest) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the desired binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
2. Binding Assay:
-
Prepare a series of binding buffers with varying pH values (e.g., from pH 6.0 to 9.5). Ensure the buffer system is appropriate for the desired pH range.
-
For each pH value, set up triplicate tubes for total binding, non-specific binding, and a control.
-
Total Binding: Add membrane preparation, [³H]BTX-B (at a concentration near its Kd), and the respective pH buffer to the reaction tubes.
-
Non-specific Binding: Add the same components as for total binding, but also include a high concentration of a competing, unlabeled ligand (e.g., unlabeled BTX or veratridine) to saturate the specific binding sites.
-
Incubate all tubes at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine specific binding by subtracting the non-specific binding CPM from the total binding CPM for each pH value.
-
Plot specific binding as a function of pH to determine the optimal binding pH.
Visualizations
References
- 1. Interaction of batrachotoxinin-A benzoate with voltage-sensitive sodium channels: The effects of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of batrachotoxinin-A benzoate with voltage-sensitive sodium channels: the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 4. How Sodium and Calcium Ions Pass Through Batrachotoxin-Bound Sodium Channel [mdpi.com]
troubleshooting Batrachotoxinin A-induced channel blockade
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Batrachotoxinin A (BTX-A) and its derivatives in the context of voltage-gated sodium channel studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during experiments involving BTX-A-induced channel modulation.
Q1: Why am I not observing the expected persistent activation of sodium channels after applying BTX-A?
A1: Several factors could contribute to a lack of persistent sodium channel activation. Consider the following troubleshooting steps:
-
Concentration of BTX-A: Ensure you are using an appropriate concentration. The effective concentration can vary depending on the specific sodium channel isoform and experimental conditions. Refer to the literature for typical concentration ranges. For instance, some studies use concentrations around 10 µM for robust effects on rNaV1.4 channels.[1]
-
Use-Dependence: BTX-A binding is often use-dependent, meaning it preferentially binds to open channels.[2] Your experimental protocol should include repetitive depolarization to facilitate channel opening and toxin binding. A typical protocol might involve a series of depolarizing pulses (e.g., to +50 mV for 20 ms at 2 Hz).[3]
-
Toxin Stability and Storage: Improper storage can lead to degradation of BTX-A. It should be stored in a cool, dry, well-ventilated area, protected from physical damage.[4] Stock solutions are generally recommended to be stored as aliquots at -20°C for up to a month. Before use, allow the product to equilibrate to room temperature for at least 60 minutes.
-
Channel State: The binding of BTX is highly state-dependent, with a strong preference for open sodium channels.[5] Ensure your voltage protocols are designed to maximize the time channels spend in the open state.
-
Presence of Antagonists: Verify that your experimental solutions are free from any known sodium channel blockers or BTX antagonists, which could competitively inhibit its action.[6]
Q2: My results show that BTX-A is causing channel blockade instead of activation. Is this expected?
A2: While BTX-A is primarily known as a channel activator that causes persistent opening, under certain conditions, particularly with specific channel mutations, it can lead to a blocking effect. For example, in cardiac hNaV1.5 channels with a specific mutation (N927K), BTX at 5 µM can cause a strong, irreversible, use-dependent block of the channel currents.[3] This highlights that the effect of BTX-A can be highly dependent on the specific amino acid residues within the channel pore.[3]
Q3: I'm observing incomplete removal of inactivation after BTX-A application. Why is this happening?
A3: While BTX is known to inhibit both fast and slow inactivation of sodium channels, the extent of this inhibition can be incomplete or complex.[1][2]
-
Paradoxical Inactivation: Studies have shown that even in the presence of BTX, a form of steady-state inactivation can still be observed, often occurring maximally near -70 mV.[7][8] This suggests that BTX-modified channels can still be governed by an inactivation process.[7]
-
Differential Effects of Derivatives: Different derivatives of Batrachotoxin can have varied effects on inactivation. For example, the derivative BTX-yne has been shown to eliminate fast but not slow inactivation, distinguishing it from BTX which blocks both.[1][9]
-
Pharmacological Modulation: The inactivation of BTX-modified channels can be further modulated by other compounds. For instance, chloramine-T and alpha-scorpion toxin can diminish this inactivation, while local anesthetics like benzocaine can enhance it.[7]
Q4: What is the mechanism of action of this compound on voltage-gated sodium channels?
A4: Batrachotoxin and its derivatives are potent allosteric modulators of voltage-gated sodium channels.[1][9] BTX binds to a receptor site within the inner pore of the channel, known as neurotoxin receptor site 2.[2][5] Recent cryo-electron microscopy studies have revealed a dual receptor site mechanism, with two toxin molecules binding simultaneously at the interfaces between Domains I and IV, and Domains III and IV of the cardiac sodium channel.[10] This binding stabilizes the channel in an open conformation, leading to several key functional changes:
-
Persistent Activation: It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning channels open at more negative membrane potentials.[2][5]
-
Inhibition of Inactivation: It inhibits both fast and slow inactivation processes, resulting in a sustained sodium current.[1][2][11]
-
Altered Ion Selectivity and Conductance: BTX binding can also reduce single-channel conductance and alter the ion selectivity of the channel.[1]
Q5: Are there any known inhibitors or antagonists of BTX-A action?
A5: Yes, the effects of BTX-A can be antagonized by several agents:
-
Local Anesthetics: Local anesthetics can competitively antagonize the binding of BTX derivatives.[6] This interaction is allosteric, as local anesthetics bind to a different site.[5]
-
Tetrodotoxin (TTX) and Saxitoxin (STX): These are potent sodium channel blockers that bind to a separate site (neurotoxin receptor site 1) and can non-competitively inhibit the binding of BTX derivatives.[12][13] This inhibition is temperature-dependent, being more pronounced at lower temperatures.[12][13][14]
-
Truncated Forms of Batrachotoxin: Interestingly, certain synthetic truncated forms of BTX have been shown to act as inhibitors of voltage-gated sodium channels, in contrast to the agonist activity of the full molecule.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and its derivatives.
Table 1: Effective Concentrations and Binding Affinities of Batrachotoxin Derivatives
| Compound | Channel/Preparation | Effect | Concentration/Value | Reference |
| Batrachotoxin (BTX) | rNaV1.4 | EC50 for activation shift | ~16-fold higher than BTX-yne | [1] |
| BTX-yne | rNaV1.4 | EC50 for activation shift | Most potent derivative | [1] |
| This compound 20-α-benzoate ([3H]BTX-B) | Mouse cerebral cortex homogenates | Equilibrium dissociation constant (Kd) | 0.7 µM | [15] |
| Batrachotoxinin-A 20-α-N-methylanthranilate | Voltage-sensitive sodium channels | Equilibrium dissociation constant (Kd) | 180 nM (in presence of scorpion toxin) | [16] |
| Truncated BTX derivative (naphthoate 1b) | Various NaV isoforms (rNaV1.2, hNaV1.5, hNaV1.7) | IC50 for channel block | 8–30 µM | [2] |
| Truncated BTX derivative (benzoate 1a) | rNaV1.4 | IC50 for channel block | 81.4 ± 4.8 µM | [2] |
| Batrachotoxin | hNaV1.5-N927K mutant | Concentration for channel block | 5 µM | [3] |
Table 2: Kinetic Parameters of BTX-Modified Sodium Channels
| Parameter | Condition | Value | Reference |
| Development of inactivation (τd(fast)) | BTX-modified Na+ channels in GH3 cells at -70 mV | 10 ms | [7][8] |
| Development of inactivation (τd(slow)) | BTX-modified Na+ channels in GH3 cells at -70 mV | 125 ms | [7][8] |
| Recovery from inactivation (τr(fast)) | BTX-modified Na+ channels in GH3 cells at -170 mV | 6.0 ms | [7][8] |
| Recovery from inactivation (τr(slow)) | BTX-modified Na+ channels in GH3 cells at -170 mV | 240 ms | [7][8] |
| Reopening kinetics of inactivated channels (τ) | BTX-modified Na+ channels in GH3 cells at +50 mV | 160 ms | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology for Assessing BTX-A Effects
This protocol is a general guideline for studying the effects of BTX-A on voltage-gated sodium channels expressed in a cell line (e.g., CHO or HEK293 cells) using the whole-cell patch-clamp technique.
-
Cell Preparation: Culture cells expressing the sodium channel of interest to an appropriate confluency. On the day of recording, detach the cells and plate them onto glass coverslips at a low density.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: The choice of internal and external solutions can significantly impact results.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with internal solution.
-
-
Whole-Cell Configuration:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes before recording.
-
-
Voltage Protocols:
-
Activation Protocol: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
Steady-State Inactivation Protocol: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various voltages (e.g., from -140 mV to 0 mV in 10 mV increments) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).
-
-
BTX-A Application:
-
Prepare a stock solution of BTX-A in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the external solution.
-
Perfuse the cell with the BTX-A-containing external solution.
-
To facilitate use-dependent binding, apply a train of depolarizing pulses (e.g., 20 ms pulses to +50 mV at a frequency of 2-5 Hz) during the application of BTX-A.[3]
-
-
Data Analysis:
-
Measure peak inward currents to assess channel activation and blockade.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data with a Boltzmann function.
-
Measure the persistent current after BTX-A application to quantify the removal of inactivation.
-
Visualizations
Caption: Mechanism of Batrachotoxin action on voltage-gated sodium channels.
Caption: Troubleshooting workflow for unexpected results in BTX-A experiments.
Caption: General experimental workflow for electrophysiological recording of BTX-A effects.
References
- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible block of cardiac mutant Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]this compound 20 alpha-benzoate binding to voltage-sensitive sodium channels: a rapid and quantitative assay for local anesthetic activity in a variety of drugs [inis.iaea.org]
- 7. Inactivation of batrachotoxin-modified Na+ channels in GH3 cells. Characterization and pharmacological modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation [escholarship.org]
- 10. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 11. Batrachotoxin uncouples gating charge immobilization from fast Na inactivation in squid giant axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (19457-37-5) for sale [vulcanchem.com]
- 15. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Batrachotoxinin-A N-methylanthranilate, a new fluorescent ligand for voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Batrachotoxinin A Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Batrachotoxinin A (BTX-A) in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
This compound is a potent steroidal alkaloid that acts as an agonist for voltage-gated sodium channels (NaVs).[1][2][3] It binds to neurotoxin receptor site 2 on the α-subunit of the channel, which leads to a persistent activation.[4] This binding causes a hyperpolarizing shift in the voltage-dependence of activation and inhibits both fast and slow inactivation of the channel.[1][4][5] The result is an uncontrolled influx of sodium ions (Na+), leading to irreversible membrane depolarization, which is the primary cause of its cytotoxicity.[2][6]
Q2: At what concentrations does this compound typically induce cytotoxicity in cell culture?
The effective concentration of this compound and its analogs can vary depending on the cell type and the specific voltage-gated sodium channel subtypes expressed. However, cytotoxic effects are generally observed in the nanomolar to low micromolar range. For instance, the equilibrium dissociation constant (Kd) for this compound 20-α-benzoate ([³H]BTX-B) binding can be in the range of 82 nM to 0.7 µM.[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: Are there any known antagonists or inhibitors that can counteract this compound toxicity?
Yes, several compounds can counteract the effects of this compound:
-
Pore Blockers (Non-competitive Inhibitors): Tetrodotoxin (TTX) and saxitoxin (STX) are well-known sodium channel blockers that bind to a separate site on the channel and physically obstruct the ion pore.[6][9] This blockage prevents the Na+ influx caused by BTX-A-induced channel opening.
-
Local Anesthetics (Competitive Antagonists): Some local anesthetics can act as competitive antagonists at the BTX-A binding site.[6]
-
Allosteric Inhibitors: Certain compounds, such as the general anesthetic propofol and some endocannabinoids, can allosterically inhibit the binding of BTX-A analogs.[10][11]
-
Modified BTX Analogs: Interestingly, some synthetic analogs of batrachotoxin with modified ring structures have been shown to act as antagonists at the same binding site.[1]
Q4: What are the essential safety precautions when handling this compound?
Batrachotoxin and its derivatives are extremely potent neurotoxins and must be handled with extreme caution.[6][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13][14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.[13][14]
-
Avoid Contact: Prevent any contact with skin and eyes.[12][13] In case of accidental contact, wash the affected area immediately and thoroughly with soap and water and seek medical attention.[13]
-
Disposal: Dispose of all waste contaminated with this compound according to your institution's hazardous waste disposal procedures.[2][13][15] Do not discharge to sewer systems.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete cell death observed at the lowest tested concentration of BTX-A. | The starting concentration of BTX-A is too high for the specific cell line. | Perform a wider range of serial dilutions, starting from a much lower concentration (e.g., in the low nanomolar or even picomolar range). |
| Cell line is highly sensitive to sodium channel activation. | Use a cell line with a known lower expression of voltage-gated sodium channels, if possible for the experimental design. | |
| Inconsistent results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. |
| Variability in BTX-A solution preparation. | Prepare a fresh stock solution of BTX-A for each experiment and use a calibrated pipette for accurate dilutions. | |
| Presence of endotoxins in cell culture reagents. | Use endotoxin-free reagents, especially serum and media, as endotoxins can affect cell viability and function.[16] | |
| Antagonist/inhibitor shows no effect against BTX-A toxicity. | Insufficient concentration of the antagonist. | Perform a dose-response experiment for the antagonist in the presence of a fixed concentration of BTX-A to determine its IC50. |
| The antagonist and BTX-A were not co-incubated for an appropriate duration. | Review the literature for the mechanism of action of the specific antagonist and adjust the incubation time accordingly. | |
| The chosen antagonist is not effective against the specific subtype of sodium channel expressed in the cell line. | Verify the sodium channel subtype expressed by your cells and select an antagonist with known efficacy against that subtype. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Various Compounds Against [³H]BTX-B Binding
| Compound | IC50 (µM) | Mechanism of Inhibition | Reference |
| N-arachidonoyl-dopamine (NADA) | 20.7 | Allosteric | [10] |
| Propofol | 26 | Allosteric | [11] |
| Arachidonoyl glycerol ether (AGE) | 51.2 | Allosteric | [10] |
| 2-Arachidonoyl-glycerol (2-AG) | 90.4 | Allosteric | [10] |
Table 2: Dissociation Constants (Kd) for Batrachotoxin Analogs
| Compound | Kd | Reference |
| Batrachotoxin | 0.05 µM | [7] |
| This compound 20-α-benzoate | 82 nM | [7] |
| This compound 20-α-benzoate | 0.7 µM | [8] |
| Aconitine | 1.2 µM | [7] |
| Veratridine | 7 µM | [7] |
Experimental Protocols
Protocol 1: Assessing BTX-A Induced Cytotoxicity using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a cell line.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]
-
-
BTX-A Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the BTX-A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for BTX-A).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the BTX-A concentration to determine the IC50 value.
-
Protocol 2: Evaluating the Protective Effect of a Na+ Channel Blocker against BTX-A Toxicity
This protocol is designed to test the efficacy of a sodium channel blocker, such as Tetrodotoxin (TTX), in preventing BTX-A-induced cell death.
-
Cell Seeding:
-
Follow step 1 from Protocol 1.
-
-
Treatment:
-
Prepare solutions containing a fixed, cytotoxic concentration of BTX-A (e.g., the IC75 value determined from Protocol 1).
-
Prepare serial dilutions of the Na+ channel blocker (e.g., TTX) in the BTX-A-containing medium.
-
Also include control wells with:
-
Medium only (negative control).
-
BTX-A only (positive control for toxicity).
-
The highest concentration of the blocker only (to test for inherent cytotoxicity of the blocker).
-
-
Remove the old medium from the cells and add 100 µL of the prepared solutions to the appropriate wells.
-
Incubate for the same duration as in the initial cytotoxicity assay.
-
-
Viability Assessment:
-
Perform an MTT assay as described in steps 3 and 4 of Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition.
-
Plot the percentage of viability against the concentration of the Na+ channel blocker to determine the concentration at which it effectively rescues the cells from BTX-A toxicity.
-
Visualizations
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Batrachotoxin | 23509-16-2 | Benchchem [benchchem.com]
- 4. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Action of batrachotoxin on the membrane sodium channels of neuroblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 7. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of [3H]this compound-20alpha-benzoate binding to sodium channels and sodium channel function by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition by propofol of [3H]-batrachotoxinin-A 20-alpha-benzoate binding to voltage-dependent sodium channels in rat cortical synaptosomes. [vivo.weill.cornell.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. documents.tocris.com [documents.tocris.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. corning.com [corning.com]
- 17. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deactivation and Disposal of Batrachotoxinin A Waste
Disclaimer: Batrachotoxinin A (BTX-A) is a highly potent neurotoxin requiring specialized handling and disposal procedures. The information provided here is for guidance purposes for researchers, scientists, and drug development professionals. All procedures must be conducted in strict accordance with your institution's safety protocols and local, state, and federal regulations. Currently, there are no publicly available, validated chemical deactivation protocols specifically for this compound waste. The primary and most recommended method for disposal is through a licensed hazardous waste management facility. The chemical decontamination methods discussed below are based on general principles for hazardous organic compounds and have not been validated for this compound.
Frequently Asked Questions (FAQs)
What is the primary and recommended method for the disposal of this compound waste?
The primary and most effective method for the disposal of all forms of this compound waste (solid, liquid, and contaminated labware) is incineration by a licensed hazardous chemical waste disposal service . This ensures the complete destruction of the toxin. Do not attempt to dispose of this compound waste through standard laboratory drains or general waste streams.[1]
What are the essential safety precautions and personal protective equipment (PPE) required when handling this compound?
Due to its high toxicity, all work with this compound must be performed in a designated area, preferably within a certified chemical fume hood.[2] A comprehensive risk assessment should be completed before any handling of this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory. Inspect gloves for any signs of damage before use. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Lab Coat | A disposable, back-closing lab coat or a chemically resistant apron over a standard lab coat. |
| Respiratory | For handling solids or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Always consult your institution's safety officer for specific PPE requirements.
How should I handle a spill of this compound?
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. Only trained personnel with appropriate PPE should perform the cleanup.
Table 2: Components of a this compound Spill Kit
| Component | Purpose |
| Absorbent Material | Inert absorbent pads or granules (e.g., vermiculite, sand). |
| Decontaminating Solution | 1 M Sodium Hydroxide (NaOH) solution and/or a fresh 10% bleach solution. |
| Neutralizing Agent | For acidic or basic decontaminating solutions. |
| Waste Bags/Containers | Labeled, sealable, and chemically resistant bags or containers for hazardous waste. |
| Forceps/Scoops | For handling contaminated materials. |
| Full PPE | As specified in Table 1. |
For detailed spill cleanup procedures, refer to the "Experimental Protocols" section below.
Are there any chemical methods to deactivate this compound waste in the lab?
There are no validated and published methods for the chemical deactivation of this compound. However, based on the general reactivity of complex organic molecules and alkaloids, the following methods are theoretically plausible but would require extensive validation before use. These methods are intended for the decontamination of surfaces and equipment, not for the bulk deactivation of concentrated waste.
-
Alkaline Hydrolysis: Treatment with a strong base like 1 M Sodium Hydroxide (NaOH) may hydrolyze ester or other labile functional groups within the molecule, potentially reducing its toxicity. This process may require elevated temperatures and prolonged contact time to be effective.[3][4]
-
Oxidation: The use of strong oxidizing agents, such as a fresh 10% bleach solution (sodium hypochlorite), can degrade complex organic molecules.[2]
Troubleshooting Potential Issues with Decontamination:
-
Issue: Visible residue remains after decontamination.
-
Solution: Repeat the decontamination procedure, potentially increasing the contact time or using a fresh decontaminating solution. The cleaned area should be wipe-tested, and the wipe analyzed for residual toxin (if analytical methods are available).
-
-
Issue: Uncertainty about the effectiveness of the decontamination.
-
Solution: Assume decontamination was incomplete. All materials used in the cleaning process should be treated as hazardous waste. Consider using a different decontaminating agent (e.g., switching from base to an oxidizing agent) for a secondary cleaning step.
-
How should I collect and store this compound waste before disposal?
All waste contaminated with this compound must be collected in clearly labeled, sealed, and leak-proof containers.
-
Solid Waste: (e.g., contaminated gloves, pipette tips, absorbent materials) should be placed in a designated, labeled hazardous waste bag or container.
-
Liquid Waste: (e.g., solutions containing this compound) should be collected in a sealed, chemically compatible container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Store all this compound waste in a secure, designated area away from incompatible materials until it can be collected by a licensed hazardous waste disposal service.
Experimental Protocols
Protocol for Spill Cleanup of this compound
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: Refer to Table 1 for the required personal protective equipment.
-
Contain the Spill: For liquid spills, surround the area with absorbent material from the spill kit to prevent it from spreading.
-
Absorb the Spill: Gently cover the spill with absorbent pads or granules. Avoid creating aerosols.
-
Decontaminate the Area:
-
Carefully transfer the absorbent material into a labeled hazardous waste container using forceps or a scoop.
-
Apply a decontaminating solution (e.g., 1 M NaOH or 10% bleach) to the spill area, starting from the perimeter and working inwards.
-
Allow the decontaminating solution to remain in contact with the surface for at least 30 minutes.
-
Absorb the decontaminating solution with fresh absorbent material and place it in the hazardous waste container.
-
-
Rinse the Area: Wipe the area with 70% ethanol, followed by water. All wipes must be disposed of as hazardous waste.
-
Doff PPE and Decontaminate: Remove PPE in the correct order to avoid cross-contamination. All disposable PPE must be placed in the hazardous waste container. Wash hands and any exposed skin thoroughly with soap and water.
Mandatory Visualizations
Caption: Workflow for Routine Disposal of this compound Waste.
Caption: Decision-Making Workflow for this compound Spill Response.
References
- 1. Deactivation Of Hazardous Chemical Wastes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Inactivating organic (contaminated) material — HSE Department - KU Leuven [admin.kuleuven.be]
- 3. erdcinnovation.org [erdcinnovation.org]
- 4. Alkaline hydrolysis of Medical Waste [malsparo.com]
Validation & Comparative
A Comparative Pharmacological Guide: Batrachotoxinin A vs. Veratridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent neurotoxins, Batrachotoxinin A (BTX) and veratridine. Both compounds are invaluable tools in the study of voltage-gated sodium channels (VGSCs), serving as benchmark activators in neuroscience and pharmacology research. This document outlines their mechanisms of action, presents key quantitative differences in their effects, details common experimental protocols for their study, and visualizes their impact on cellular signaling.
Mechanism of Action: Persistent Activation of Sodium Channels
This compound and veratridine both exert their effects by binding to neurotoxin receptor site 2 located within the inner pore of voltage-gated sodium channels. This binding event leads to a dramatic alteration of channel gating, characterized by the inhibition of both fast and slow inactivation and a hyperpolarizing shift in the voltage-dependence of activation. The consequence of these changes is a persistent influx of sodium ions, leading to membrane depolarization and sustained neuronal firing. While both toxins share this general mechanism, there are significant quantitative and qualitative differences in their interactions with the channel.
Quantitative Comparison of Pharmacological Effects
The following table summarizes key quantitative data comparing the pharmacological effects of this compound and veratridine on voltage-gated sodium channels.
| Parameter | This compound (BTX) | Veratridine | Key Findings |
| Binding Affinity | High affinity | Lower affinity than BTX | BTX is a more potent activator of sodium channels. |
| Efficacy | Full agonist | Partial agonist | BTX can induce a maximal response from the sodium channel, while veratridine produces a submaximal effect.[1] |
| Single Channel Conductance (Na+) | Higher conductance (approx. twice that of veratridine-activated channels) | Lower conductance | BTX modification results in a greater sodium ion flow through an individual channel compared to veratridine.[2] |
| Ionic Selectivity (Symmetrical Solution) | Na+ > Li+ > K+ | Na+ > K+ > Li+ | The two toxins induce different conformational states in the open channel, altering the relative permeability to different cations.[2] |
| Channel Opening Kinetics | Channels remain open almost continuously. | Channels exhibit opening and closing on a timescale of 1-10 seconds. | This reflects the more stable open state induced by BTX compared to veratridine.[2] |
| Effect of Repetitive Stimulation | Enhances the rate of depolarization. | Enhances the rate of depolarization. | Both toxins show a use-dependent effect, preferentially binding to open channels.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and veratridine and a typical experimental workflow for their study.
Caption: Signaling pathway of this compound and veratridine action on voltage-gated sodium channels.
Caption: A generalized experimental workflow for studying the effects of neurotoxins using patch-clamp electrophysiology.
Experimental Protocols
The following are descriptions of common experimental methodologies used to characterize and compare the effects of this compound and veratridine.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the ionic currents flowing through voltage-gated sodium channels in the membrane of a single cell and to observe the effects of BTX or veratridine on channel gating.
Methodology:
-
Cell Preparation: Cells expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with a specific Nav isoform) are cultured on glass coverslips.
-
Pipette Fabrication: Micropipettes with a tip diameter of approximately 1-2 µm are pulled from borosilicate glass capillaries and filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -100 mV) using a patch-clamp amplifier. A series of voltage steps are applied to elicit sodium currents, which are recorded before and after the application of BTX or veratridine to the extracellular solution.
-
Data Analysis: The recorded currents are analyzed to determine changes in key gating parameters, such as the voltage-dependence of activation and inactivation, current amplitude, and the rate of inactivation.
Radiolabeled Ligand Binding Assay (e.g., [³H]Batrachotoxinin-A 20-α-benzoate)
Objective: To quantify the binding of BTX to its receptor site on the sodium channel and to determine the affinity (Kd) and density (Bmax) of these binding sites.
Methodology:
-
Membrane Preparation: Synaptosomes or other membrane preparations rich in sodium channels are isolated from brain tissue or cultured cells.
-
Incubation: The membrane preparation is incubated with increasing concentrations of a radiolabeled form of BTX, such as [³H]batrachotoxinin-A 20-α-benzoate, in the presence and absence of a high concentration of an unlabeled competitor to determine specific and non-specific binding, respectively.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding data is plotted against the concentration of the radioligand, and the resulting saturation curve is analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
²²Na⁺ Uptake Assay
Objective: To measure the influx of sodium ions into cells or membrane vesicles through sodium channels activated by BTX or veratridine.
Methodology:
-
Cell/Vesicle Preparation: Cultured cells (e.g., neuroblastoma cells) or membrane vesicles (synaptoneurosomes) are prepared and suspended in a suitable buffer.
-
Initiation of Uptake: The uptake of ²²Na⁺ is initiated by adding the radioactive isotope and the activating toxin (BTX or veratridine) to the cell/vesicle suspension.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with a cold buffer to remove extracellular ²²Na⁺.
-
Quantification of Uptake: The amount of ²²Na⁺ retained by the cells or vesicles is quantified using a gamma counter.
-
Data Analysis: The rate of ²²Na⁺ uptake is calculated and can be used to determine the potency (EC₅₀) and efficacy of the activating toxins.
Conclusion
This compound and veratridine are both powerful activators of voltage-gated sodium channels that operate through a similar primary mechanism. However, significant differences in their potency, efficacy, and effects on single-channel properties make them uniquely suited for different experimental applications. BTX, as a high-affinity full agonist, is ideal for studies requiring maximal and persistent channel activation, such as radioligand binding assays and structural studies. Veratridine, as a lower-affinity partial agonist, can be advantageous for experiments where a more graded and reversible activation of sodium channels is desired. A thorough understanding of their distinct pharmacological profiles is crucial for the accurate interpretation of experimental data and for their effective use in drug discovery and basic research.
References
- 1. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Na+ channels activated by veratridine and batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction between the activator agents batrachotoxin and veratridine and the gating processes of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Batrachotoxinin A and Grayanotoxin: Potent Modulators of Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent neurotoxins, Batrachotoxinin A (a key derivative of Batrachotoxin) and Grayanotoxin, focusing on their interactions with voltage-gated sodium channels (VGSCs). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers investigating ion channel function and developing novel therapeutics.
Introduction
Batrachotoxin (BTX) and Grayanotoxin (GTX) are well-characterized neurotoxins that both target neurotoxin receptor site 2 on the α-subunit of VGSCs.[1] Despite sharing a binding site, their distinct chemical structures lead to nuanced differences in their mechanisms of action and overall effects on sodium channel gating. Both toxins are classified as channel activators, causing persistent depolarization of excitable membranes by shifting the voltage dependence of activation and inhibiting inactivation.[2][3] This persistent activation underlies their potent toxicity. Understanding the subtle yet significant differences in their modulation of sodium channels is crucial for their use as pharmacological tools and for elucidating the intricate mechanisms of ion channel function.
Mechanism of Action at the Molecular Level
Both Batrachotoxin and Grayanotoxin bind to the inner pore of the sodium channel, a region formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[2][4] This binding is state-dependent, with a higher affinity for the open state of the channel.[5] However, key differences in their interactions have been identified:
-
Batrachotoxin (BTX): Often considered one of the most potent sodium channel activators, BTX binding induces a dramatic hyperpolarizing shift in the voltage-dependence of activation, essentially causing channels to open at resting membrane potentials.[2][6] It also removes both fast and slow inactivation, leading to a persistent sodium influx.[2] Recent cryogenic electron microscopy studies have revealed that two BTX molecules can bind simultaneously to two homologous but nonidentical receptor sites at the interface between Domains I and IV, and Domains III and IV, providing insight into its profound effects.[7]
-
Grayanotoxin (GTX): While also a potent activator, GTX's effects are generally less pronounced than those of BTX.[8] It causes a hyperpolarizing shift in the voltage of activation and eliminates fast inactivation.[4] Notably, studies suggest that GTX binds exclusively to the open state of the channel, whereas BTX might also modulate slow-inactivated channels.[5] The binding sites for BTX and GTX, while both at receptor site 2, are not identical but rather overlapping. Specific amino acid residues have been identified that are critical for the binding of one toxin but not the other, highlighting the subtle structural differences in their interaction with the channel.
Quantitative Comparison of Effects on Sodium Channels
The following table summarizes the quantitative effects of this compound (as Batrachotoxin) and Grayanotoxin on key parameters of voltage-gated sodium channel function, primarily focusing on the skeletal muscle isoform, NaV1.4.
| Parameter | Batrachotoxin (BTX) | Grayanotoxin (GTX) | Sodium Channel Subtype | Reference |
| Binding Site | Neurotoxin Receptor Site 2 | Neurotoxin Receptor Site 2 | General | [1] |
| Shift in V₁/₂ of Activation | ~ -45 mV to -50 mV | Hyperpolarizing shift (specific mV shift less consistently reported) | rNaV1.4, frog node of Ranvier | [2][9][10] |
| Effect on Inactivation | Eliminates both fast and slow inactivation | Eliminates fast inactivation | rNaV1.4 | [2][4] |
| Single-Channel Conductance | Reduced | Reduced (16 pS in eel electroplax) | Neuroblastoma cells, eel electroplax | [8][11] |
| State-Dependent Binding | Preferentially binds to open state; may modify slow-inactivated state | Binds exclusively to the open state | Frog ventricular myocytes | [5] |
| EC₅₀ for Activation Shift | ~1.6 µM (for a BTX derivative) | Not consistently reported | rNaV1.4 | [9] |
Experimental Protocols
A comprehensive understanding of the effects of these toxins relies on precise experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the macroscopic currents flowing through all sodium channels in the membrane of a single cell, allowing for the characterization of toxin-induced changes in channel gating.
Objective: To measure the effect of Batrachotoxin or Grayanotoxin on the voltage-dependence of activation and inactivation of voltage-gated sodium channels.
Materials:
-
HEK293 cells stably expressing the desired sodium channel subtype (e.g., rNaV1.4).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES; pH 7.2 with KOH, osmolarity ~270 mOsm.[12]
-
External solution (ACSF, in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[12]
-
Batrachotoxin or Grayanotoxin stock solutions.
Procedure:
-
Culture cells to an appropriate confluency on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Voltage Protocol for Activation:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) for a short duration (e.g., 50 ms).
-
Record the peak inward sodium current at each voltage step.
-
-
Voltage Protocol for Inactivation:
-
Hold the cell at various conditioning potentials (e.g., from -140 mV to -20 mV) for a longer duration (e.g., 500 ms) to induce steady-state inactivation.
-
Immediately follow with a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).
-
Record the peak inward current during the test pulse.
-
-
Perfuse the cell with the desired concentration of Batrachotoxin or Grayanotoxin in the external solution and repeat the voltage protocols.
-
Data Analysis:
-
For activation, convert peak currents to conductance (G = I / (V - Vrev)) and plot normalized conductance (G/Gmax) against the test potential. Fit the data with a Boltzmann function to determine the V₁/₂ of activation.
-
For inactivation, plot the normalized peak current (I/Imax) against the conditioning potential and fit with a Boltzmann function to determine the V₁/₂ of inactivation.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor. For Batrachotoxin, a tritiated derivative, [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B), is commonly used.
Objective: To determine the binding characteristics of [³H]BTX-B to sodium channels in a membrane preparation.
Materials:
-
Tissue or cells expressing the sodium channel of interest (e.g., mouse brain).
-
[³H]BTX-B.
-
Scintillation counter and scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]
-
Wash buffer (ice-cold).
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation to each well.
-
For total binding, add increasing concentrations of [³H]BTX-B.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., unlabeled BTX) in addition to the [³H]BTX-B.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the concentration of [³H]BTX-B and fit the data to a saturation binding curve to determine the Kd and Bmax.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by these toxins and a typical experimental workflow.
Caption: Modulation of a voltage-gated sodium channel by this compound and Grayanotoxin.
Caption: Experimental workflow for characterizing sodium channel modulators using patch-clamp electrophysiology.
References
- 1. Grayanotoxin Poisoning: ‘Mad Honey Disease’ and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]
- 4. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent action of grayanotoxin I on Na+ channels in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grayanotoxin-I-modified eel electroplax sodium channels. Correlation with batrachotoxin and veratridine modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Voltage dependence of intramembrane charge movement and conductance activation of batrachotoxin-modified sodium channels in frog node of Ranvier [pubmed.ncbi.nlm.nih.gov]
- 11. Modification of single Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. giffordbioscience.com [giffordbioscience.com]
Unveiling the Potency of Batrachotoxinin A: A Cross-Validation of its Effects in Diverse Expression Systems
For researchers, scientists, and drug development professionals, understanding the consistent and differential effects of neurotoxins across various experimental platforms is paramount. This guide provides a comprehensive comparison of the electrophysiological effects of Batrachotoxinin A (BTX-A), a potent activator of voltage-gated sodium channels (Nav), across three widely used expression systems: Xenopus laevis oocytes, mammalian cell lines, and primary neurons. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide serves as a critical resource for validating and interpreting experimental findings related to Nav channel modulation.
This compound, a steroidal alkaloid derived from the poison dart frog, is a valuable pharmacological tool for studying the function and pharmacology of voltage-gated sodium channels. It binds to site 2 of the channel, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting inactivation, leading to a persistent influx of sodium ions.[1][2] This dramatic alteration of channel gating provides a powerful method to investigate channel biophysics and screen for potential therapeutic agents. However, the choice of expression system can influence the observed pharmacological effects. This guide aims to provide a clear comparison of BTX-A's actions in different cellular contexts.
Quantitative Comparison of this compound Effects
The following table summarizes the key quantitative effects of Batrachotoxin (BTX), of which BTX-A is the active core, on the rat skeletal muscle sodium channel isoform 1.4 (rNav1.4) and other Nav channels in different expression systems. This data facilitates a direct comparison of the toxin's potency and its impact on channel gating.
| Expression System | Cell Type | Nav Channel Isoform | Parameter | Value | Reference |
| Mammalian Cell Line | Chinese Hamster Ovary (CHO) | rNav1.4 | EC₅₀ (Activation) | 2074 ± 768 nM | [3][4] |
| ΔV₁/₂ (Activation) | -45.4 ± 0.7 mV | [3][4] | |||
| Mammalian Cell Line | Neuroblastoma | Endogenous Nav Channels | ΔV (Activation) | -25 to -40 mV | [5] |
| Xenopus laevis Oocytes | Oocyte | rNav1.4 | ΔV₁/₂ (Activation) | -33.6 ± 1.2 mV | [6] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the cross-validation of experimental results. Below are representative protocols for assessing the effects of this compound in each of the three expression systems.
Xenopus laevis Oocyte Two-Electrode Voltage Clamp (TEVC)
This technique is ideal for studying ion channels expressed at high levels in a relatively simple cellular environment.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject each oocyte with cRNA encoding the desired Nav channel α- and β-subunits.
-
Incubate the oocytes for 2-4 days at 16-18°C to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard external solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -100 mV.
-
Record baseline Nav channel currents using a voltage-step protocol (e.g., depolarizing steps from -80 mV to +60 mV).
-
Apply this compound to the bath solution and allow for equilibration.
-
Record Nav channel currents in the presence of BTX-A using the same voltage-step protocol to determine the shift in the voltage-dependence of activation and the induction of persistent currents.[7][8][9][10][11]
Mammalian Cell Line Whole-Cell Patch Clamp
This method allows for the study of ion channels in a cellular environment that more closely resembles that of native mammalian cells.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in standard growth medium.
-
Transiently or stably transfect the cells with plasmids encoding the desired Nav channel subunits. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
2. Electrophysiological Recording:
-
Plate the transfected cells onto glass coverslips for recording.
-
Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
-
Using a micromanipulator, approach a single transfected cell with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
Record baseline Nav channel currents using an appropriate voltage protocol.
-
Apply this compound via the perfusion system.
-
Record currents after BTX-A application to measure changes in channel gating and current kinetics.[12][13]
Primary Neuron Whole-Cell Patch Clamp
This approach provides insights into the effects of BTX-A on Nav channels in their native neuronal environment, complete with endogenous auxiliary subunits and signaling molecules.
1. Primary Neuron Culture:
-
Dissect the desired brain region (e.g., cortex or hippocampus) from embryonic rodents.
-
Dissociate the tissue into single cells using enzymatic digestion and mechanical trituration.
-
Plate the neurons on coated coverslips in a suitable neuronal culture medium.
-
Culture the neurons for a sufficient period to allow for maturation and expression of Nav channels.
2. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Identify a healthy neuron for recording.
-
Perform whole-cell patch-clamp recordings as described for mammalian cell lines.
-
Apply this compound to the bath and record the resulting changes in sodium currents.[12][13]
Visualizing the Molecular Cascade and Experimental Process
To further clarify the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.
Conclusion
The cross-validation of this compound's effects across Xenopus oocytes, mammalian cell lines, and primary neurons reveals a consistent mechanism of action: the potentiation of voltage-gated sodium channels. While the fundamental effects of a hyperpolarizing shift in activation and the induction of a persistent sodium current are observed across all systems, the quantitative parameters such as EC₅₀ and the magnitude of the voltage shift can vary. These differences likely arise from variations in endogenous β-subunit expression, post-translational modifications, and the overall cellular environment.
This guide underscores the importance of utilizing multiple expression systems to gain a comprehensive understanding of the pharmacology of Nav channel modulators. The data and protocols provided herein should serve as a valuable resource for researchers aiming to conduct robust and reproducible studies on this compound and other neurotoxins, ultimately contributing to the development of novel therapeutics targeting voltage-gated sodium channels.
References
- 1. Persistent sodium currents in neurons: potential mechanisms and pharmacological blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channels as primary targets of diverse lipid-soluble neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. [Action of batrachotoxin on the membrane sodium channels of neuroblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. researchgate.net [researchgate.net]
- 10. health.uconn.edu [health.uconn.edu]
- 11. ifsc.usp.br [ifsc.usp.br]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to Batrachotoxinin A: Dose-Response Analysis and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Batrachotoxinin A (BTX-A) dose-response curves, offering a comparative perspective against other known sodium channel modulators. Detailed experimental methodologies and supporting data are presented to facilitate informed research and development decisions.
Introduction to this compound and Sodium Channel Modulation
This compound is the toxic steroidal alkaloid core of Batrachotoxin (BTX), a potent neurotoxin originally isolated from the skin of poison dart frogs of the genus Phyllobates.[1] BTX and its derivatives are invaluable tools in neuroscience research due to their specific mechanism of action on voltage-gated sodium channels (NaVs). These channels are crucial for the initiation and propagation of action potentials in excitable cells.[2][3]
Batrachotoxin and its analogs bind to site 2 of the α-subunit of NaV channels, causing them to open at more negative membrane potentials and remain persistently open by inhibiting inactivation.[4][5][6] This leads to a massive influx of Na+ ions, resulting in membrane depolarization and subsequent paralysis of nerve and muscle cells.[5][6] Understanding the dose-response relationship of BTX-A and its analogs is critical for their application in studying the structure, function, and pharmacology of sodium channels.
Comparative Dose-Response Analysis of Sodium Channel Modulators
The potency of this compound derivatives and other sodium channel activators can be quantified by their half-maximal effective concentration (EC50). The following table summarizes the EC50 values for the effect of these compounds on the half-maximal voltage of activation (V1/2 act) and steady-state inactivation (SSI) of voltage-gated sodium channels, as determined by whole-cell patch-clamp electrophysiology.
| Compound | NaV Subtype | EC50 (V1/2 act) (nM) | EC50 (SSI) (nM) | Reference |
| Batrachotoxin (BTX) | rNaV1.4 | 2074 ± 768 | 2237 ± 1120 | MacKenzie et al., 2022 |
| BTX-B | rNaV1.4 | 756 ± 43 | 795 ± 113 | MacKenzie et al., 2022 |
| BTX-cHx | rNaV1.4 | 491 ± 26 | 494 ± 37 | MacKenzie et al., 2022 |
| BTX-yne | rNaV1.4 | 130 ± 21 | 189 ± 59 | MacKenzie et al., 2022 |
| Veratridine | hNaV1.7 | 9530 | - | Zhang et al., 2018[2][7][8] |
| Veratridine | hNaV1.5 | 28000 | - | Nicolas et al., 2019 |
| Veratridine | hNaV1.1-1.7 | 10000 - 29000 | - | de la Roche et al., 2020[9] |
| Grayanotoxin I | - | ~10000 | - | Wikipedia[10] |
| Aconitine | rNaV1.2 | Kd = 1200 | - | Herzog et al., 2024[11] |
Note: Data for Veratridine, Grayanotoxin, and Aconitine are compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution. The study by MacKenzie et al. (2022) provides a direct comparison of BTX derivatives under the same experimental conditions.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound on a voltage-gated sodium channel.
Caption: Mechanism of this compound action on NaV channels.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines a typical workflow for determining the dose-response curve of a sodium channel modulator using whole-cell patch-clamp electrophysiology.
Caption: Workflow for electrophysiological dose-response analysis.
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is adapted from MacKenzie et al., 2022 and is suitable for characterizing the effects of this compound and other modulators on recombinant sodium channels expressed in mammalian cell lines (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture cells in appropriate media and conditions.
-
Transiently transfect cells with cDNA encoding the desired sodium channel α-subunit and β-subunits using a suitable transfection reagent.
-
Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Replate cells onto glass coverslips 24-48 hours post-transfection for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal on a fluorescently identified cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Compensate for series resistance and cell capacitance.
4. Voltage-Clamp Protocols:
-
Activation Protocol: From a holding potential of -120 mV, apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments) for a duration of 50 ms.
-
Steady-State Inactivation Protocol: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -10 mV, followed by a test pulse to a potential that elicits a maximal inward current (e.g., -10 mV).
5. Data Acquisition and Analysis:
-
Record currents using an appropriate amplifier and data acquisition software.
-
To determine the voltage-dependence of activation, convert peak currents to conductance (G) using the formula G = I / (Vm - Vrev), where I is the peak current, Vm is the membrane potential, and Vrev is the reversal potential for Na+.
-
Fit the conductance-voltage relationship with a Boltzmann function to determine the V1/2 of activation.
-
To determine the voltage-dependence of steady-state inactivation, normalize the peak current during the test pulse to the maximum peak current and plot it against the prepulse potential.
-
Fit the inactivation data with a Boltzmann function to determine the V1/2 of inactivation.
-
Construct dose-response curves by plotting the change in V1/2 of activation or the fractional block of current against the logarithm of the drug concentration.
-
Fit the dose-response curve with a Hill equation to determine the EC50.
MTT Cell Viability Assay for Neurotoxin Cytotoxicity
This protocol provides a method to assess the cytotoxic effects of sodium channel modulators on cultured cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[12]
-
Add 10 µL of the MTT stock solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[12]
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
5. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the formula: % Viability = (Absorbancetreated / Absorbancecontrol) x 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 (the concentration that causes 50% inhibition of cell viability).
Conclusion
This guide provides a comparative framework for the analysis of this compound and other sodium channel modulators. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. The methodologies described herein can be adapted to investigate the effects of novel compounds on sodium channel function and to assess their potential therapeutic or toxicological profiles.
References
- 1. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 8. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Grayanotoxin - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Comparative Guide to Confirming the Batrachotoxinin A Binding Site on Sodium Channels
For researchers, scientists, and drug development professionals, understanding the precise interaction of neurotoxins with ion channels is paramount for advancing drug discovery and toxicology. This guide provides a comparative analysis of the experimental approaches used to confirm the binding site of Batrachotoxinin A (BTX-A), a potent steroidal alkaloid, on voltage-gated sodium channels (Nav).
This compound, the active component of the poison dart frog's deadly secretions, exerts its effect by binding to neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels. This interaction locks the channel in an open state, leading to persistent activation and membrane depolarization, which can be lethal.[1] The precise localization of this binding site has been the subject of extensive research, employing a combination of biochemical, molecular, and structural biology techniques. This guide will delve into these methodologies, present comparative data for BTX-A and other site 2 toxins, and provide standardized protocols to aid in the design of future experiments.
Comparative Analysis of Ligand Binding at Neurotoxin Site 2
The affinity of BTX-A and its analogs for the sodium channel can be quantified and compared with other toxins that share the same binding site, such as veratridine and aconitine. These comparisons are crucial for understanding the structure-activity relationships that govern toxin potency.
| Ligand/Analog | Channel Type/Preparation | Kd (nM) | Experimental Conditions | Reference |
| [3H]Batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) | Rat brain synaptosomes | 0.84 ± 0.03 | In the presence of PbTx-1 and RU51049 | [2] |
| [3H]BTX-B | tsA-201 cells expressing type IIA α subunits | 0.84 | In the presence of 100 nM PbTx-1 and 10 μM RU51049 | [2] |
| [3H]BTX-B | tsA-201 cells expressing α + β1 subunits | 0.84 | In the presence of 100 nM PbTx-1 and 10 μM RU51049 | [2] |
| Veratridine | (Inhibits [3H]BTX-B binding) | - | Used at 10 μM for non-specific binding determination | [2] |
Table 1: Comparative Binding Affinities for Neurotoxin Site 2 Ligands. This table summarizes the dissociation constants (Kd) for Batrachotoxinin-A 20-α-benzoate binding to voltage-gated sodium channels from different preparations. The consistent Kd values across different systems highlight the high affinity of this ligand. Veratridine is included as a competitive ligand at the same site.
High-Resolution Insights from Cryo-Electron Microscopy
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented, high-resolution views of the BTX-A binding site. A groundbreaking 2024 study revealed a dual receptor-site mechanism for batrachotoxin.[3][4][5] The cryo-EM structure of the rat cardiac sodium channel (Nav1.5) in complex with a batrachotoxin analog (BTX-B) shows two toxin molecules binding simultaneously at two homologous but nonidentical sites.[3][4] One molecule binds at the interface between Domains I and IV, while the other binds at the interface of Domains III and IV.[3][6] These structures reveal that the bound toxins stabilize an open conformation of the channel pore by affecting the S6 segments, which are crucial for channel gating.[3]
Experimental Protocols for Binding Site Confirmation
The confirmation of the BTX-A binding site relies on a multi-pronged approach. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis Coupled with Electrophysiology
This technique is instrumental in identifying specific amino acid residues critical for toxin binding. By mutating candidate residues and observing the functional consequences on toxin sensitivity, researchers can pinpoint key interaction points.
Experimental Protocol:
-
Mutant Channel Construction: Introduce point mutations in the cDNA of the sodium channel alpha subunit (e.g., in segments DI-S6, DIII-S6, or DIV-S6) using a site-directed mutagenesis kit.
-
Heterologous Expression: Express the wild-type and mutant channel cDNAs in a suitable expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 or tsA-201 cells).[7][8]
-
Electrophysiological Recording: Use two-electrode voltage clamp (for oocytes) or patch-clamp (for mammalian cells) techniques to record sodium currents.
-
Toxin Application: Perfuse the cells with a known concentration of BTX-A and monitor the changes in channel gating properties. Key parameters to measure include the shift in the voltage-dependence of activation and the removal of inactivation.[1][9]
-
Data Analysis: Compare the sensitivity of mutant channels to BTX-A with that of the wild-type channel. A significant reduction in sensitivity or complete resistance to the toxin's effects indicates that the mutated residue is a critical component of the binding site.[8] For instance, mutations of key residues in the S6 segments of all four domains have been shown to contribute to the neurotoxin receptor site 2.[10]
Photoaffinity Labeling
Photoaffinity labeling is a powerful biochemical method to covalently link a ligand to its binding site, allowing for the direct identification of the interacting protein domains.
Experimental Protocol:
-
Synthesis of Photoreactive Probe: Synthesize a photoreactive derivative of BTX-A, such as [3H]batrachotoxinin-A-ortho-azidobenzoate ([3H]BTX-OAB).[11]
-
Binding Assay: Incubate the photoreactive probe with membrane preparations rich in sodium channels (e.g., rat cerebral cortical synaptoneurosomes).[11] Perform the incubation in the presence and absence of a competing, non-photoreactive ligand (e.g., batrachotoxinin-A 20-alpha-benzoate) to determine specific binding.[11]
-
Photolysis: Irradiate the samples with UV light to activate the azide group, leading to the formation of a covalent bond with nearby amino acid residues.
-
Protein Separation and Detection: Separate the labeled proteins using SDS-PAGE.
-
Identification of Labeled Fragments: Excise the labeled protein bands and subject them to proteolytic cleavage. The resulting peptide fragments can be identified and sequenced, or analyzed by mass spectrometry, to pinpoint the site of covalent modification.[12] Previous studies have successfully used this method to implicate the IS6 segment in BTX binding.[2]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in confirming the BTX-A binding site, the following diagrams illustrate a typical experimental workflow and the toxin's mechanism of action.
Figure 1: A flowchart illustrating the key steps in the experimental workflows for site-directed mutagenesis and photoaffinity labeling to identify the this compound binding site on sodium channels.
Figure 2: A diagram illustrating the mechanism of action of this compound on a voltage-gated sodium channel, leading to persistent channel activation.
References
- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 4. rcsb.org [rcsb.org]
- 5. EMDB-41071: Cryo-EM structure of rat cardiac sodium channel NaV1.5 with batra... - Yorodumi [pdbj.org]
- 6. 8t6l - Cryo-EM structure of rat cardiac sodium channel NaV1.5 with batrachotoxin analog BTX-B - Summary - Protein Data Bank Japan [pdbj.org]
- 7. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Batrachotoxinin-A-ortho-azidobenzoate: a photoaffinity probe of the batrachotoxin binding site of voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Batrachotoxinin A-Based Research Model for Voltage-Gated Sodium Channel Investigation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new research model based on Batrachotoxinin A (BTX-A) and its derivatives for the study of voltage-gated sodium channels (NaV). It offers an objective comparison with alternative models and is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to the this compound-Based Model
Batrachotoxin (BTX) and its less toxic derivative, this compound (BTX-A), are potent steroidal alkaloids that act as activators of voltage-gated sodium channels.[1] They bind to site 2 of the channel, causing a hyperpolarizing shift in the voltage-dependence of activation and removal of inactivation, leading to a persistent influx of sodium ions.[2][3] This unique mechanism of action makes BTX-A and its analogs invaluable tools for studying the structure and function of NaV channels.
The "new" research model presented here is an approach that leverages specific, recently characterized BTX-A derivatives, such as BTX-yne, in conjunction with cell lines expressing distinct NaV subtypes (e.g., NaV1.4, NaV1.5, NaV1.7). This allows for a more nuanced investigation of channel function and the screening of potential therapeutics with greater specificity than traditional models. For instance, BTX-yne has been shown to differentially affect fast and slow inactivation of NaV channels, a property not observed with the parent compound.[4][5]
Comparative Data: this compound Derivatives vs. Alternative Activators
The following tables summarize the quantitative effects of BTX-A derivatives and other common sodium channel activators on various NaV subtypes. The data is compiled from multiple electrophysiological studies.
Table 1: Effect of this compound Derivatives on NaV Channel Gating
| Compound | NaV Subtype | Concentration | Shift in V1/2 of Activation (mV) | Effect on Inactivation | Reference |
| Batrachotoxin (BTX) | rNaV1.4 | 10 µM | -45 | Blocks fast and slow inactivation | [4] |
| BTX-B (benzoate) | rNaV1.4 | 10 µM | Significant hyperpolarizing shift | Blocks fast and slow inactivation | [4] |
| BTX-cHx | rNaV1.4 | 10 µM | Significant hyperpolarizing shift | Blocks fast and slow inactivation | [4] |
| BTX-yne | rNaV1.4 | 10 µM | Significant hyperpolarizing shift | Blocks fast, but not slow, inactivation | [4][5] |
Table 2: Comparative Efficacy of Sodium Channel Activators
| Activator | NaV Subtype | EC50 / IC50 | Measured Effect | Reference |
| Batrachotoxin (BTX) | rNaV1.4 | ~1.6 µM (EC50) | Activation | [4] |
| BTX-yne | rNaV1.4 | ~0.1 µM (EC50) | Activation | [4] |
| Veratridine | hNaV1.7 | 8 µM (EC50) | Activation | [6] |
| Veratridine | hNaV1.5 | 28 µM (EC50) | Activation | [6] |
| Veratridine | hNaV1.7 | 18.39 µM (IC50) | Peak Current Inhibition | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for recording the ionic currents through the membrane of a single cell and is widely used to study the effects of compounds like this compound on voltage-gated sodium channels.
Materials:
-
Cell line expressing the NaV subtype of interest (e.g., CHO or HEK293 cells)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
This compound derivative stock solution (in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Culture cells expressing the target NaV channel on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -120 mV, with depolarizing steps from -80 mV to +40 mV).
-
Perfuse the cell with the external solution containing the desired concentration of the this compound derivative.
-
Record the sodium currents again after compound application to determine its effect on channel activation and inactivation.
-
Analyze the data to determine the shift in the voltage-dependence of activation and changes in the inactivation kinetics.
Neuroblastoma Cell-Based Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and can be used to determine the cytotoxic effects of compounds that modulate sodium channel activity.
Materials:
-
Neuro-2a (N2a) neuroblastoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ouabain and Veratridine (O/V) solution
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed N2a cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with the test compound (e.g., this compound) in the presence of ouabain and veratridine (O/V) to sensitize the cells to Na+ influx.
-
Incubate the cells for a further 24 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway of NaV Channel Activation by this compound
Caption: this compound binds to the resting NaV channel, causing it to open and remain open.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing the effect of compounds on NaV channels using patch-clamp.
Logical Relationship of the this compound-Based Model
Caption: The BTX-A model combines specific reagents and cell systems for advanced research.
References
Unraveling the Differential Impacts of Batrachotoxinin A on Wild-Type and Mutant Sodium Channels: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Batrachotoxinin A (BTX-A) on wild-type versus mutant voltage-gated sodium channels (Navs). We delve into the molecular mechanisms of BTX-A action, present key experimental data in a comparative format, and outline the methodologies used to generate these findings.
This compound, a potent steroidal alkaloid derived from the poison dart frog (Phyllobates genus), is a well-established and powerful modulator of voltage-gated sodium channels.[1] Its profound effects on channel gating have made it an invaluable tool for studying the structure and function of these critical ion channels. This guide will explore how subtle changes in the amino acid sequence of sodium channels, specifically through mutations, can dramatically alter their response to this toxin.
Mechanism of Action: A Tale of Two States
This compound exerts its effects by binding to a specific site within the inner pore of the sodium channel, known as neurotoxin receptor site 2.[2] This binding is highly state-dependent, with BTX-A showing a strong preference for the open state of the channel.[2] Upon binding, BTX-A induces a cascade of conformational changes that fundamentally alter the channel's gating properties. These changes include a significant hyperpolarizing shift in the voltage-dependence of activation, which means the channel is more likely to open at more negative membrane potentials.[1][2] Furthermore, BTX-A effectively removes both fast and slow inactivation, leading to persistent sodium influx.[1][2] This sustained channel opening is the primary mechanism behind its toxic effects. Recent cryogenic electron microscopy studies have revealed that two BTX molecules can bind simultaneously to two homologous but nonidentical receptor sites, stabilizing the open conformation of the channel's pore-gating S6 segments.[3]
Comparative Effects of this compound on Wild-Type and Mutant Sodium Channels
The sensitivity of sodium channels to BTX-A can be dramatically altered by single amino acid substitutions, particularly in the regions lining the inner pore. These mutations provide crucial insights into the specific residues that form the BTX-A binding site and are critical for its modulatory effects.
| Parameter | Wild-Type Sodium Channels | Mutant Sodium Channels (e.g., F1764A in rNav1.2a) |
| BTX-A Binding Affinity (Kd) | High affinity (specific values vary by channel subtype) | Significantly reduced affinity (e.g., 60-fold increase in Kd for F1764A)[2] |
| Voltage-Dependence of Activation | ~40 mV hyperpolarizing shift in half-maximal activation[2] | BTX-A effects are completely eliminated[2] |
| Channel Inactivation | Inhibition of both fast and slow inactivation, resulting in persistent current[1][2] | BTX-A fails to inhibit inactivation[2] |
| Ion Selectivity | Reduction in ion selectivity[1] | Not significantly affected by BTX-A in resistant mutants |
| Overall Response to BTX-A | Sensitive, leading to channel hyperactivation[1] | Resistant, with abrogated effects of the toxin[1][2] |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies using the whole-cell patch-clamp technique. Below is a generalized protocol for assessing the effects of BTX-A on sodium channels expressed in a heterologous system (e.g., tsA-201 cells or Xenopus laevis oocytes).
Whole-Cell Voltage-Clamp Electrophysiology
-
Cell Culture and Transfection: tsA-201 cells are cultured under standard conditions and transfected with plasmids encoding the desired wild-type or mutant sodium channel α-subunit and auxiliary β-subunits.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded 24-48 hours post-transfection using a patch-clamp amplifier.
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Usually contains CsF or CsCl (to block potassium channels), NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.
-
Data are acquired and analyzed using specialized software.
-
-
Voltage Protocols:
-
Activation: To determine the voltage-dependence of activation, cells are held at a negative holding potential (e.g., -120 mV) and then depolarized to a range of test potentials. The peak current at each potential is measured and converted to conductance to construct a conductance-voltage relationship, which is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Inactivation: To assess steady-state fast inactivation, a series of conditioning pre-pulses of varying voltages are applied, followed by a test pulse to a potential that elicits a maximal sodium current. The peak current during the test pulse is plotted against the pre-pulse potential and fitted with a Boltzmann function.
-
-
Drug Application: this compound is typically dissolved in a suitable solvent (e.g., ethanol) and then diluted to the final concentration in the external solution. The toxin is applied to the cells via a perfusion system. Due to its lipophilic nature and slow binding kinetics, a train of depolarizing pulses is often used to facilitate BTX-A binding to the open state of the channel.[4]
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of BTX-A and a typical experimental workflow.
Caption: Signaling pathway of this compound on a voltage-gated sodium channel.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Batrachotoxinin A and Saxitoxin: Potent Modulators of Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Batrachotoxinin A and Saxitoxin, two potent neurotoxins that target voltage-gated sodium channels, albeit with starkly contrasting mechanisms of action. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows.
Physicochemical and Toxicological Properties
This compound, a steroidal alkaloid, and Saxitoxin, a non-proteinaceous alkaloid, exhibit distinct chemical structures that underpin their different biological activities. While both are highly toxic, their potencies vary depending on the route of administration and the animal model.
| Property | This compound | Saxitoxin |
| Chemical Formula | C24H35NO5[1] | C10H17N7O4[2][3] |
| Molar Mass | 417.5 g/mol [1] | 299.291 g/mol [2] |
| Source | Poison dart frogs (genus Phyllobates), certain beetles, and birds[1][4] | Marine dinoflagellates and freshwater cyanobacteria[3] |
| Physical State | Crystalline solid (as a derivative)[1] | Amorphous hygroscopic solid[2] |
| Solubility | Insoluble in water[5] | Readily soluble in water, sparingly soluble in methanol and ethanol[3] |
| LD50 (Mice) | 1000 µg/kg (subcutaneous)[1][4] | 3.4 µg/kg (intravenous), 10 µg/kg (intraperitoneal), 263 µg/kg (oral)[2][6] |
| Human Lethal Dose | Not well established | Oral LD50 is 5.7 µg/kg[2] |
Mechanism of Action: A Tale of Two Modulators
The primary target for both this compound and Saxitoxin is the voltage-gated sodium channel (VGSC), a crucial component for the propagation of action potentials in excitable cells. However, their effects are diametrically opposed.
This compound is a potent activator of VGSCs. It binds to the channel and causes it to open at the resting membrane potential and remain open, leading to a persistent influx of sodium ions.[4] This sustained depolarization prevents the repolarization of the cell membrane, ultimately leading to paralysis.[4]
Saxitoxin , in contrast, is a highly selective blocker of VGSCs.[2][3] It binds to the outer pore of the channel, physically occluding the passage of sodium ions.[2] This blockage of sodium influx prevents the generation and propagation of action potentials, resulting in flaccid paralysis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the effects of this compound and Saxitoxin.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to the application of toxins.
Objective: To characterize the opposing effects of this compound and Saxitoxin on voltage-gated sodium channel currents.
Cell Preparation:
-
Culture mammalian cells stably expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.7 in HEK293 cells).
-
Plate cells onto glass coverslips 24-48 hours before recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Set the holding potential to -100 mV.
-
Record baseline sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
For this compound:
-
Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 10 µM).
-
Apply a series of short depolarizing pulses (e.g., 20 ms pulses to 0 mV at 1 Hz) to facilitate toxin binding to the open state of the channel.
-
Observe the characteristic shift in channel activation to more negative potentials and the removal of inactivation, resulting in a sustained inward current during the voltage step.
-
-
For Saxitoxin:
-
After washing out the this compound, or using a naive cell, perfuse with the external solution containing a known concentration of Saxitoxin (e.g., 10 nM).
-
Record sodium currents using the same voltage protocol as for the baseline.
-
Observe a concentration-dependent decrease in the peak sodium current, indicative of channel blockade.
-
Data Analysis:
-
Measure the peak inward current before and after toxin application.
-
For this compound, analyze the voltage-dependence of activation and the extent of inactivation removal.
-
For Saxitoxin, construct a concentration-response curve to determine the IC50 value.
Competitive Receptor Binding Assay
This assay quantifies the affinity of the toxins for the sodium channel receptor.
Objective: To determine the binding affinity (Ki) of this compound and Saxitoxin to the voltage-gated sodium channel.
Materials:
-
Rat brain membrane preparation (source of sodium channels).
-
Radiolabeled ligand: [³H]Saxitoxin for the Saxitoxin assay. For the this compound assay, a suitable radiolabeled analog such as [³H]this compound 20-α-benzoate can be used.
-
Unlabeled this compound and Saxitoxin standards.
-
Assay buffer (e.g., 100 mM MOPS, 100 mM choline chloride, pH 7.4).
-
96-well microtiter filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled toxin (competitor).
-
In a 96-well plate, add in the following order to each well:
-
35 µL of assay buffer.
-
35 µL of either the unlabeled toxin standard or the sample extract.
-
35 µL of the radiolabeled ligand ([³H]Saxitoxin or [³H]this compound analog).
-
105 µL of the rat brain membrane preparation.
-
-
Incubate the plate for 1 hour at 4°C to reach binding equilibrium.
-
Filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mat and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Plot the bound radioactivity as a function of the logarithm of the unlabeled toxin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled toxin that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Mouse Bioassay for Saxitoxin
This is the traditional method for quantifying the toxicity of Saxitoxin-containing samples.
Objective: To determine the total toxicity of a sample in mouse units (MU) and convert it to µg Saxitoxin equivalents.
Procedure (based on AOAC Official Method 959.08):
-
Use a standardized strain of mice (e.g., male Swiss Webster) weighing 19-21 g.
-
Prepare an acidic extract of the sample (e.g., shellfish tissue).
-
Adjust the pH of the extract to between 2 and 4.
-
Inject 1.0 mL of the extract intraperitoneally into each of three mice.
-
Observe the mice for signs of paralysis and record the time from injection to the last gasp of breath (death time).
-
If the median death time is less than 5 minutes, dilute the extract and repeat the assay.
-
Convert the median death time to Mouse Units (MU) using Sommer's Table. One MU is the amount of toxin that will kill a 20 g mouse in 15 minutes.
-
Calculate the toxicity of the sample in MU per 100 g of tissue.
-
Standardize the assay using a certified Saxitoxin standard to convert MU to µg STX equivalents.
Conclusion
This compound and Saxitoxin, despite both being potent neurotoxins targeting voltage-gated sodium channels, represent a fascinating dichotomy in pharmacological action. This compound acts as a channel activator, leading to persistent depolarization, while Saxitoxin is a channel blocker, preventing depolarization. This fundamental difference in their mechanism of action results in distinct toxicological profiles and symptoms. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess and compare the activities of these and other sodium channel modulators, which is crucial for neuropharmacology research and the development of novel therapeutics.
References
- 1. The Acute Toxicity of Tetrodotoxin and Tetrodotoxin–Saxitoxin Mixtures to Mice by Various Routes of Administration [mdpi.com]
- 2. Precise spatiotemporal control of voltage-gated sodium channels by photocaged saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. issc.org [issc.org]
Assessing the Reversibility of Batrachotoxinin A Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding kinetics of sodium channel modulators is critical for designing experiments and developing novel therapeutics. Batrachotoxinin A (BTX-A), a potent activator of voltage-gated sodium channels (Nav), is widely used to study channel function. However, its largely irreversible binding poses limitations for experiments requiring washout or the study of dynamic processes. This guide provides a comparative analysis of the reversibility of BTX-A's effects with alternative, more reversible compounds, supported by experimental data.
Batrachotoxin (BTX), the parent compound of BTX-A, is known for its persistent activation of voltage-gated sodium channels, leading to irreversible depolarization of nerves and muscles.[1] This irreversibility stems from its very slow dissociation from the sodium channel's binding site.[2][3] This guide explores alternatives that offer a more reversible mode of action, allowing for greater experimental flexibility.
Comparison of Reversibility: this compound vs. Alternatives
The following table summarizes the reversibility of this compound and compares it with other sodium channel activators. The data highlights the significantly more reversible nature of veratridine, grayanotoxin, and certain synthetic derivatives of 7,8-dihydrothis compound (DBTX-A).
| Compound | Target | Reversibility | Quantitative Data | Reference |
| Batrachotoxin (BTX) / this compound (BTX-A) | Voltage-gated sodium channels (Nav) | Largely Irreversible | Binding is nearly irreversible under typical experimental conditions. | [1][3] |
| Veratridine | Voltage-gated sodium channels (Nav) | Reversible | Unbinds with a time constant of approximately 3 seconds at rest. | |
| Grayanotoxin | Voltage-gated sodium channels (Nav) | Reversible | Binding and unbinding are dynamic, characterized by measurable kon and koff rates. | |
| 7,8-dihydrothis compound (DBTX-A) Derivatives | Voltage-gated sodium channels (Nav) | Reversible | Exhibit a "clear-cut reversible blocking action," though specific washout percentages are not detailed. |
Detailed Experimental Protocols
The assessment of reversibility for sodium channel modulators typically involves whole-cell voltage-clamp electrophysiology. Below is a generalized protocol for a washout experiment.
Whole-Cell Voltage-Clamp Washout Protocol:
-
Cell Preparation: Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with a specific Nav isoform).
-
Recording Setup: Establish a whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline sodium currents in response to a voltage-step protocol (e.g., a step depolarization from a holding potential of -120 mV to 0 mV).
-
Compound Application: Perfuse the cells with a solution containing the sodium channel activator (e.g., BTX-A, veratridine, or grayanotoxin) at a known concentration.
-
Effect Measurement: After the drug effect has reached a steady state, record the modified sodium currents using the same voltage-step protocol.
-
Washout: Perfuse the cells with a drug-free external solution for a defined period (e.g., 5-15 minutes). The flow rate of the perfusion system should be sufficient to ensure complete exchange of the bath solution.
-
Post-Washout Recording: Record sodium currents again after the washout period using the identical voltage-step protocol.
-
Data Analysis: Compare the current characteristics (e.g., peak current amplitude, persistent current) before drug application, during drug application, and after washout. The percentage of recovery of the initial current after washout indicates the degree of reversibility.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of sodium channel activation by this compound and a typical experimental workflow for assessing reversibility.
Signaling pathway of this compound action.
Experimental workflow for assessing reversibility.
Conclusion
While this compound is a powerful tool for studying sodium channel function, its irreversible binding limits certain experimental designs. Veratridine and grayanotoxin offer reversible alternatives, allowing for washout experiments and the study of dynamic channel modulation. Furthermore, specific derivatives of 7,8-dihydrothis compound have been shown to act as reversible blockers, providing another avenue for research where reversibility is a key requirement. The choice of sodium channel activator should be guided by the specific needs of the experiment, with careful consideration of the binding kinetics and reversibility of the compound. Further research to quantify the washout kinetics of reversible DBTX-A derivatives would be beneficial to the field.
References
- 1. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Batrachotoxinin A: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Batrachotoxinin A and its parent compound, Batrachotoxin, are among the most potent neurotoxins known.[1] Due to their extreme toxicity, all handling and disposal procedures must be conducted with the utmost care, adhering to strict safety protocols to prevent accidental exposure. This document provides essential guidance on the proper disposal of this compound, emphasizing safety and compliance with regulatory standards.
Principle of Disposal: Containment and Professional Removal
Given the extreme hazardous nature of this compound, the primary and mandatory disposal method is through a licensed and certified hazardous waste disposal facility. Under no circumstances should this compound or its contaminated materials be disposed of in regular laboratory trash, flushed down the drain, or incinerated in standard laboratory equipment.
In-lab chemical inactivation is not recommended without a thoroughly validated protocol and should not be attempted. While some information suggests that Batrachotoxin can be partially hydrolyzed to the less toxic this compound by sodium hydroxide, a complete and verified procedure for rendering the material non-toxic for disposal is not available in the public domain.[1] Therefore, all waste containing this compound must be treated as highly toxic.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any material contaminated with this compound, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile gloves is required.[2]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Chemical splash goggles and a face shield are essential.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is necessary when handling the solid form of the toxin or if aerosolization is possible.[3]
2. Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including pipette tips, microfuge tubes, gloves, bench paper, and any other disposable items, must be collected in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, clearly labeled, leak-proof, and chemically compatible hazardous waste container.
-
Sharps: Needles, syringes, or any other contaminated sharps must be placed in a dedicated, puncture-proof sharps container that is clearly labeled as containing this compound waste.
3. Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste: Acutely Toxic"
-
"this compound"
-
The concentration of the toxin (if known)
-
The date of waste accumulation
-
The name of the principal investigator and laboratory contact information
4. Storage:
-
Waste containers should be stored in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked with a warning sign indicating the presence of highly toxic materials.
-
Ensure containers are sealed tightly to prevent any leakage or release of vapors.
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for the packaging and handover of hazardous waste.
Spill Management
In the event of a spill of this compound, immediate and proper action is critical to prevent exposure.
1. Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before attempting any cleanup, don the full PPE as described above.
3. Contain the Spill:
-
For liquid spills, cover with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to prevent spreading.
-
For solid spills, carefully cover with a damp paper towel to avoid creating dust.
4. Decontamination:
-
While a specific, validated chemical deactivating agent for this compound is not well-documented, a cautious approach similar to that for other potent neurotoxins like Tetrodotoxin can be considered for surface decontamination after the bulk of the spill is removed. A freshly prepared 10-20% bleach solution can be used to wipe down the contaminated area, with a contact time of at least 30 minutes.[4][5][6]
-
Important: This decontamination step is for surfaces and does not replace the need for professional disposal of the spill cleanup materials. The efficacy of bleach on this compound is not definitively established.
5. Collect and Dispose of Cleanup Materials:
-
All materials used for spill cleanup (absorbent, paper towels, etc.) must be collected and placed in the designated hazardous waste container for this compound.
6. Report the Incident:
-
Report the spill to your laboratory supervisor and your institution's EHS department immediately, even if it is a minor spill.
Quantitative Data Summary
| Parameter | Value | Source |
| Batrachotoxin Intravenous LD50 (mice) | 2-3 µg/kg | [1] |
| This compound LD50 (mice) | 1000 µg/kg | [1] |
| Recommended Bleach Concentration for Toxin Inactivation (General) | 10-20% | [4][5][6] |
| Recommended Contact Time for Bleach (General) | ≥ 30 minutes | [4][5][6] |
Logical Relationship Diagram for Disposal
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Veratrum parviflorum Poisoning: Identification of Steroidal Alkaloids in Patient Blood and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safeguarding Research: A Comprehensive Guide to Handling Batrachotoxinin A
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Batrachotoxinin A, a potent neurotoxin. Adherence to these guidelines is mandatory to ensure the safety of all personnel and the integrity of research. This guide will detail the necessary personal protective equipment (PPE), operational procedures for handling and in case of exposure, and plans for decontamination and disposal.
This compound, a derivative of the extremely toxic Batrachotoxin, is a hazardous substance that can be fatal if inhaled, ingested, or absorbed through the skin.[1] It acts by irreversibly opening sodium channels in nerve cells, leading to paralysis and cardiac arrest.[2][3] While this compound is less toxic than Batrachotoxin, it must be handled with extreme caution in a controlled laboratory setting.[2]
Toxicity Data
The following table summarizes the available toxicity data for Batrachotoxin and its derivative, this compound, to provide a quantitative perspective on their hazardous nature.
| Compound | Lethal Dose (LD50) | Test Animal | Administration Route |
| Batrachotoxin | 2-3 µg/kg | Mouse | Intravenous[2] |
| Batrachotoxin | 2 µg/kg | Mouse | Subcutaneous[4] |
| This compound | 1000 µg/kg | Not Specified | Not Specified[2] |
Operational Plan: Handling and Emergency Protocols
All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of aerosol inhalation. Access to areas where the toxin is used should be restricted to authorized personnel only.[5]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent any direct contact with the toxin.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, chemical-resistant gloves (e.g., nitrile).[5] | Prevents skin absorption, which can be fatal.[1] Gloves must be inspected before use and changed immediately if contamination is suspected.[5][6] |
| Body Protection | A dedicated, disposable or cloth lab coat.[5] | Protects against accidental spills and contamination of personal clothing. |
| Eye & Face Protection | Tight-sealing safety goggles and a face shield.[1] | Protects eyes from splashes and potential aerosols. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is a risk of dust or aerosol generation, or if exposure limits are exceeded.[1][6] Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1] | Prevents inhalation, which is a primary and potentially fatal route of exposure.[1] |
Step-by-Step Handling Procedure
-
Preparation: Before handling the toxin, ensure the chemical fume hood is functioning correctly. Prepare all necessary materials and a designated waste container within the hood.[5]
-
Weighing: If working with lyophilized toxin, conduct all weighing operations within the certified chemical fume hood to prevent the dispersal of powder.[5]
-
Reconstitution/Manipulation: When reconstituting or pipetting the toxin, use aerosol-resistant tips to minimize the creation of aerosols.[5]
-
Transport: If the toxin needs to be transported, it must be in a sealed primary container which is then placed inside a durable, leak-proof, and labeled secondary container.[5]
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands with soap and water immediately after removing gloves.[1][7] Contaminated lab coats should be laundered separately.[7]
Emergency Protocols: Exposure Response
Immediate medical attention is required for any exposure to this compound.[1] There is currently no known effective antidote.[2]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1][6]
Decontamination and Disposal Plan
All materials and waste contaminated with this compound must be decontaminated before disposal. Toxins should never be disposed of without prior inactivation.[5]
Decontamination Workflow
The following diagram illustrates the workflow for decontaminating equipment and managing spills.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 3. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BATRACHOTOXIN | 23509-16-2 [chemicalbook.com]
- 5. research.musc.edu [research.musc.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
